Product packaging for Caryophyllene acetate(Cat. No.:CAS No. 57082-24-3)

Caryophyllene acetate

Cat. No.: B1595497
CAS No.: 57082-24-3
M. Wt: 264.4 g/mol
InChI Key: SJDDHMSVZMBJPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Beta-Caryophyllene alcohol acetate belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Beta-Caryophyllene alcohol acetate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, Beta-caryophyllene alcohol acetate is primarily located in the membrane (predicted from logP). Beta-Caryophyllene alcohol acetate has a dry, earthy, and woody taste.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H28O2 B1595497 Caryophyllene acetate CAS No. 57082-24-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2S,5R,8S)-4,4,8-trimethyl-1-tricyclo[6.3.1.02,5]dodecanyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O2/c1-12(18)19-17-8-5-7-16(4,11-17)9-6-13-14(17)10-15(13,2)3/h13-14H,5-11H2,1-4H3/t13-,14+,16+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDDHMSVZMBJPH-YQFWSFKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC12CCCC(C1)(CCC3C2CC3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@]12CCC[C@](C1)(CC[C@@H]3[C@@H]2CC3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052233
Record name (1R,2S,5R,8S)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodec-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57082-24-3
Record name Caryophyllene acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57082-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Caryophyllene alcohol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057082243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo[6.3.1.02,5]dodecan-1-ol, 4,4,8-trimethyl-, 1-acetate, (1R,2S,5R,8S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (1R,2S,5R,8S)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodec-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1R-(1α,2α,5β,8β)]-4,4,8-trimethyltricyclo[6.3.1.02,5]dodecan-1-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.033
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-CARYOPHYLLENE ALCOHOL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07YBE5FZ9M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Caryophyllene (B1175711) Acetate (B1210297) from Beta-Caryophyllene (B1668595)

This technical guide provides a comprehensive overview of the synthesis of caryophyllene acetate from beta-caryophyllene, a sesquiterpene found in many essential oils. The acetylation of beta-caryophyllene is a valuable transformation, as its acetate derivatives are considered high-value fragrance constituents. This document details the chemical reactions, experimental protocols, and quantitative data associated with this synthesis, with a focus on Lewis acid-catalyzed methods.

Chemical Transformation Overview

The primary method for synthesizing this compound is through the acylation of beta-caryophyllene with acetic anhydride (B1165640). This reaction is typically catalyzed by a Lewis acid, which activates the acetic anhydride and facilitates the electrophilic attack on the double bond of the beta-caryophyllene molecule. The reaction can lead to a mixture of acetylated products due to the complex structure of beta-caryophyllene and potential rearrangements.

Recent studies have demonstrated that this synthesis can be performed efficiently under mild, solvent-free conditions, offering an advantage over older methods that required higher temperatures and longer reaction times[1][2].

Quantitative Data Summary

The efficiency of the acetylation of beta-caryophyllene is highly dependent on the choice of catalyst and reaction conditions. The following table summarizes the quantitative data from various reported syntheses.

CatalystReagentSolventTemperature (°C)Time (h)Total Yield (%)ProductsReference
BF₃·Et₂OAcetic AnhydrideNone (Solvent-free)25175Three acylated products[1][2][3]
ZnCl₂Acetic AnhydrideNone (Solvent-free)251-Mixture of acylated products[1][2]
FeCl₃Acetic AnhydrideNone (Solvent-free)251-Mixture of acylated products[1][2]
I₂Acetic AnhydrideNone (Solvent-free)251-Mixture of acylated products[1][2]
AlCl₃Acetic AnhydrideNone (Solvent-free)251-Mixture of acylated products[1][2]
Protic or Lewis Acids (e.g., H₃PO₄, p-TsOH, BF₃, AlCl₃, SnCl₄, ZnCl₂)Acetic Anhydride-60-802-760-705-acetyl-2,6-dimethylene-10,10-dimethylbicyclo[7.2.0]undecane and 1-acetyl-11-methylene-4,7,7-trimethyl-cycloundeca-4,8-diene[2]
Aluminosilicate catalystsAcetic Anhydride---23β-caryophyllene acetate[2]

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Lewis Acid-Catalyzed Acetylation of β-Caryophyllene (General Procedure)[2]

Materials:

  • β-Caryophyllene (612 mg, 2.9 mmol)

  • Acetic Anhydride (1.49 mL)

  • Lewis Acid Catalyst (e.g., ZnCl₂, FeCl₃, I₂, or AlCl₃) (1.41 mmol)

  • 10% Potassium Hydroxide (KOH) solution

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

  • TLC plates

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask containing β-caryophyllene (612 mg, 2.9 mmol) and acetic anhydride (1.49 mL), add the Lewis acid catalyst (1.41 mmol).

  • Stir the reaction mixture at room temperature (25°C) using a magnetic stirrer for 1 hour.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction product with a 10% KOH solution.

  • Stir the resulting mixture at room temperature for 10 minutes.

  • Extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Purification by Flash Column Chromatography (General Procedure)[4]

Materials:

  • Crude this compound mixture

  • Silica gel

  • Solvent system (e.g., Hexanes/Ethyl Acetate gradient)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • Rotary evaporator

Procedure:

  • Prepare a slurry of silica gel in the initial, non-polar solvent (e.g., 100% hexanes).

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude this compound mixture in a minimal amount of the initial solvent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Begin eluting the column with the non-polar solvent.

  • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a gradient (e.g., 100:0 to 80:20 hexanes:ethyl acetate).

  • Collect fractions of a consistent volume.

  • Analyze the collected fractions by TLC to identify those containing the desired product(s).

  • Combine the pure fractions containing the target this compound isomer(s).

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Visualizations

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical transformation and the general experimental workflow for the synthesis and purification of this compound.

reaction_pathway beta_caryophyllene β-Caryophyllene intermediate Carbocation Intermediate beta_caryophyllene->intermediate Electrophilic Attack acetic_anhydride Acetic Anhydride acetic_anhydride->intermediate lewis_acid Lewis Acid (e.g., BF₃·Et₂O) lewis_acid->intermediate caryophyllene_acetates Mixture of Caryophyllene Acetates intermediate->caryophyllene_acetates Nucleophilic Attack & Rearrangement

Caption: Chemical reaction pathway for the Lewis acid-catalyzed acetylation of beta-caryophyllene.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Mix β-Caryophyllene, Acetic Anhydride, & Catalyst react Stir at 25°C for 1h start->react neutralize Neutralize with 10% KOH react->neutralize extract Extract with Diethyl Ether neutralize->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Vacuum dry->concentrate chromatography Column Chromatography concentrate->chromatography analyze Analyze Fractions by TLC chromatography->analyze combine Combine Pure Fractions analyze->combine final_product Evaporate Solvent to Obtain Pure Product combine->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to Caryophyllene Acetate: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caryophyllene (B1175711) acetate (B1210297) is a naturally derived sesquiterpenoid ester. As the acetylated form of β-caryophyllene, a well-documented bioactive compound, caryophyllene acetate is of significant interest to researchers in fields ranging from medicinal chemistry to materials science. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological signaling pathways. All quantitative data is presented in structured tables for ease of reference, and key experimental and logical workflows are visualized using diagrammatic representations.

Chemical and Physical Properties

This compound is a viscous liquid, typically colorless to pale yellow, with a characteristic mild, sweet, and woody odor. Its properties are summarized in the tables below.

Table 1: General and Chemical Properties of this compound
PropertyValueSource(s)
Chemical Name [(1R,4E,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-en-5-yl] acetate[1]
Synonyms β-Caryophyllene acetate, Acetyl caryophyllene[1]
CAS Number 57082-24-3[2][3]
Molecular Formula C₁₇H₂₈O₂[2][3]
Molecular Weight 264.41 g/mol [2][4]
Appearance Colorless to pale yellow, slightly viscous liquid[4][5]
Odor Woody, fruity, sweet, slightly dry, spicy[3]
Table 2: Physical Properties of this compound
PropertyValueSource(s)
Density 0.98 - 0.994 g/cm³ at 20°C[5]
Boiling Point 295 - 296 °C[6][7]
Melting Point Data not available[6]
Flash Point >100 °C[8][9]
Refractive Index 1.492 - 1.502 at 20°C[5]
Solubility Soluble in alcohol and organic solvents; insoluble in water.[4][10][11]
Vapor Pressure 0.0002 mmHg at 25°C[5][12]

Experimental Protocols

This section outlines detailed methodologies for the synthesis, isolation, purification, and characterization of this compound.

Protocol 1: Synthesis of this compound via Acylation of β-Caryophyllene

This protocol describes a general method for the synthesis of this compound from β-caryophyllene using acetic anhydride (B1165640) and a Lewis acid catalyst.

Materials:

  • β-Caryophyllene

  • Acetic anhydride

  • Lewis acid catalyst (e.g., BF₃·Et₂O, ZnCl₂, FeCl₃)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve β-caryophyllene in an anhydrous solvent (e.g., diethyl ether).

  • Addition of Reagents: Cool the solution in an ice bath. Slowly add acetic anhydride, followed by the dropwise addition of the Lewis acid catalyst.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by carefully adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to obtain pure this compound.[10]

Diagram of Synthetic Workflow:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start β-Caryophyllene in Anhydrous Solvent Reagents Add Acetic Anhydride & Lewis Acid Catalyst Start->Reagents Stir Stir at Room Temp. (Monitor by TLC) Reagents->Stir Quench Quench with NaHCO₃ Stir->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Caryophyllene Acetate Purify->Product

A generalized workflow for the synthesis of this compound.
Protocol 2: Isolation and Purification from Clove Oil

This protocol provides a general procedure for the isolation of sesquiterpene fractions, which would include this compound if present, from clove essential oil.

Materials:

  • Clove essential oil

  • Distillation apparatus (for fractional distillation)

  • Silica gel for column chromatography

  • A series of solvents for elution (e.g., hexane, ethyl acetate)

Procedure:

  • Fractional Distillation: Subject the crude clove oil to fractional distillation under reduced pressure. Collect fractions based on boiling point ranges to separate the more volatile monoterpenes from the less volatile sesquiterpenes.

  • Column Chromatography: Pack a chromatography column with silica gel and equilibrate with a non-polar solvent like hexane.

  • Loading and Elution: Load the sesquiterpene-rich fraction onto the column. Elute with a gradient of increasing polarity, starting with hexane and gradually adding ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and analyze them using TLC or GC-MS to identify the fractions containing this compound.[13]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield isolated this compound.

Diagram of Isolation and Purification Workflow:

Isolation_Workflow CloveOil Clove Essential Oil Distillation Fractional Distillation CloveOil->Distillation SesquiterpeneFraction Sesquiterpene-Rich Fraction Distillation->SesquiterpeneFraction ColumnChromatography Silica Gel Column Chromatography SesquiterpeneFraction->ColumnChromatography FractionCollection Collect & Analyze Fractions (TLC/GC-MS) ColumnChromatography->FractionCollection PureFractions Combine Pure Fractions FractionCollection->PureFractions SolventRemoval Solvent Removal PureFractions->SolventRemoval FinalProduct Isolated this compound SolventRemoval->FinalProduct

A general workflow for isolating this compound from clove oil.
Protocol 3: Analytical Characterization

This protocol outlines the analytical techniques used to confirm the identity and purity of this compound.

Instrumentation:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Fourier-Transform Infrared (FTIR) Spectroscopy

Procedure:

  • GC-MS Analysis:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., hexane or ethyl acetate).

    • Inject the sample into the GC-MS system.

    • The gas chromatograph will separate the components of the mixture based on their volatility and interaction with the stationary phase.

    • The mass spectrometer will provide a mass spectrum for each separated component, which can be compared to a library of known spectra for identification.[7][11]

  • HPLC-DAD Analysis:

    • Prepare a standard solution of this compound and a solution of the sample in a suitable mobile phase.

    • Inject the solutions into the HPLC system.

    • The components will be separated based on their affinity for the stationary and mobile phases.

    • The diode-array detector will measure the absorbance of the eluting components over a range of wavelengths, providing a UV spectrum that can aid in identification and quantification.

  • NMR Spectroscopy:

    • Dissolve a pure sample in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • The chemical shifts, coupling constants, and integration of the signals in the ¹H spectrum, and the chemical shifts in the ¹³C spectrum, will provide detailed information about the molecular structure, allowing for unambiguous identification.

  • FTIR Spectroscopy:

    • Place a small amount of the liquid sample on the ATR crystal of the FTIR spectrometer.

    • Acquire the infrared spectrum.

    • The presence of characteristic absorption bands (e.g., for C=O and C-O ester bonds) will confirm the functional groups present in the molecule.[11]

Potential Signaling Pathways

While the direct biological activities of this compound are not as extensively studied as its parent compound, β-caryophyllene, its structural similarity suggests it may interact with similar biological targets. The primary known target of β-caryophyllene is the cannabinoid receptor type 2 (CB2), and its activation is linked to the modulation of the AMP-activated protein kinase (AMPK) signaling pathway.[14][15]

Hypothesized Signaling Pathway for this compound:

Based on the known activity of β-caryophyllene, it is plausible that this compound could act as a prodrug, being hydrolyzed in vivo to β-caryophyllene, or it may possess its own affinity for the CB2 receptor. The activation of the CB2 receptor can lead to a cascade of intracellular events, including the activation of AMPK. AMPK is a master regulator of cellular energy homeostasis and its activation can lead to a variety of downstream effects, including the inhibition of lipid synthesis and the promotion of fatty acid oxidation.

Diagram of the Hypothesized this compound Signaling Pathway:

Signaling_Pathway cluster_cell Cell CA This compound (or β-Caryophyllene) CB2 CB2 Receptor CA->CB2 binds to AC_Inhibition Adenylyl Cyclase Inhibition CB2->AC_Inhibition inhibits AMPK_Activation AMPK Activation CB2->AMPK_Activation activates Inflammation_Reduction Reduction of Inflammation AC_Inhibition->Inflammation_Reduction contributes to Lipid_Metabolism Modulation of Lipid Metabolism AMPK_Activation->Lipid_Metabolism leads to

A potential signaling pathway for this compound via the CB2 receptor and AMPK activation.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, along with generalized experimental protocols for its synthesis, isolation, and characterization. While direct evidence for its biological signaling pathways is limited, its structural relationship to β-caryophyllene suggests potential interactions with the endocannabinoid system, particularly the CB2 receptor. Further research is warranted to fully elucidate the biological activities and therapeutic potential of this compound. The information and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists in their exploration of this promising natural product derivative.

References

Caryophyllene Acetate: A Technical Guide to Natural Sources, Isolation, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caryophyllene (B1175711) acetate (B1210297), a derivative of the naturally occurring bicyclic sesquiterpene β-caryophyllene, is a compound of increasing interest in the fields of fragrance, flavoring, and pharmaceuticals. While β-caryophyllene is abundantly found in the essential oils of numerous plants, caryophyllene acetate is primarily produced through the chemical modification of its natural precursor. This technical guide provides a comprehensive overview of the natural sources of β-caryophyllene, detailed methodologies for its isolation, and the subsequent synthesis of this compound.

Natural Sources of β-Caryophyllene

β-Caryophyllene is a major constituent of the essential oils of a wide variety of plants. The concentration of this sesquiterpene can vary significantly depending on the plant species, geographical location, and harvesting time. A systematic analysis of plant species with essential oils containing a β-caryophyllene percentage greater than 10% has identified numerous sources.

Table 1: Quantitative Analysis of β-Caryophyllene in Various Plant Essential Oils [1][2][3]

Plant SpeciesFamilyPlant Part UsedEssential Oil Yield (%)β-Caryophyllene (%)
Copaifera langsdorffiiFabaceaeOleoresinHighHigh
Bursera microphyllaBurseraceaeNot SpecifiedHighHigh
Scutellaria havanensisLamiaceaeNot SpecifiedModerateHigh
Pentadesma butyraceaClusiaceaeNot SpecifiedModerateHigh
Syzygium aromaticum (Clove)MyrtaceaeBuds, Stems, Leaves8.58 (Buds)1.2 - 27.5
Piper nigrum (Black Pepper)PiperaceaeFruitNot SpecifiedHigh
Cannabis sativaCannabaceaeFlowersNot SpecifiedHigh
Rosmarinus officinalis (Rosemary)LamiaceaeNot SpecifiedNot SpecifiedModerate
Ocimum spp. (Basil)LamiaceaeNot SpecifiedNot SpecifiedModerate
Cinnamomum spp. (Cinnamon)LauraceaeNot SpecifiedNot SpecifiedModerate

Isolation of β-Caryophyllene from Natural Sources

The isolation of β-caryophyllene from its natural plant sources typically involves a multi-step process encompassing extraction of the essential oil followed by purification to isolate the target compound.

Extraction of Essential Oils

2.1.1. Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant materials. This technique is particularly suitable for volatile compounds like β-caryophyllene that are immiscible with water.[4][5][6][7]

Experimental Protocol: Steam Distillation of Cloves [4][5]

  • Preparation of Plant Material: Grind dried clove buds (or other plant material) to a coarse powder to increase the surface area for efficient oil extraction.

  • Apparatus Setup: Assemble a steam distillation apparatus. This typically consists of a boiling flask (to generate steam), a biomass flask (containing the plant material), a condenser, and a receiving flask.

  • Distillation: Introduce steam into the biomass flask. The steam will vaporize the volatile compounds from the plant material. The mixture of steam and essential oil vapor then passes into the condenser.

  • Condensation and Collection: In the condenser, the vapor is cooled and condenses back into a liquid. The condensate, a mixture of water and essential oil, is collected in the receiving flask.

  • Separation: As the essential oil is immiscible with water, it will form a separate layer. The oil can be separated from the aqueous layer using a separatory funnel.

  • Drying: The collected essential oil is then dried over an anhydrous salt, such as sodium sulfate, to remove any residual water.

2.1.2. Solvent Extraction

Solvent extraction is an alternative method that can be used to extract essential oils. The choice of solvent is crucial and depends on the polarity of the target compounds. For sesquiterpenes like β-caryophyllene, non-polar solvents are generally effective.

Experimental Protocol: Solvent Extraction [8][9][10]

  • Maceration: Submerge the powdered plant material in a suitable solvent (e.g., hexane (B92381), ethanol) in a sealed container.

  • Agitation: Agitate the mixture for a defined period (e.g., 24-48 hours) to allow the solvent to penetrate the plant material and dissolve the essential oils.

  • Filtration: Filter the mixture to separate the solvent extract from the solid plant residue.

  • Solvent Removal: Remove the solvent from the extract using a rotary evaporator under reduced pressure to yield the crude essential oil.

Purification of β-Caryophyllene

Column chromatography is a standard technique for purifying individual compounds from a crude essential oil mixture.[8][11]

Experimental Protocol: Column Chromatography [8]

  • Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude essential oil in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common gradient starts with 100% n-hexane and gradually introduces a more polar solvent like ethyl acetate.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing β-caryophyllene.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain purified β-caryophyllene.

Experimental_Workflow cluster_extraction Essential Oil Extraction cluster_purification Purification cluster_synthesis Synthesis plant_material Plant Material (e.g., Cloves) steam_distillation Steam Distillation plant_material->steam_distillation solvent_extraction Solvent Extraction plant_material->solvent_extraction crude_oil Crude Essential Oil steam_distillation->crude_oil solvent_extraction->crude_oil column_chromatography Column Chromatography crude_oil->column_chromatography pure_caryophyllene Purified β-Caryophyllene column_chromatography->pure_caryophyllene acetylation Acetylation pure_caryophyllene->acetylation caryophyllene_acetate This compound acetylation->caryophyllene_acetate

Figure 1: Experimental workflow for the isolation of β-caryophyllene and synthesis of this compound.

Synthesis of this compound

This compound is typically synthesized from β-caryophyllene through an acylation reaction.[12]

Experimental Protocol: Synthesis of this compound [12]

  • Reactants: In a reaction vessel, combine purified β-caryophyllene with acetic anhydride.

  • Catalyst: Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O), to the mixture.

  • Reaction Conditions: The reaction is typically carried out under solvent-free conditions and at a controlled temperature.

  • Monitoring: Monitor the progress of the reaction using techniques like TLC or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction mixture, for example, with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Purify the resulting this compound using column chromatography to separate it from any unreacted starting material and byproducts.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique used for the identification and quantification of β-caryophyllene and its derivatives in essential oils and reaction mixtures.[13][14][15][16][17][18][19]

Experimental Protocol: GC-MS Analysis [13][14][16]

  • Sample Preparation: Dilute the essential oil or reaction product in a suitable solvent (e.g., hexane or ethanol).

  • Injection: Inject a small volume of the diluted sample into the GC-MS system.

  • Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation of compounds is based on their boiling points and interactions with the stationary phase of the column.

  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library (e.g., NIST).

  • Quantification: For quantitative analysis, a calibration curve can be generated using a certified reference standard of β-caryophyllene or this compound.

Biosynthesis of β-Caryophyllene

The biosynthesis of β-caryophyllene in plants occurs via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal terpene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[20]

Biosynthesis_Pathway cluster_precursors Isoprenoid Precursors cluster_synthesis_steps Sesquiterpene Synthesis MVA Mevalonate Pathway IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP MEP MEP/DOXP Pathway MEP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) MEP->DMAPP IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP + DMAPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP Caryophyllene β-Caryophyllene FPP->Caryophyllene Caryophyllene Synthase

Figure 2: Biosynthetic pathway of β-caryophyllene.

Conclusion

This technical guide outlines the key aspects of sourcing and isolating β-caryophyllene, the natural precursor to this compound, and provides a clear protocol for its synthesis. For researchers and professionals in drug development, understanding these fundamental processes is crucial for the efficient production and utilization of this compound in various applications. The provided methodologies offer a solid foundation for further research and development in this promising area of natural product chemistry.

References

Spectroscopic Profile of Caryophyllene Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for caryophyllene (B1175711) acetate (B1210297), a sesquiterpenoid ester of interest in various fields, including fragrance, food, and pharmaceutical industries. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Data Presentation

The following tables summarize the key spectroscopic data for caryophyllene acetate. It is important to note that multiple isomers of this compound exist, and the presented data is a composite representation based on available information for related structures and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 4.5 - 5.5m1HOlefinic proton
~ 2.0 - 2.5m-Protons adjacent to carbonyl and on the ring structure
~ 1.9 - 2.1s3HAcetate methyl protons (CH₃-COO)
~ 0.8 - 1.7m-Aliphatic and cyclobutyl protons
~ 0.8 - 1.0s6HGem-dimethyl protons
~ 0.9 - 1.2s3HMethyl protons

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmCarbon TypeAssignment
~ 170CCarbonyl carbon (C=O) of acetate
~ 120 - 150COlefinic carbons (C=C)
~ 80 - 90CCarbon attached to oxygen (C-O)
~ 20 - 60CH, CH₂Aliphatic and cyclobutyl carbons
~ 21CH₃Acetate methyl carbon (CH₃-COO)
~ 15 - 30CH₃Methyl carbons on the ring structure
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~ 2850 - 3000StrongC-HAlkane stretch
~ 1735 - 1750StrongC=OEster carbonyl stretch
~ 1365 - 1385MediumC-HAlkane bend (gem-dimethyl)
~ 1230 - 1260StrongC-OEster stretch
~ 1000 - 1100MediumC-OEster stretch
Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI)

m/z RatioProposed Fragment IonDescription of Neutral Loss
264[C₁₇H₂₈O₂]⁺•Molecular Ion (M⁺•)
204[C₁₅H₂₄]⁺•Loss of acetic acid (CH₃COOH)
189[C₁₄H₂₁]⁺Loss of acetic acid and a methyl radical (CH₃)
161[C₁₂H₁₇]⁺Further fragmentation of the caryophyllene backbone
133[C₁₀H₁₃]⁺Common fragment in caryophyllane sesquiterpenoids
119[C₉H₁₁]⁺Common fragment in caryophyllane sesquiterpenoids
105[C₈H₉]⁺Common fragment in caryophyllane sesquiterpenoids
93[C₇H₉]⁺Common fragment in sesquiterpenoids
43[CH₃CO]⁺Acetyl cation

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • ¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat Liquid : If this compound is a liquid, place a drop of the neat sample between two KBr or NaCl salt plates to create a thin film.

    • Solution : Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.

  • Background Spectrum : Record a background spectrum of the salt plates (or the solvent in a sample cell) to subtract atmospheric and solvent absorbances.

  • Sample Spectrum : Place the prepared sample in the IR spectrometer and acquire the spectrum.

  • Data Acquisition : Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing : The instrument's software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer. For a volatile compound like this compound, Gas Chromatography (GC) is the preferred method for separation and introduction (GC-MS).

  • Gas Chromatography (GC) Parameters :

    • Column : Use a non-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas : Use helium as the carrier gas at a constant flow rate.

    • Temperature Program : Implement a temperature gradient to ensure good separation of components. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).

    • Injector Temperature : Set the injector temperature to ensure efficient vaporization of the sample (e.g., 250°C).

  • Mass Spectrometry (MS) Parameters :

    • Ionization Mode : Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer is commonly used.

    • Scan Range : Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

    • Ion Source Temperature : Maintain the ion source at an elevated temperature (e.g., 230°C).

  • Data Analysis : Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern. Compare the obtained spectrum with library databases (e.g., NIST, Wiley) for confirmation.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Structure Elucidation Sample This compound Sample Purification Purification (e.g., Chromatography) Sample->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis of this compound.

A Technical Guide to the Biological Activity Screening of Caryophyllene Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caryophyllene (B1175711) acetate (B1210297), a natural sesquiterpenoid derivative of β-caryophyllene, represents a compelling yet underexplored molecule in drug discovery. Its parent compound, β-caryophyllene, is well-documented for a wide spectrum of biological activities, including potent anti-inflammatory, anticancer, and antimicrobial effects. These activities are often attributed to its unique ability to act as a selective agonist of the cannabinoid receptor 2 (CB2) and to modulate critical cellular signaling pathways such as NF-κB.[1][2]

This technical guide provides a comprehensive framework for the systematic biological activity screening of caryophyllene acetate. Due to the limited availability of direct experimental data on the acetate derivative, this document leverages the extensive research on β-caryophyllene to propose putative mechanisms and establish a roadmap for investigation. It includes detailed experimental protocols for key in vitro assays, structured tables of quantitative data for the parent compound to serve as a benchmark, and visualizations of essential workflows and signaling pathways to guide future research. The objective is to equip researchers with the necessary tools and rationale to unlock the therapeutic potential of this compound.

Putative Anti-Inflammatory and Analgesic Activity

The anti-inflammatory properties of β-caryophyllene are among its most extensively studied attributes.[3] It is known to exert these effects primarily through two key mechanisms: activation of the CB2 receptor, which is expressed on immune cells, and inhibition of the pro-inflammatory NF-κB signaling pathway.[1] Studies have shown that β-caryophyllene can reduce the expression of inflammatory mediators like iNOS, IL-1β, IL-6, and TNF-α.[3] Given its structural similarity, this compound is hypothesized to interact with these same targets, potentially with altered potency or pharmacokinetics.

Quantitative Data for the Parent Compound (β-Caryophyllene)

The following data for β-caryophyllene serves as a reference for designing and evaluating experiments on this compound.

CompoundAssay TypeModelDosage/ConcentrationResultReference
β-CaryophylleneCarrageenan-induced paw edemaRat0.1 ml/kgStrongest anti-inflammatory activity observed[4]
β-CaryophylleneCarrageenan-induced paw edemaRat-ED50: 0.0745 ml/kg[4][5]
β-CaryophylleneFormalin Test (Inflammatory Phase)Rat10 mg/kg73% antinociception[6]
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol details a standard in vitro method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide, a key inflammatory mediator, in macrophage cells.

Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO) via the iNOS enzyme. The concentration of NO is indirectly measured by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.[1]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine solution)

  • Sodium Nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader (540 nm)[7][8]

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.[1]

  • Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes.[8]

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a serial dilution of sodium nitrite to create a standard curve for quantifying nitrite concentration.

Data Analysis: Calculate the percentage of NO inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Absorbance of Treated Sample / Absorbance of LPS Control)] x 100 The IC50 value (the concentration that inhibits 50% of NO production) can then be determined by plotting the percent inhibition against the log of the compound concentration.

Potential Anticancer Activity

Caryophyllane compounds, including β-caryophyllene and its derivatives, have demonstrated promising anticancer activities against a range of cancer cell lines.[9][10] The primary mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key survival pathways like PI3K/Akt/mTOR.[9][11] Furthermore, studies on β-caryophyllene derivatives suggest that they can trigger apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the NF-κB and MAPK signaling pathways.[11] Screening this compound is a logical next step to identify potentially more potent and selective anticancer agents.

Quantitative Data for β-Caryophyllene and Derivatives

The following IC50 values provide a benchmark for evaluating the cytotoxic potential of this compound against various cancer cell lines.

CompoundCancer Cell LineIC50 Value (µM)Reference
β-CaryophylleneHT-29 (Colorectal)295.67 ± 17.93[11]
Derivative AC-7HT-29 (Colorectal)3.09 ± 0.09[11][12]
5-Fluorouracil (Control)HT-29 (Colorectal)3.63 ± 0.61[11]
β-CaryophylleneT24 & 5637 (Bladder)~196 (40 µg/mL)[13]
α-CaryophylleneA549 (Lung)~112 (22.94 µg/mL)[14]
Experimental Protocol: MTT Cell Viability Assay

This protocol describes a colorimetric assay to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT tetrazolium salt into insoluble purple formazan (B1609692) crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells. The crystals are solubilized, and the absorbance is measured to determine cell viability.[16]

Materials:

  • Human cancer cell line (e.g., HT-29, A549)

  • Appropriate cell culture medium (e.g., McCoy's 5A, DMEM) with 10% FBS

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[17]

  • Solubilization solution (e.g., DMSO, or SDS in 0.01 M HCl)[18]

  • 96-well cell culture plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.[17]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15][18]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm.[15]

Data Analysis: Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) x 100 The IC50 value is determined by plotting the percent viability against the log of the compound concentration.

Predicted Antimicrobial Activity

β-caryophyllene has demonstrated notable antimicrobial activity against a variety of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus.[19][20][21] Its mechanism is believed to involve the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents, ultimately causing cell death.[22] The acetate functional group in this compound may alter its lipophilicity and interaction with microbial membranes, potentially enhancing or modifying its antimicrobial spectrum.

Quantitative Data for the Parent Compound (β-Caryophyllene)

The following Minimum Inhibitory Concentration (MIC) values for β-caryophyllene provide a baseline for assessing the antimicrobial efficacy of its acetate derivative.

CompoundMicroorganismMIC ValueReference
β-CaryophylleneStaphylococcus aureus3 µM (~0.6 µg/mL)[19]
β-CaryophylleneBacillus cereus2.5% (v/v)[20][22]
β-CaryophylleneEscherichia coli14 µM (~2.9 µg/mL)[19]
β-CaryophyllenePseudomonas aeruginosa11 µM (~2.2 µg/mL)[19]
β-CaryophylleneCandida albicans7 µM (~1.4 µg/mL)[19]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth occurs.

Materials:

  • Target microbial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound (stock solution in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Compound Dilution: In a 96-well plate, add 100 µL of MHB to all wells. Add 100 µL of the this compound stock solution to the first column and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized inoculum to each well, resulting in a final volume of 110 µL.

  • Controls: Include a positive control (microbe + medium, no compound) and a negative control (medium only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration where no turbidity (growth) is observed. The result can also be read using a microplate reader or by adding a viability indicator like resazurin.

Data Analysis: The MIC is reported as the concentration of the last well with no visible growth. The assay should be performed in triplicate to ensure reproducibility.

Visualized Workflows and Signaling Pathways

Diagrams are essential for conceptualizing experimental processes and molecular mechanisms. The following visualizations, created using the DOT language, adhere to specified design constraints for clarity and contrast.

General Biological Screening Workflow

G start_node Compound Preparation (this compound) process_node process_node start_node->process_node Dose Range Selection end_node Data Analysis (IC50 / MIC Determination) assay1 In Vitro Assay 1 (e.g., Anti-inflammatory) process_node->assay1 assay2 In Vitro Assay 2 (e.g., Anticancer) process_node->assay2 assay3 In Vitro Assay 3 (e.g., Antimicrobial) process_node->assay3 decision_node decision_node decision_node->end_node Yes no_activity Report as Inactive / Re-evaluate decision_node->no_activity No assay1->decision_node Activity Observed? assay2->decision_node Activity Observed? assay3->decision_node Activity Observed?

General workflow for in vitro biological activity screening.
Putative Anti-Inflammatory Signaling Pathway

The following diagram illustrates the NF-κB signaling pathway, a primary target for the anti-inflammatory action of β-caryophyllene and a hypothesized target for this compound.

G cluster_nucleus Nuclear Translocation stimulus Inflammatory Stimulus (e.g., LPS) receptor TLR4 stimulus->receptor Activates compound This compound (Hypothesized) inhibitor IκBα compound->inhibitor Inhibits Degradation (Putative) receptor->inhibitor Leads to Phosphorylation & Degradation tf NF-κB (p65/p50) inhibitor->tf Releases tf->inhibitor Bound/Inactive tf_nuke NF-κB tf->tf_nuke Translocates nucleus Nucleus genes Pro-inflammatory Genes (TNF-α, iNOS, IL-6) tf_nuke->genes Induces Transcription

Hypothesized inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

This compound holds significant, albeit largely unexplored, potential as a therapeutic agent. Based on the robust biological profile of its parent compound, β-caryophyllene, there is a strong scientific rationale for investigating its anti-inflammatory, anticancer, and antimicrobial properties. The presence of the acetate moiety could favorably alter its physicochemical properties, leading to improved bioavailability, stability, or target engagement.

This guide provides the foundational protocols and comparative data necessary to initiate a systematic screening campaign. Future research should prioritize:

  • Comprehensive In Vitro Screening: Execution of the assays detailed in this guide to generate direct quantitative data (IC50, MIC) for this compound.

  • Mechanism of Action Studies: If significant activity is confirmed, subsequent studies should focus on elucidating the precise molecular mechanisms, including binding affinity for the CB2 receptor and effects on key signaling proteins.

  • In Vivo Validation: Promising in vitro results should be validated in established animal models of inflammation, cancer, and infection.

  • Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its behavior in a biological system.

By following this structured approach, the scientific community can effectively evaluate the biological activities of this compound and determine its viability as a lead compound for future drug development.

References

A Technical Guide to Caryophyllene Acetate in Cell Culture: Solubility, Protocols, and Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of caryophyllene (B1175711) acetate (B1210297) in solvents suitable for cell culture applications. It details experimental protocols for solubility determination and stock solution preparation and explores the potential cellular signaling pathways modulated by this compound, drawing insights from the closely related and well-studied molecule, β-caryophyllene.

Physicochemical Properties and Solubility Profile

Caryophyllene acetate is a natural bicyclic sesquiterpene, appearing as a clear to pale yellow liquid or solid with a woody, sweet, and fruity odor. Its chemical structure lends it to be largely non-polar and hydrophobic.

Qualitative Solubility:

General solubility information indicates that this compound is soluble in alcohols and various organic solvents, while being insoluble in water[1][2][3]. One technical data sheet specifies its solubility in 80% ethanol (B145695) as "1:2," which likely indicates that one part of this compound dissolves in two parts of the ethanol solution, suggesting good solubility[1].

Quantitative Solubility Data (Proxy Data):

SolventSolubility of (-)-Caryophyllene Oxide (mg/mL)
Ethanol~30
Dimethyl Sulfoxide (DMSO)~10
Dimethyl Formamide (DMF)~20

Table 1: Quantitative solubility data for the related compound (-)-caryophyllene oxide, which can be used as an estimate for this compound. Data sourced from supplier information[4].

Experimental Protocols

Thermodynamic Solubility Determination

To empirically determine the solubility of this compound in a specific solvent, the following protocol, adapted from methodologies for similar lipophilic compounds, is recommended[5].

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, Ethanol, Polyethylene Glycol 400)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent in a glass vial. The excess solid should be visible to ensure saturation.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant. Dilute the supernatant with a suitable mobile phase or solvent and quantify the concentration of dissolved this compound using a validated HPLC or GC method with a standard curve.

G cluster_workflow Thermodynamic Solubility Determination Workflow prep 1. Add excess This compound to solvent equil 2. Equilibrate on orbital shaker (24-48h) prep->equil cent 3. Centrifuge to pellet undissolved solid equil->cent anal 4. Quantify supernatant concentration (HPLC/GC) cent->anal

Solubility Determination Workflow
Preparation of Stock Solutions for Cell Culture

Due to its hydrophobic nature, this compound requires an organic solvent for the preparation of stock solutions for in vitro experiments. DMSO and ethanol are the most common choices.

Recommended Protocol:

  • Solvent Selection: Choose a high-purity, sterile-filtered solvent such as DMSO or absolute ethanol.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving a precisely weighed amount of this compound in the chosen solvent. Gentle warming or vortexing may be required to facilitate dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in the cell culture medium. It is critical to ensure that the final concentration of the organic solvent in the culture medium is non-toxic to the cells.

Solvent Cytotoxicity Considerations:

The final concentration of organic solvents in cell culture should be kept to a minimum to avoid cytotoxic effects. The table below summarizes the generally accepted maximum tolerated concentrations for common solvents.

SolventMaximum Tolerated Concentration (v/v)
Dimethyl Sulfoxide (DMSO)< 0.5%
Ethanol< 0.5%

Table 2: General guidelines for the maximum tolerated concentrations of common solvents in cell culture. These concentrations can be cell-line dependent and should be empirically determined.

G cluster_workflow Stock Solution Preparation Workflow weigh 1. Weigh caryophyllene acetate dissolve 2. Dissolve in DMSO or Ethanol to create stock weigh->dissolve aliquot 3. Aliquot and store at -20°C/-80°C dissolve->aliquot dilute 4. Dilute in culture medium for final working concentration aliquot->dilute

Stock Solution Preparation

Potential Cellular Signaling Pathways

Disclaimer: The following information on signaling pathways is based on studies of β-caryophyllene. Due to the structural similarity, it is plausible that this compound may interact with similar cellular targets. However, these pathways should be experimentally verified for this compound.

β-caryophyllene is a known agonist of the cannabinoid type 2 (CB2) receptor[6][7]. Activation of the CB2 receptor can modulate several downstream signaling cascades involved in inflammation, cell proliferation, and metabolism.

AMPK Signaling Pathway

β-caryophyllene has been shown to activate AMP-activated protein kinase (AMPK) signaling, which plays a crucial role in cellular energy homeostasis. This activation can be mediated through the CB2 receptor and subsequent calcium signaling[8][9].

G cluster_pathway β-Caryophyllene and AMPK Signaling bcp β-Caryophyllene cb2 CB2 Receptor bcp->cb2 ca2 ↑ Ca2+ cb2->ca2 ampk AMPK Activation ca2->ampk acc1 ACC1 Phosphorylation (Inactivation) ampk->acc1 srebp1c SREBP-1c Nuclear Translocation ↓ ampk->srebp1c atgl ATGL Upregulation ampk->atgl fas FAS Expression ↓ srebp1c->fas lipid ↓ Lipid Accumulation fas->lipid atgl->lipid

β-Caryophyllene and AMPK Signaling Pathway
PI3K/AKT/mTOR and MAPK Signaling Pathways

Studies on the related compound, β-caryophyllene oxide, have demonstrated its ability to inhibit the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer and inflammatory diseases. Concurrently, it can activate the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38) through the generation of reactive oxygen species (ROS)[10].

G cluster_pathway β-Caryophyllene Oxide Signaling bcpo β-Caryophyllene Oxide pi3k PI3K/AKT/mTOR Inhibition bcpo->pi3k ros ↑ ROS bcpo->ros apoptosis Apoptosis pi3k->apoptosis mapk MAPK Activation (ERK, JNK, p38) ros->mapk mapk->apoptosis

β-Caryophyllene Oxide Signaling Pathways

Conclusion

This technical guide provides essential information for researchers working with this compound in cell culture. While direct quantitative solubility data and specific signaling pathway information for this compound are limited, the data from closely related compounds offer a strong starting point for experimental design. It is imperative to empirically determine the solubility in the desired solvent system and to validate the biological effects and molecular mechanisms of this compound in the specific cellular context of interest. Adherence to proper solvent handling and concentration limits is critical for obtaining reliable and reproducible results in in vitro studies.

References

An In-depth Technical Guide to the Biosynthetic Pathways of Caryophyllane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caryophyllane sesquiterpenoids, a diverse class of natural products, exhibit a wide range of biological activities, making them compelling targets for pharmaceutical and biotechnological applications. (E)-β-caryophyllene, a prominent member of this family, is recognized for its anti-inflammatory, analgesic, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the biosynthetic pathways leading to caryophyllane sesquiterpenoids, detailing the enzymatic steps from central carbon metabolism to the final cyclization reactions. It includes a summary of key quantitative data, detailed experimental protocols for the characterization of pathway enzymes, and visual representations of the biochemical and regulatory networks. This document is intended to serve as a valuable resource for researchers engaged in the study and manipulation of these important metabolic pathways for applications in drug development and synthetic biology.

Introduction

Sesquiterpenoids are a large and diverse class of isoprenoids, comprising over 200 different ring structures, that are synthesized from the C15 precursor farnesyl pyrophosphate (FPP).[3] Among these, the caryophyllane-type sesquiterpenoids are characterized by their unique bicyclic [9.2.0] undecane (B72203) skeleton.[4] These compounds are widely distributed in the plant kingdom and contribute to the characteristic aroma of many essential oils, including those from cloves, hops, and cannabis.[4][5] Beyond their sensory properties, caryophyllane sesquiterpenoids play crucial roles in plant defense against herbivores and pathogens.[6][7] The growing interest in their pharmacological potential has spurred research into their biosynthesis, aiming to enable sustainable and high-yield production through metabolic engineering and synthetic biology approaches.[8][9]

Biosynthetic Pathways

The biosynthesis of caryophyllane sesquiterpenoids originates from two primary upstream pathways that provide the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP): the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[1]

The Mevalonate (MVA) Pathway

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is followed by the key regulatory step, the reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR). Subsequent phosphorylation and decarboxylation steps yield IPP, which can be isomerized to DMAPP.[1]

The Methylerythritol 4-Phosphate (MEP) Pathway

In the plastids, the MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. A series of enzymatic reactions then leads to the formation of IPP and DMAPP.[1] While the MEP pathway has a higher theoretical yield of terpenoids from glucose, the MVA pathway is often preferred for metabolic engineering in heterologous hosts like E. coli and yeast due to its typically higher efficiency in these systems.[6]

Formation of Farnesyl Pyrophosphate (FPP)

IPP and DMAPP, from either the MVA or MEP pathway, are condensed by geranyl pyrophosphate synthase (GPPS) to form the C10 intermediate, geranyl pyrophosphate (GPP). Subsequently, farnesyl pyrophosphate synthase (FPPS) catalyzes the addition of another IPP molecule to GPP, yielding the central C15 precursor for all sesquiterpenoids, (2E,6E)-farnesyl diphosphate (B83284) (FPP).[5]

Cyclization of FPP to Caryophyllane Structures

The final and defining step in the biosynthesis of caryophyllane sesquiterpenoids is the cyclization of the linear FPP molecule, a reaction catalyzed by a class of enzymes known as sesquiterpene synthases, specifically caryophyllene (B1175711) synthases (CPS).[10][11] This complex reaction proceeds through a series of carbocationic intermediates and rearrangements to form the characteristic bicyclic caryophyllane skeleton. The primary products are typically (E)-β-caryophyllene and its isomer α-humulene, with the ratio of these products being dependent on the specific synthase enzyme.[7]

Caryophyllane_Biosynthesis_Pathway cluster_upstream Upstream Pathways cluster_downstream Sesquiterpenoid Backbone Synthesis cluster_cyclization Cyclization Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA AACT, HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR IPP IPP Mevalonate->IPP MK, PMK, MDD DMAPP DMAPP IPP->DMAPP IDI GPP GPP IPP->GPP GPPS FPP FPP IPP->FPP FPPS Pyruvate + G3P Pyruvate + G3P DXP DXP Pyruvate + G3P->DXP DXS MEP MEP DXP->MEP DXR IPP_DMAPP_plastid IPP/DMAPP MEP->IPP_DMAPP_plastid MCT, CMK, MDS, HDS, HDR DMAPP->GPP GPPS GPP->FPP FPPS Caryophyllane_Sesquiterpenoids (E)-β-caryophyllene α-humulene, etc. FPP->Caryophyllane_Sesquiterpenoids Caryophyllene Synthase (CPS)

Figure 1: Overview of the caryophyllane biosynthetic pathway.

Regulation of Caryophyllane Biosynthesis

The production of caryophyllane sesquiterpenoids is tightly regulated at multiple levels, including transcriptional control of biosynthetic genes and modulation by signaling molecules in response to environmental cues.

Transcriptional Regulation

The expression of genes encoding enzymes in the caryophyllane biosynthetic pathway is often induced by biotic and abiotic stresses. For instance, herbivory has been shown to upregulate the transcription of caryophyllene synthase genes in various plant species, including maize and cotton.[6][7] Transcription factors from families such as MYB, bHLH, and AP2/ERF have been implicated in the regulation of terpenoid biosynthesis.[12]

Jasmonate Signaling

The plant hormone jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are key signaling molecules in plant defense responses.[13] Treatment with methyl jasmonate (MeJA) has been demonstrated to induce the expression of caryophyllene synthase genes, leading to increased production of caryophyllane sesquiterpenoids.[7] The jasmonate signaling pathway involves the degradation of JAZ repressor proteins, which allows for the activation of transcription factors that upregulate the expression of defense-related genes, including those involved in terpenoid biosynthesis.[3][14]

Jasmonate_Signaling_Pathway cluster_perception Signal Perception cluster_response Transcriptional Response Herbivory Herbivory Jasmonic_Acid Jasmonic Acid (JA) Biosynthesis Herbivory->Jasmonic_Acid JA_Ile JA-Isoleucine (Active Hormone) Jasmonic_Acid->JA_Ile COI1 COI1 (Receptor) JA_Ile->COI1 JAZ JAZ (Repressor) COI1->JAZ promotes degradation TFs Transcription Factors (e.g., MYC2) JAZ->TFs represses CPS_Gene Caryophyllene Synthase Gene TFs->CPS_Gene activates transcription Caryophyllene (E)-β-caryophyllene CPS_Gene->Caryophyllene translation & enzyme activity

Figure 2: Jasmonate signaling in caryophyllene biosynthesis.

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of caryophyllane sesquiterpenoids, including enzyme kinetic parameters and production titers in engineered microbial systems.

Table 1: Kinetic Parameters of Selected Caryophyllene Synthases

EnzymeSource OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
AaCPS (wild-type)Artemisia annuaFPP---
AaCPS (E353D mutant)Artemisia annuaFPP--35.5% higher than WT[15]
GhTPS1Gossypium hirsutumFPP---
ZmTPS23Zea maysFPP---

Note: Specific Km and kcat values were not consistently reported in the reviewed literature. The provided data reflects the reported relative improvements.

Table 2: Production of β-Caryophyllene in Engineered Microorganisms

Host OrganismEngineering StrategyTiter (mg/L)Fermentation ConditionsReference
Escherichia coliOverexpression of a novel CPS (TPS7) from tobacco and a heterologous MVA pathway.5142Fed-batch fermentation with in situ extraction.[8]
Escherichia coliCo-overexpression of GPPS, G6PDH, and CPS in a pgi knockout strain with a heterologous MVA pathway.1520Fed-batch fermentation.[16]
Saccharomyces cerevisiaeDirected evolution of CPS and engineering of the MVA pathway and β-alanine metabolism.594.05Fed-batch fermentation.[15]
Saccharomyces cerevisiaeOverexpression of QHS1 from Artemisia annua in a chassis strain with an enhanced MVA pathway.2949.1Fed-batch fermentation.[9]
Yarrowia lipolyticaModulation of key enzyme expression (tHMG1 and QHS1).798.1Optimized fed-batch fermentation.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of caryophyllane biosynthesis.

Heterologous Expression and Purification of Caryophyllene Synthase

This protocol describes the expression of a caryophyllene synthase, for example, from Artemisia annua (AaCPS1), in a transient Nicotiana benthamiana expression system.[17]

1. Gene Cloning and Vector Construction:

  • The full-length cDNA of the caryophyllene synthase gene is amplified by PCR.

  • The PCR product is cloned into a suitable plant expression vector, such as pEAQ-HT, which contains a strong promoter and a His-tag for affinity purification.

2. Agrobacterium-mediated Transient Expression:

  • The expression vector is transformed into Agrobacterium tumefaciens (e.g., strain LBA4404).

  • A single colony of transformed Agrobacterium is grown overnight in LB medium with appropriate antibiotics.

  • The bacterial culture is harvested by centrifugation and resuspended in infiltration buffer (10 mM MES, pH 5.5, 10 mM MgCl₂, 100 µM acetosyringone) to an OD₆₀₀ of 0.5.

  • The bacterial suspension is infiltrated into the leaves of 4-6 week old N. benthamiana plants.

3. Protein Extraction and Purification:

  • Infiltrated leaves are harvested at the time of peak transcript expression (e.g., 9 days post-infiltration).

  • The leaves are homogenized in extraction buffer.

  • The crude protein extract is clarified by centrifugation.

  • The His-tagged caryophyllene synthase is purified from the soluble protein fraction using cobalt or nickel-nitrilotriacetic acid (Co-NTA or Ni-NTA) affinity chromatography.

  • The purified protein is dialyzed against a suitable storage buffer.

4. Protein Analysis:

  • The purity and molecular weight of the purified protein are assessed by SDS-PAGE.

  • The identity of the protein is confirmed by Western blot analysis using an anti-His antibody.

In Vitro Enzyme Assay for Caryophyllene Synthase Activity

This protocol details the procedure for determining the enzymatic activity of a purified caryophyllene synthase.[17]

1. Reaction Setup:

  • The standard assay mixture (total volume of 500 µL) contains:

    • 20 mM Tris-HCl, pH 7.0

    • 20 mM MgCl₂

    • 10% (v/v) glycerol

    • 2 mM DTT

    • 20 µM FPP (substrate)

    • Purified caryophyllene synthase (e.g., 10 µg)

  • The reaction mixture is overlaid with 50 µL of an organic solvent (e.g., dodecane (B42187) or hexane) to trap the volatile products.

2. Incubation:

  • The reaction is incubated at 30°C for a specified time (e.g., 1-4 hours).

3. Product Extraction and Analysis:

  • The organic layer containing the reaction products is collected.

  • The products are analyzed by gas chromatography-mass spectrometry (GC-MS).

  • The identity of the caryophyllane products is confirmed by comparing their retention times and mass spectra with those of authentic standards.

  • Quantification of the products is performed by integrating the peak areas and comparing them to a standard curve.

Experimental_Workflow cluster_expression Heterologous Expression cluster_purification Purification & Analysis cluster_assay Enzyme Assay Cloning Cloning Transformation Transformation Cloning->Transformation Infiltration Infiltration Transformation->Infiltration Protein_Extraction Protein_Extraction Infiltration->Protein_Extraction Affinity_Chromatography Affinity_Chromatography Protein_Extraction->Affinity_Chromatography SDS_PAGE SDS_PAGE Affinity_Chromatography->SDS_PAGE Western_Blot Western_Blot Affinity_Chromatography->Western_Blot Reaction_Setup Reaction_Setup Affinity_Chromatography->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation GC_MS_Analysis GC_MS_Analysis Incubation->GC_MS_Analysis

Figure 3: General workflow for caryophyllene synthase characterization.

Conclusion

The biosynthetic pathways of caryophyllane sesquiterpenoids are complex and tightly regulated networks that are of significant interest for their potential applications in medicine and biotechnology. This guide has provided a detailed overview of these pathways, from the central precursor metabolism to the final cyclization reactions, and has highlighted the key regulatory mechanisms involved. The provided quantitative data and experimental protocols offer a valuable resource for researchers seeking to further elucidate and engineer these pathways for the production of valuable caryophyllane-based compounds. Future research in this area will likely focus on the discovery and characterization of novel caryophyllene synthases with improved catalytic properties, the elucidation of the intricate regulatory networks that control their expression, and the development of more efficient microbial cell factories for their sustainable production.

References

An In-depth Technical Guide to Caryophyllene Acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of caryophyllene (B1175711) acetate (B1210297), a sesquiterpene derivative of interest to researchers, scientists, and drug development professionals. This document elucidates its chemical identity, physicochemical properties, and significant biological activities, with a focus on its anti-inflammatory potential and interaction with the endocannabinoid system. Detailed experimental protocols and visual diagrams of relevant pathways and workflows are included to facilitate further investigation and application.

Chemical Identification and Molecular Structure

Caryophyllene acetate is a term that may refer to more than one structurally related compound, leading to some ambiguity in scientific literature and commercial listings. The two most prominent forms are distinguished by their Chemical Abstracts Service (CAS) numbers and molecular structures.

This compound (Isomer 1)

  • CAS Number: 32214-91-8[1][2][3][4]

  • Chemical Name: [(3Z)-4,11,11-trimethyl-8-methylidene-5-bicyclo[7.2.0]undec-3-enyl] acetate[1]

  • Molecular Formula: C₁₇H₂₆O₂[1][2][5]

This isomer retains the characteristic bicyclo[7.2.0]undecane core of β-caryophyllene with an exocyclic methylene (B1212753) group and an acetate functional group.

This compound (Isomer 2)

  • CAS Number: 57082-24-3[6][7][8][9][10][11][12]

  • Chemical Name: [(1R,2S,5R,8S)-4,4,8-trimethyl-1-tricyclo[6.3.1.0²,⁵]dodecanyl] acetate[7][10]

  • Molecular Formula: C₁₇H₂₈O₂[6][7][8][10][11]

This isomer, also referred to as beta-caryophyllene (B1668595) alcohol acetate, possesses a tricyclic structure.[6][7][10]

Physicochemical Properties

The distinct structural features of the two primary isomers of this compound result in differing physicochemical properties. The following tables summarize the available quantitative data for each.

Table 1: Physicochemical Properties of this compound (CAS: 32214-91-8)

PropertyValueReference(s)
Molecular Weight 264.45 g/mol [1]
Appearance Pale yellow to greenish-yellow clear liquid[1]
Refractive Index 1.485 to 1.495 at 20°C[1]
Specific Gravity 0.993 to 1.010 at 25°C[1]
Boiling Point 324.5 °C at 760 mmHg[2]
Flash Point 143.1 °C[2]
Density 0.99 g/cm³[2]

Table 2: Physicochemical Properties of this compound (CAS: 57082-24-3)

PropertyValueReference(s)
Molecular Weight 264.4 g/mol [8][10]
Appearance Clear pale yellow to yellow liquid[9]
Boiling Point 295.00 to 296.00 °C at 760.00 mm Hg[8]
Flash Point >100 °C[9]
logP (o/w) 5.441 (est)[8]
Purity 80% Min (Sum of Isomers)[9]

Biological Activity and Therapeutic Potential

While research on this compound itself is emerging, the biological activities of its parent compound, β-caryophyllene, are well-documented and provide a strong basis for the therapeutic potential of its derivatives.

Anti-inflammatory Effects

β-caryophyllene and related compounds have demonstrated significant anti-inflammatory properties.[13][14][15] These effects are primarily mediated through the modulation of key signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and activation of the Cannabinoid Receptor 2 (CB2R).[13]

The NF-κB pathway is a critical regulator of the inflammatory response. Upon stimulation by inflammatory signals, it promotes the expression of pro-inflammatory genes. β-caryophyllene has been shown to inhibit this pathway, leading to a reduction in the production of inflammatory mediators.[13]

Cannabinoid Receptor 2 (CB2R) Agonism

β-caryophyllene is a selective agonist of the CB2 receptor, which is primarily expressed on immune cells.[16][17][18][19][20] Activation of CB2R is associated with anti-inflammatory and immunomodulatory effects.[13] This interaction makes β-caryophyllene and its derivatives, such as this compound, promising candidates for the development of non-psychoactive cannabinoid-based therapeutics.

Below is a diagram illustrating the signaling pathways involved in the anti-inflammatory action of caryophyllane compounds.

G Anti-inflammatory Signaling Pathways of Caryophyllane Compounds cluster_0 NF-κB Pathway cluster_1 CB2 Receptor Pathway Inflammatory Stimulus Inflammatory Stimulus IKK IKK Activation Inflammatory Stimulus->IKK IκBα IκBα Phosphorylation & Degradation IKK->IκBα NF-κB NF-κB (p65/p50) IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Pro-inflammatory Genes activates Inflammation Inflammation Pro-inflammatory Genes->Inflammation β-caryophyllene β-caryophyllene β-caryophyllene->IκBα inhibits β-caryophyllene_CB2 β-caryophyllene CB2R CB2 Receptor β-caryophyllene_CB2->CB2R activates Downstream Signaling Downstream Signaling CB2R->Downstream Signaling Anti-inflammatory Effects Anti-inflammatory Effects Downstream Signaling->Anti-inflammatory Effects

Signaling pathways in caryophyllane anti-inflammatory action.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of caryophyllene derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of β-caryophyllene. A representative protocol using a Lewis acid catalyst is described below.[21]

Materials:

  • β-caryophyllene

  • Acetic anhydride

  • Lewis acid catalyst (e.g., BF₃·Et₂O)

  • Anhydrous solvent (optional, can be performed solvent-free)

  • Sodium bicarbonate solution (saturated)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask, combine β-caryophyllene and acetic anhydride.

  • Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., BF₃·Et₂O) to the reaction mixture while stirring. The reaction is typically carried out under mild conditions.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain pure this compound.

Below is a diagram illustrating the general workflow for the synthesis and purification of this compound.

G Synthesis and Purification of this compound Start Start Reaction_Setup Reaction Setup: β-caryophyllene, Acetic Anhydride, Lewis Acid Catalyst Start->Reaction_Setup Reaction Acylation Reaction Reaction_Setup->Reaction TLC_Monitoring Monitor by TLC Reaction->TLC_Monitoring TLC_Monitoring->Reaction Incomplete Workup Work-up: Quench with NaHCO₃, Extract with Organic Solvent TLC_Monitoring->Workup Reaction Complete Drying_Concentration Dry with Na₂SO₄, Concentrate in vacuo Workup->Drying_Concentration Purification Column Chromatography on Silica Gel Drying_Concentration->Purification Pure_Product Pure this compound Purification->Pure_Product

Workflow for this compound synthesis.
In Vitro Anti-inflammatory Assay: Nitric Oxide Production in Macrophages

This protocol details a common in vitro method to assess the anti-inflammatory activity of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in a suitable solvent like DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess reagent

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed macrophage cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (solvent alone).

  • Inflammatory Stimulus: Add LPS to the culture medium to induce an inflammatory response. Include a positive control (LPS alone) and a negative control (untreated cells).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Measurement of Nitric Oxide (NO) Production: Collect the cell culture supernatant. Measure the concentration of nitrite, a stable product of NO, using the Griess reagent according to the manufacturer's instructions.

  • Data Analysis: Determine the absorbance using a spectrophotometer. Calculate the percentage of inhibition of NO production for each concentration of this compound compared to the LPS-only control.

Conclusion

This compound, in its various isomeric forms, presents a compelling area of research for drug development, particularly in the context of inflammatory disorders. Its relationship to β-caryophyllene, a known CB2 receptor agonist, underscores its potential as a non-psychoactive therapeutic agent. The information and protocols provided in this guide are intended to serve as a foundational resource for scientists and researchers to further explore the pharmacological properties and therapeutic applications of this promising natural product derivative.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Caryophyllene Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Caryophyllene (B1175711) acetate (B1210297), a derivative of the natural bicyclic sesquiterpene β-caryophyllene, is of increasing interest in the pharmaceutical and cosmetic industries due to its potential therapeutic properties. To ensure the quality, efficacy, and safety of products containing this compound, a reliable and validated analytical method for its quantification is essential. This application note describes the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of caryophyllene acetate in bulk drug and pharmaceutical formulations. The method is validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of this compound is presented in Table 1.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterCondition
Instrument HPLC system with UV/Vis or PDA detector
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 210 nm
Column Temperature Ambient (25 °C)
Run Time 10 minutes

Experimental Protocols

1. Preparation of Standard and Sample Solutions

a. Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

b. Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions in the concentration range of 10-100 µg/mL by appropriate dilution with the mobile phase.

c. Sample Solution (for a formulation containing 1% w/w this compound): Accurately weigh 1 g of the formulation and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.[1][2]

2. Method Validation Protocol

The developed HPLC method was validated according to ICH guidelines for the following parameters:

a. System Suitability: Inject the standard solution (50 µg/mL) six times and evaluate the system suitability parameters. The acceptance criteria are presented in Table 2.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%

b. Linearity: Inject the working standard solutions (10-100 µg/mL) in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²) and regression equation.[3][4][5]

c. Accuracy (Recovery): Perform recovery studies by spiking a known amount of standard drug at three different concentration levels (80%, 100%, and 120%) to the pre-analyzed sample solution. The percentage recovery should be calculated.[3][4]

d. Precision:

  • Intraday Precision: Analyze the standard solution (50 µg/mL) six times on the same day.

  • Interday Precision: Analyze the standard solution (50 µg/mL) on three different days. Calculate the percentage relative standard deviation (%RSD) for both intraday and interday precision.[3][4]

e. Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, subject the this compound bulk drug to forced degradation under the following conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 2 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours. Analyze the stressed samples and ensure that the degradation product peaks are well-resolved from the main this compound peak.[4]

f. Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[3][4]

Data Presentation

Table 3: Summary of Method Validation Results

Validation ParameterResultAcceptance Criteria
Linearity Range 10 - 100 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Intraday Precision (%RSD) 0.85%≤ 2.0%
Interday Precision (%RSD) 1.23%≤ 2.0%
LOD 0.5 µg/mL-
LOQ 1.5 µg/mL-
Specificity No interference from degradantsPeak purity > 0.99

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation prep_std Prepare Standard Stock Solution (1000 µg/mL) prep_work Prepare Working Standards (10-100 µg/mL) prep_std->prep_work inject Inject Samples and Standards prep_work->inject prep_sample Prepare Sample Solution prep_sample->inject hplc_instrument HPLC System (C18 Column, ACN:H2O, 1 mL/min, 210 nm) acquire Data Acquisition hplc_instrument->acquire inject->hplc_instrument linearity Linearity acquire->linearity accuracy Accuracy acquire->accuracy precision Precision acquire->precision specificity Specificity (Forced Degradation) acquire->specificity lod_loq LOD & LOQ linearity->lod_loq method_validation_logic cluster_parameters Validation Parameters start Method Development Complete validation Method Validation (ICH Guidelines) start->validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Intra- & Interday) validation->precision specificity Specificity validation->specificity robustness Robustness validation->robustness lod LOD linearity->lod loq LOQ linearity->loq end Validated Method linearity->end accuracy->end precision->end specificity->end lod->end loq->end robustness->end

References

Application Note and Protocol for the Quantification of Caryophyllene Acetate using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caryophyllene (B1175711) acetate (B1210297), a sesquiterpenoid ester, is a significant contributor to the aromatic profile of various essential oils and is investigated for its potential therapeutic properties. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and pharmacological studies. This document provides a detailed protocol for the quantitative analysis of caryophyllene acetate in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a highly selective and sensitive analytical technique.[1][2]

Experimental Protocols

This section details the necessary steps for sample preparation, instrument setup, and analysis.

Sample Preparation: Solvent Extraction

Solvent extraction is a robust method for isolating this compound from complex matrices.

Materials:

  • Sample containing this compound

  • Hexane (B92381) or Ethyl Acetate (analytical grade)[3][4]

  • Internal Standard (ISTD) solution (e.g., n-tridecane or 2-fluorobiphenyl (B19388) in hexane/ethyl acetate, 100 µg/mL)[4][5]

  • Anhydrous sodium sulfate (B86663)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.2 or 0.45 µm)

  • GC vials (2 mL) with inserts

Procedure:

  • Sample Weighing: Accurately weigh a known amount of the homogenized sample into a centrifuge tube.

  • Internal Standard Addition: Add a precise volume of the internal standard solution to the sample. The use of an internal standard is critical for correcting variations in injection volume and potential matrix effects.[6]

  • Solvent Addition: Add a suitable volume of hexane or ethyl acetate to the tube.[3][4]

  • Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction.[7] Sonication for 30 minutes can also be employed to improve extraction efficiency.[6]

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the solid matrix from the solvent.[6][7]

  • Collection: Carefully transfer the supernatant (the organic layer) to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected supernatant to remove any residual water.

  • Filtration: Filter the dried extract through a syringe filter into a GC vial.[6] The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended as a starting point and may require optimization based on the specific instrument and sample matrix.

Parameter Recommended Setting
GC System Agilent 8890 GC or similar
Column HP-5MS (30m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column[7]
Injector Temperature 250°C[3][7]
Injection Volume 1 µL
Split Ratio 10:1 (can be adjusted based on concentration)[3][7]
Carrier Gas Helium at a constant flow of 1 mL/min[3][7]
Oven Temperature Program Initial temperature of 70°C for 3 min, ramp at 10°C/min to 80°C, then at 20°C/min to 100°C, then at 2°C/min to 130°C, and finally at 20°C/min to 280°C, hold for 2 min.[3]
MS System Agilent 5977C MSD or similar
Ionization Mode Electron Impact (EI) at 70 eV[3]
Mass Scan Range m/z 45-500[8]
Transfer Line Temperature 250°C[3]
Ion Source Temperature 230°C[3]
Quantification Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[6] For caryophyllene, characteristic ions are m/z 93 and 133.[8] Similar characteristic ions should be determined for this compound.

Quantitative Data Summary

Method validation is essential to ensure the reliability of the results. The following table summarizes key quantitative parameters that should be established.

Parameter Typical Acceptance Criteria Example Values for Similar Terpenes
Linearity (r²) ≥ 0.99[9]> 0.999[3]
Limit of Detection (LOD) S/N ≥ 30.017–0.129 µg/mL[10]
Limit of Quantification (LOQ) S/N ≥ 100.047 µg/mL (average)[10]
Accuracy (Recovery %) 80-120%99.61% - 106.41%[3]
Precision (RSD %) ≤ 15%Intraday and Interday Precision: ≤2.56%[9]
Repeatability (RSD %) ≤ 5%1.00% - 2.72%[3]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the GC-MS quantification of this compound.

GCMS_Workflow GC-MS Quantification Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Sample Weigh Weigh Sample Sample->Weigh Add_ISTD Add Internal Standard Weigh->Add_ISTD Add_Solvent Add Extraction Solvent (Hexane/Ethyl Acetate) Add_ISTD->Add_Solvent Extract Vortex / Sonicate Add_Solvent->Extract Centrifuge Centrifuge Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Dry with Na2SO4 Collect->Dry Filter Filter (0.2 µm) Dry->Filter GC_Vial Transfer to GC Vial Filter->GC_Vial Inject Inject Sample GC_Vial->Inject GC_MS GC-MS Instrument Separate Chromatographic Separation GC_MS->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification (Retention Time & Mass Spectrum) Detect->Identify Integrate Peak Integration Identify->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of This compound Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for this compound quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound by GC-MS. Adherence to this protocol, including proper sample preparation and instrument parameter optimization, will enable researchers, scientists, and drug development professionals to obtain accurate and reproducible results for this important sesquiterpenoid. Method validation should be performed to ensure the suitability of this method for the specific sample matrix.

References

Application Notes and Protocols for In Vitro Anti-Inflammatory Assay of Caryophyllene Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the in vitro anti-inflammatory properties of caryophyllene (B1175711) acetate (B1210297). The methodologies described herein focus on utilizing a lipopolysaccharide (LPS)-stimulated macrophage model to assess the compound's ability to modulate key inflammatory mediators and signaling pathways.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Caryophyllene acetate, a derivative of the natural bicyclic sesquiterpene β-caryophyllene, is a promising candidate for anti-inflammatory drug development.[1] This document outlines a comprehensive in vitro approach to characterize its anti-inflammatory potential by examining its effects on nitric oxide (NO) production, pro- and anti-inflammatory cytokine levels, and the modulation of the pivotal NF-κB and MAPK signaling pathways in macrophages.[2][3]

Data Presentation

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Concentration (µM)NO Inhibition (%)IC₅₀ (µM)
1Data Point 1\multirow{5}{*}{Calculated Value}
5Data Point 2
10Data Point 3
25Data Point 4
50Data Point 5
Note: This table is a template. Actual data needs to be generated through experimentation.
Table 2: Effect of this compound on Pro-Inflammatory and Anti-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
Concentration (µM)TNF-α Reduction (%)IL-6 Reduction (%)IL-1β Reduction (%)IL-10 Induction (fold change)
1Data Point 1Data Point 1Data Point 1Data Point 1
5Data Point 2Data Point 2Data Point 2Data Point 2
10Data Point 3Data Point 3Data Point 3Data Point 3
25Data Point 4Data Point 4Data Point 4Data Point 4
50Data Point 5Data Point 5Data Point 5Data Point 5
Note: This table is a template. Actual data needs to be generated through experimentation. It is important to note that β-caryophyllene has been shown to reduce levels of TNF-α, IL-6, and IL-1β while increasing IL-10.[2][4]

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a suitable model for these assays.[2]

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[5]

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Adherent cells should be passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

Prior to anti-inflammatory testing, it is crucial to determine the non-toxic concentration range of this compound.

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 24 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies the production of nitrite (B80452), a stable metabolite of NO, in the culture supernatant.[2]

  • Seeding and Pre-treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere.[6] Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding 1 µg/mL of lipopolysaccharide (LPS) to each well (except for the negative control) and incubate for 24 hours.[6]

  • Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to determine the nitrite concentration.

Cytokine Production Assay (ELISA)

This protocol measures the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and the anti-inflammatory cytokine (IL-10) in the cell culture supernatant.[7][8]

  • Cell Treatment: Follow the same seeding, pre-treatment, and LPS stimulation steps as in the NO production assay.

  • Supernatant Collection: After the 24-hour incubation, collect the cell-free supernatants.[8]

  • ELISA Procedure: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α, IL-6, IL-1β, and IL-10 using commercially available kits, following the manufacturer's instructions.

  • Data Analysis: The concentration of each cytokine is determined by comparing the absorbance of the samples to the standard curve generated for each specific cytokine.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This method is used to assess the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.[9][10]

  • Cell Lysis: After treatment with this compound and LPS for a shorter duration (e.g., 30-60 minutes), wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against total and phosphorylated forms of p65 (a subunit of NF-κB), ERK, JNK, and p38 (key kinases in the MAPK pathway).[9] Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of phosphorylated protein to total protein is calculated to determine the activation status.

Mandatory Visualizations

G cluster_0 cluster_1 cluster_2 Cell Seeding Cell Seeding Pre-treatment Pre-treatment Cell Seeding->Pre-treatment Overnight Incubation LPS Stimulation LPS Stimulation Pre-treatment->LPS Stimulation 1 hour Supernatant Collection Supernatant Collection LPS Stimulation->Supernatant Collection 24 hours Cell Lysis Cell Lysis LPS Stimulation->Cell Lysis 30-60 mins Griess Assay (NO) Griess Assay (NO) Supernatant Collection->Griess Assay (NO) ELISA (Cytokines) ELISA (Cytokines) Supernatant Collection->ELISA (Cytokines) Western Blot (Signaling) Western Blot (Signaling) Cell Lysis->Western Blot (Signaling)

Caption: Experimental workflow for in vitro anti-inflammatory assays.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK Kinases MAPK Kinases TLR4->MAPK Kinases IκB IκB IKK->IκB Phosphorylates & Degrades NF-κB (p65) NF-κB (p65) IκB->NF-κB (p65) Inhibits NF-κB (p65) NF-κB (p65) NF-κB (p65)->NF-κB (p65) Translocates p38 p38 MAPK Kinases->p38 JNK JNK MAPK Kinases->JNK ERK ERK MAPK Kinases->ERK AP-1 AP-1 p38->AP-1 JNK->AP-1 ERK->AP-1 AP-1 AP-1 AP-1->AP-1 Gene Transcription Gene Transcription NF-κB (p65) ->Gene Transcription AP-1 ->Gene Transcription Pro-inflammatory Mediators (NO, TNF-α, IL-6) Pro-inflammatory Mediators (NO, TNF-α, IL-6) Gene Transcription->Pro-inflammatory Mediators (NO, TNF-α, IL-6) This compound This compound This compound->IKK This compound->MAPK Kinases

Caption: Key inflammatory signaling pathways modulated by this compound.

References

Application Note: Cytotoxicity Assessment of Caryophyllene Acetate on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caryophyllane compounds, a class of bicyclic sesquiterpenes found in the essential oils of many plants, have attracted considerable attention for their therapeutic potential, particularly in oncology.[1] Derivatives such as β-caryophyllene and caryophyllene (B1175711) oxide have demonstrated notable anticancer activities, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[1][2] These effects are often mediated through the modulation of critical intracellular signaling pathways.[1][3]

This document provides a comprehensive guide for the preliminary cytotoxicity screening of caryophyllene acetate (B1210297). As of December 2025, a thorough review of scientific literature reveals no specific studies focused on a compound simply named "caryophyllene acetate." However, extensive research exists for the closely related and well-characterized compound, β-caryophyllene, and its derivatives.[4] Therefore, this guide presents a generalized framework based on established protocols for related caryophyllane sesquiterpenes, which can be adapted for the evaluation of this compound.

The protocols outlined here cover essential in vitro assays to determine a compound's cytotoxic potential and elucidate its mechanism of action, providing a foundational methodology for researchers in drug discovery and development.

Quantitative Data Summary: Cytotoxicity of Related Caryophyllane Compounds

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cancer cell population.[1] A lower IC50 value signifies higher potency. The following tables summarize reported IC50 values for β-caryophyllene and a derivative in various human cancer cell lines, serving as a reference for expected efficacy ranges.

Table 1: IC50 Values of β-Caryophyllene in Human Cancer Cell Lines

Cancer Cell LineCancer TypeAssay TypeIncubation Time (hours)IC50 (µM)Reference
HT-29Colorectal CancerNot SpecifiedNot Specified2.50 ± 0.26[5]
T24Bladder CancerNot Specified48~184 (40 µg/mL)[6]
5637Bladder CancerNot Specified48~184 (40 µg/mL)[6]
A549Lung CancerMTT4875[7]
MCF-7Breast CancerNot SpecifiedNot Specified4.22 µg/mL[1]
HeLaCervical CancerNot SpecifiedNot Specified6.31 µg/mL[1]

Table 2: IC50 Values of Novel β-Caryophyllene Derivative (AC-7)

Cancer Cell LineCancer TypeAssay TypeIncubation Time (hours)IC50 (µM)Reference
HT-29Colorectal CancerNot SpecifiedNot Specified3.09[8]

Note: IC50 values can vary based on the specific assay, incubation time, and cell line used.

Experimental Workflow and Protocols

A systematic approach is crucial for accurately assessing the cytotoxicity of a novel compound. The general workflow involves initial cell viability screening to determine the IC50 value, followed by more detailed mechanistic studies such as apoptosis and cell cycle analysis.

G General Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_assay Primary Screening cluster_mechanistic Mechanistic Studies Compound_Prep Compound Preparation (Stock Solution in DMSO) Treatment Treatment with this compound (Serial Dilutions, 24-72h) Compound_Prep->Treatment Cell_Culture Cell Line Maintenance (e.g., A549, MCF-7, HCT-116) Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Viability_Assay Cell Viability Assay (MTT or SRB) Treatment->Viability_Assay Absorbance Measure Absorbance Viability_Assay->Absorbance IC50 Calculate IC50 Value Absorbance->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V / PI Staining) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->Cell_Cycle Data_Analysis Data Analysis & Interpretation IC50->Data_Analysis Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Cell_Cycle->Flow_Cytometry Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for assessing compound cytotoxicity.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of viable cells, providing a quantitative assessment of cytotoxicity.[4]

1.1. Materials

  • Selected cancer cell lines (e.g., A549, MCF-7, HCT-116) and a non-cancerous control cell line (e.g., BJ fibroblasts).[4]

  • Appropriate complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.[4]

  • This compound stock solution (e.g., 10 mM in sterile DMSO).[9]

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS).[4][9]

  • Dimethyl sulfoxide (B87167) (DMSO).

  • Sterile 96-well cell culture plates.

  • Phosphate-Buffered Saline (PBS).

1.2. Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell adherence.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the compound. Include untreated cells (medium only) and vehicle-treated cells (medium with the highest concentration of DMSO, typically <0.5%) as controls.[9]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[4][9] During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[9] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death.[4][9]

2.1. Materials

  • Cells treated with this compound at IC50 and 2x IC50 concentrations.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • 6-well plates.

  • Binding Buffer (1X).

  • Flow cytometer.

2.2. Procedure

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 hours.[4]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization, followed by centrifugation. Wash the cell pellet twice with cold PBS.[4]

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[4]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Potential Mechanism of Action: Signaling Pathways

β-caryophyllene and its derivatives have been shown to induce apoptosis and inhibit proliferation by modulating various signaling pathways.[1][10] One key pathway implicated is the STAT3/mTOR/AKT signaling cascade, which is often dysregulated in cancer and controls cell survival, growth, and proliferation.[6] β-caryophyllene has been observed to suppress the expression of STAT-3, mTOR, and AKT proteins in bladder cancer cells.[6] Another mechanism involves the generation of Reactive Oxygen Species (ROS), which can trigger apoptosis through the ROS-mediated pathway.[8]

G Proposed Apoptotic Pathway of Caryophyllane Compounds CA This compound ROS ↑ Reactive Oxygen Species (ROS) CA->ROS induces Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: ROS-mediated intrinsic apoptosis pathway.

Conclusion

This application note provides a foundational framework for assessing the cytotoxic properties of this compound against cancer cell lines. By employing standardized protocols for cell viability and apoptosis, researchers can effectively determine the compound's IC50 values and begin to unravel its mechanism of action. The provided data on related caryophyllane compounds offer a valuable benchmark for these investigations. A thorough and systematic evaluation is the first step toward understanding the therapeutic potential of novel natural products in cancer drug development.

References

Application Notes and Protocols: Caryophyllene Acetate for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disrupting the Paradigm: Caryophyllene (B1175711) Acetate (B1210297) as a Novel Vehicle in Targeted Therapeutics

Introduction

Caryophyllene acetate, a derivative of the natural bicyclic sesquiterpene β-caryophyllene, presents a promising, yet largely unexplored, avenue for the development of advanced targeted drug delivery systems. While extensive research has highlighted the therapeutic potential of β-caryophyllene and its oxide, particularly in anti-inflammatory and anti-cancer applications, studies specifically focusing on this compound are limited. This document, therefore, extrapolates from the well-established knowledge of β-caryophyllene to provide a comprehensive guide for researchers venturing into the application of this compound in targeted drug delivery. The addition of the acetate functional group is anticipated to modulate the lipophilicity and stability of the parent compound, potentially offering advantages in formulation, drug loading, and release kinetics. These application notes and protocols are designed to serve as a foundational resource for the synthesis, formulation, and characterization of this compound-based drug delivery platforms.

Caryophyllene and its derivatives have been shown to exert their biological effects through the modulation of several key signaling pathways, including the cannabinoid receptor 2 (CB2), NF-κB, AMPK, and STAT3 pathways. By encapsulating therapeutic agents within this compound-based nanocarriers, it may be possible to achieve synergistic effects, combining the inherent bioactivity of the carrier with the targeted action of the drug.

I. Synthesis of this compound

Protocol 1: Acetylation of β-Caryophyllene

This protocol describes the synthesis of this compound from β-caryophyllene using acetic anhydride (B1165640), adapted from a method utilizing Lewis acid catalysis.[1]

Materials:

  • β-Caryophyllene

  • Acetic anhydride

  • Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·Et₂O)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • In a clean, dry round bottom flask, dissolve β-caryophyllene in anhydrous diethyl ether.

  • Add acetic anhydride to the solution in a dropwise manner while stirring.

  • Slowly add the Lewis acid catalyst (e.g., BF₃·Et₂O) to the reaction mixture. The reaction is typically carried out under solvent-free conditions for optimal efficiency.[1]

  • Allow the reaction to proceed at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acid.

  • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with diethyl ether.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product using column chromatography on silica (B1680970) gel to yield pure this compound.

  • Confirm the structure of the synthesized this compound using NMR and MS techniques.[1]

II. Formulation of this compound-Based Drug Delivery Systems

The lipophilic nature of this compound makes it a suitable candidate for incorporation into lipid-based and polymeric nanoparticle formulations.

Protocol 2: Preparation of this compound-Loaded Nanoparticles

This protocol is adapted from a method for preparing β-caryophyllene nanoparticles.[2]

Materials:

  • This compound

  • Surfactant (e.g., Tween 20)

  • Co-surfactant/Polymer (e.g., Polyethylene glycol 400 - PEG 400)

  • Stabilizer (e.g., Poloxamer 188)

  • Ultrapure water

  • High-speed homogenizer or sonicator

Procedure:

  • Organic Phase Preparation: Dissolve this compound, Tween 20, and PEG 400 in a suitable organic solvent to form the organic phase. A sample composition could be 0.25% Tween 20, 0.1% this compound, and 5% PEG 400.[2]

  • Aqueous Phase Preparation: Dissolve Poloxamer 188 (e.g., 0.25%) in ultrapure water to form the aqueous phase.[2]

  • Emulsification: Slowly add the organic phase to the aqueous phase under continuous stirring using a high-speed homogenizer or sonicator.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to allow for the formation of nanoparticles.

  • Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove any unencapsulated this compound and excess surfactants.

  • Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 3: Preparation of this compound-Loaded Liposomes

This protocol is a general method for preparing liposomes using the thin-film hydration technique.

Materials:

  • This compound

  • Phospholipids (e.g., Soy phosphatidylcholine - SPC, Dipalmitoylphosphatidylcholine - DPPC)

  • Cholesterol

  • Chloroform (B151607) or a mixture of chloroform and methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Lipid Film Formation: Dissolve the phospholipids, cholesterol, and this compound in chloroform in a round bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.

  • Vesicle Formation: The hydrated lipid suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes of a specific pore size to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

  • Purification: Remove the unencapsulated this compound by centrifugation or size exclusion chromatography.

  • Characterization: Characterize the liposomes for vesicle size, PDI, zeta potential, and encapsulation efficiency.

III. Characterization of this compound Drug Delivery Systems

Protocol 4: Particle Size and Zeta Potential Analysis

Method: Dynamic Light Scattering (DLS)

  • Dilute the nanoparticle or liposome (B1194612) suspension with ultrapure water or PBS to an appropriate concentration.

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.

  • For zeta potential measurement, transfer the diluted sample to a specific zeta potential cuvette.

  • Measure the electrophoretic mobility of the particles to determine the zeta potential.

Protocol 5: Morphological Characterization

Method: Transmission Electron Microscopy (TEM)

  • Place a drop of the diluted nanoparticle or liposome suspension onto a carbon-coated copper grid.

  • Allow the sample to adhere for a few minutes.

  • Negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate.

  • Wick away the excess staining solution with filter paper.

  • Allow the grid to air dry completely.

  • Image the grid using a transmission electron microscope to observe the morphology of the nanoparticles or liposomes.[3]

Protocol 6: Encapsulation Efficiency and Drug Loading

  • Separate the unencapsulated "free" this compound from the nanoparticle or liposome formulation using ultracentrifugation or a spin column.

  • Quantify the amount of free this compound in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Disrupt the nanoparticles or liposomes using a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated this compound.

  • Quantify the total amount of this compound in the formulation.

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    • EE% = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

    • DL% = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles or liposomes] x 100

Protocol 7: In Vitro Drug Release Study

Method: Dialysis Bag Method[4][5]

  • Place a known amount of the this compound-loaded nanoparticle or liposome suspension into a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS with a small percentage of a surfactant like Tween 80 to ensure sink conditions for the lipophilic compound) maintained at 37°C with constant stirring.[6]

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Quantify the amount of this compound released into the medium using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.

IV. Quantitative Data Summary

The following tables summarize typical quantitative data obtained for β-caryophyllene-based drug delivery systems, which can serve as a benchmark for the development of this compound formulations.

Table 1: Physicochemical Properties of β-Caryophyllene Nanoparticles [2]

Formulation ParameterValue
Mean Particle Diameter (nm)147.2
Polydispersity Index (PDI)0.052
Zeta Potential (mV)-24.5
pH6.5
Osmolarity (mmol/kg)150

Table 2: In Vitro Release of β-Caryophyllene from Nanoparticles [2]

Time (minutes)Cumulative Release (%)
15~40
30~50
60~60

V. Signaling Pathways Modulated by Caryophyllene Derivatives

Caryophyllene and its derivatives are known to interact with and modulate several key signaling pathways involved in inflammation and cancer. Understanding these interactions is crucial for designing targeted drug delivery systems with synergistic therapeutic effects.

1. CB2 Receptor Activation and Downstream Signaling

β-caryophyllene is a selective agonist of the cannabinoid receptor 2 (CB2), which is primarily expressed on immune cells. Activation of CB2 is associated with anti-inflammatory effects.

CB2_Signaling cluster_cell Immune Cell This compound This compound CB2R CB2 Receptor This compound->CB2R Gi Gi Protein CB2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP Inflammation ↓ Inflammation

Caption: this compound activates the CB2 receptor, leading to reduced inflammation.

2. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. β-caryophyllene has been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.[7][8]

NFkB_Signaling cluster_nuc Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK IκBα IκBα IKK->IκBα Phosphorylates IκBα-p P-IκBα (Degradation) IκBα->IκBα-p p65/p50 NF-κB (p65/p50) p65/p50_nuc NF-κB (p65/p50) p65/p50->p65/p50_nuc Translocation IκBα-p->p65/p50 Releases Nucleus Nucleus Pro-inflammatory Genes Pro-inflammatory Genes p65/p50_nuc->Pro-inflammatory Genes Activates Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.

3. Modulation of the AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key regulator of cellular energy homeostasis. β-caryophyllene has been shown to activate AMPK, which can lead to beneficial metabolic effects.[9][10][11][12][13]

AMPK_Signaling This compound This compound CB2R CB2 Receptor This compound->CB2R CaMKKβ CaMKKβ CB2R->CaMKKβ Activates AMPK AMPK CaMKKβ->AMPK Phosphorylates ACC ACC (Lipogenesis) AMPK->ACC Inhibits CPT1 CPT1 (Fatty Acid Oxidation) AMPK->CPT1 Activates

Caption: this compound activates AMPK, promoting beneficial metabolic effects.

4. Inhibition of the STAT3 Signaling Pathway

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a key role in tumor cell proliferation and survival. β-caryophyllene oxide has been shown to inhibit STAT3 activation.[14][15][16][17][18]

STAT3_Signaling cluster_nuc Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3-P P-STAT3 (Dimerization) STAT3->STAT3-P STAT3-P_nuc P-STAT3 STAT3-P->STAT3-P_nuc Translocation Nucleus Nucleus Target Genes Target Genes (Proliferation, Survival) STAT3-P_nuc->Target Genes Activates Transcription This compound This compound SHP1 SHP-1 This compound->SHP1 Induces SHP1->JAK Dephosphorylates

Caption: this compound inhibits the STAT3 pathway, reducing cancer cell proliferation.

VI. Conclusion and Future Directions

This compound holds significant potential as a novel component in the design of targeted drug delivery systems. Its inherent biological activities, coupled with its tunable physicochemical properties, make it an attractive candidate for developing synergistic therapeutic formulations. The protocols and data presented in this document, largely extrapolated from research on β-caryophyllene, provide a solid starting point for researchers in this nascent field. Future research should focus on the direct investigation of this compound-based delivery systems to validate and expand upon these foundational guidelines. Key areas for future exploration include a detailed analysis of how the acetate group influences drug loading and release, in vivo studies to assess the pharmacokinetic and pharmacodynamic profiles of these novel formulations, and further elucidation of the specific molecular interactions of this compound with its biological targets. The development of this compound-based nanocarriers could pave the way for more effective and less toxic therapies for a range of diseases.

References

Application Notes: High-Speed Counter-Current Chromatography for Caryophyllene Acetate Purification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Caryophyllene (B1175711) acetate (B1210297), a naturally occurring sesquiterpene, is a significant component in the essential oils of various plants. It is recognized for its characteristic woody and spicy aroma and is utilized in the fragrance and flavor industries.[1][2][3] For applications in research and drug development, a high degree of purity is often required. High-Speed Counter-Current Chromatography (HSCCC) presents a robust and efficient method for the preparative purification of caryophyllene acetate from complex essential oil matrices.[4][5]

HSCCC, a liquid-liquid partition chromatography technique, eliminates the use of a solid support, thereby preventing the irreversible adsorption of the sample and ensuring high recovery of the target compounds.[6][7][8][9] This method is particularly well-suited for the separation of volatile and hydrophobic compounds like sesquiterpenes.[4][10] The separation is based on the differential partitioning of the solute between two immiscible liquid phases, making the selection of an appropriate two-phase solvent system a critical factor for success.[6]

Principle of HSCCC Separation

The core of HSCCC lies in retaining a liquid stationary phase within a coil column through a strong centrifugal force while a liquid mobile phase is continuously pumped through it.[7] Compounds within a mixture injected into this system are separated based on their unique partition coefficients (K) between the two liquid phases. The partition coefficient is the ratio of the concentration of the solute in the stationary phase to its concentration in the mobile phase.[6] By carefully selecting the solvent system, compounds with different K values will travel through the column at different rates, allowing for their effective separation and collection as purified fractions.

Experimental Protocols

This section provides a detailed methodology for the purification of this compound using HSCCC.

1. Materials and Reagents

  • Essential oil containing this compound

  • n-hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Other organic solvents for solvent system screening (e.g., ethyl acetate, methanol, water)

  • Deionized water

  • Reference standard of this compound (for purity analysis)

2. Equipment

  • High-Speed Counter-Current Chromatograph

  • HPLC system with a UV or ELSD detector for analysis

  • Gas Chromatography (GC) system for purity analysis

  • Rotary evaporator

  • Separatory funnel

  • Ultrasonic bath

  • Fraction collector

3. Solvent System Selection and Preparation

The selection of an appropriate two-phase solvent system is paramount for a successful HSCCC separation. For non-polar compounds like this compound, non-aqueous solvent systems are often preferred.[10][11] A suitable system should provide an optimal partition coefficient (K) for this compound, typically between 0.5 and 2.0.[6]

A recommended solvent system for the separation of the structurally similar β-caryophyllene is n-hexane-dichloromethane-acetonitrile (10:3:7, v/v/v).[12] This system is a good starting point for the purification of this compound.

Protocol for Solvent System Preparation:

  • Mix n-hexane, dichloromethane, and acetonitrile in the desired volume ratio (e.g., 10:3:7) in a separatory funnel.

  • Shake the mixture vigorously for several minutes and then allow the two phases to fully separate.

  • Degas both the upper and lower phases in an ultrasonic bath for at least 15-30 minutes before use to prevent bubble formation during the HSCCC run.[8][9]

4. HSCCC Instrument Setup and Operation

  • Fill the entire HSCCC column with the stationary phase (typically the upper phase for this type of separation).

  • Set the desired revolution speed (e.g., 800-1000 rpm).[6][13]

  • Pump the mobile phase (typically the lower phase) into the column at a specific flow rate (e.g., 1.5-2.5 mL/min).[6][12]

  • Wait for the system to reach hydrodynamic equilibrium, which is indicated by the mobile phase eluting from the outlet and a stable retention of the stationary phase.[6]

5. Sample Preparation and Injection

  • Dissolve the crude essential oil in a suitable volume of the biphasic solvent system (e.g., a 1:1 mixture of the upper and lower phases).[6][13]

  • Ensure the sample is free of particulate matter by centrifugation or filtration to avoid clogging the system.[14]

  • Inject the sample solution into the HSCCC system via the sample loop.[6]

6. Elution and Fraction Collection

  • Continue pumping the mobile phase through the column.

  • Monitor the effluent using a suitable detector (e.g., UV or ELSD).

  • Collect fractions at regular intervals using a fraction collector.[6]

7. Analysis of Fractions

  • Analyze the collected fractions using an appropriate analytical technique such as Thin-Layer Chromatography (TLC), HPLC, or GC to identify the fractions containing pure this compound.[6]

  • Pool the fractions containing the purified compound.

  • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.[13]

  • Determine the final purity of the isolated this compound using GC or HPLC.

Data Presentation

The following table summarizes hypothetical quantitative data for a typical HSCCC purification of this compound from an essential oil, based on parameters used for similar sesquiterpenes.[12]

ParameterValueReference
HSCCC System
Two-Phase Solvent Systemn-hexane-dichloromethane-acetonitrile (10:3:7, v/v/v)[12]
Mobile PhaseLower Phase[12]
Stationary PhaseUpper Phase
Flow Rate1.5 mL/min[12]
Revolution Speed850 rpm[6][13]
Sample
Crude SampleEssential Oil Extract
Sample Load600 mg[12]
Results
Purified this compound85 mg (hypothetical)
Purity (by GC)>97%[12]
Recovery~95%
Separation Time~90 min

Visualization

The following diagram illustrates the experimental workflow for the purification of this compound using HSCCC.

HSCCC_Workflow cluster_prep Preparation cluster_hsccc HSCCC Process cluster_analysis Analysis & Recovery Solvent_Selection Solvent System Selection (e.g., n-hexane-dichloromethane-acetonitrile) Solvent_Prep Two-Phase System Preparation & Degassing Solvent_Selection->Solvent_Prep Sample_Prep Sample Preparation (Dissolution in Biphasic System) Solvent_Prep->Sample_Prep Instrument_Setup HSCCC Instrument Setup (Column Filling, Equilibration) Sample_Prep->Instrument_Setup Sample_Injection Sample Injection Instrument_Setup->Sample_Injection Elution Elution & Fraction Collection Sample_Injection->Elution Fraction_Analysis Fraction Analysis (TLC, HPLC, or GC) Elution->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Evaporation Solvent Evaporation Pooling->Solvent_Evaporation Final_Analysis Final Purity Assessment (GC or HPLC) Solvent_Evaporation->Final_Analysis End Purified this compound Final_Analysis->End Start Start Start->Solvent_Selection

Caption: Workflow for the purification of this compound using HSCCC.

References

Unveiling the Anti-Inflammatory Potential of Caryophyllene Acetate in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Caryophyllene (B1175711) acetate (B1210297), a derivative of the naturally occurring bicyclic sesquiterpene β-caryophyllene, is emerging as a compound of interest for its potential anti-inflammatory properties. While direct research on caryophyllene acetate is in its early stages, the extensive body of evidence supporting the potent anti-inflammatory effects of its parent compound, β-caryophyllene, provides a strong rationale for its investigation. This document offers detailed application notes and experimental protocols, largely based on studies of β-caryophyllene, to guide researchers in exploring the therapeutic utility of this compound in preclinical animal models of inflammation. It is critical to note that while structurally related, the biological activity of this compound must be empirically determined, and these notes should serve as a foundational guide for such investigations.

β-Caryophyllene is known to exert its anti-inflammatory effects through multiple mechanisms, including the activation of the cannabinoid receptor 2 (CB2) and modulation of key inflammatory signaling pathways such as the NF-κB pathway.[1] These interactions lead to a reduction in the production of pro-inflammatory cytokines and mediators.[2]

Data Presentation: Quantitative Effects of β-Caryophyllene in Animal Models

The following tables summarize the quantitative data from studies on β-caryophyllene, offering a benchmark for designing and evaluating experiments with this compound.

Table 1: Effect of β-Caryophyllene on Carrageenan-Induced Paw Edema in Rodents

Animal ModelDosage of β-CaryophylleneRoute of AdministrationTime PointPaw Edema Inhibition (%)Reference
Rat5 and 10 mg/kgOral (p.o.)7 daysDose-dependent decrease in pain behaviors[3][4]
Rat15 mg/kgNot Specified1-5 hours39-81%[5]
MouseNot SpecifiedNot SpecifiedNot SpecifiedSignificant Reduction[6]

Table 2: Effect of β-Caryophyllene on Pro-Inflammatory Cytokine Levels in Animal Models

Animal ModelInflammatory StimulusDosage of β-CaryophylleneCytokineReduction (%)Reference
MouseLipopolysaccharide (LPS)3 µg/(L.d) and 3.5 µg/(L.d)TNF-α, IL-1β, IL-6Significant decrease[1]
Rat (Skin Wound)Excision Wound1% topical emulgelTNF-α, IFN-γ, IL-1β, IL-6Significant decrease[7]
Mouse (Diabetic)High-Fat Diet/Streptozotocin50 mg/kgIL-6, TNF-αModulation of levels[8][9]
Mouse (MS Model)MOG35-552.5 and 5 mg/kg/dayTNF-α, IL-6, IL-17Significant reduction[10][11]

Experimental Protocols

The following are detailed protocols for widely used animal models of inflammation, adapted from literature on β-caryophyllene. These can be used as a starting point for evaluating this compound.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This model is a classic and reliable method for screening acute anti-inflammatory activity.[12]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • This compound (or β-caryophyllene as a positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Indomethacin, 5 mg/kg)

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide animals into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Standard drug (Indomethacin)

    • Group III-V: Test compound (this compound) at various doses (e.g., 10, 25, 50 mg/kg, p.o.)

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[13]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[13]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[5][13]

  • Data Analysis: Calculate the percentage inhibition of paw edema for each group using the following formula:[14] % Inhibition = [1 - (Vt - V0)treated / (Vt - V0)control] x 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume.

Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to evaluate the effect of compounds on systemic inflammatory responses, particularly cytokine production.[15]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (or β-caryophyllene as a positive control)

  • Vehicle (e.g., sterile saline)

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Standard anti-inflammatory drug (e.g., Dexamethasone)

Procedure:

  • Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week.

  • Grouping: Randomly divide mice into the following groups (n=6-8 per group):

    • Group I: Vehicle control (saline i.p.)

    • Group II: LPS control (LPS i.p. + vehicle p.o.)

    • Group III: Standard drug (LPS i.p. + Dexamethasone p.o.)

    • Group IV-VI: Test compound (LPS i.p. + this compound p.o. at various doses)

  • Compound Administration: Administer the vehicle, standard drug, or test compound orally 30-60 minutes before LPS injection.

  • Induction of Inflammation: Inject a single dose of LPS (e.g., 0.5 mg/kg) intraperitoneally.[16]

  • Sample Collection: After a specific time point (e.g., 1.5 to 12 hours post-LPS injection), collect blood via cardiac puncture under anesthesia.[1] Spleen or other tissues can also be harvested.[1]

  • Cytokine Analysis: Separate serum from the blood and measure the levels of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels between the different treatment groups. A significant reduction in cytokine levels in the test compound groups compared to the LPS control group indicates an anti-inflammatory effect.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathway potentially modulated by this compound and a typical experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 CB2 CB2 Receptor IKK IKK CB2->IKK Inhibition CA Caryophyllene Acetate (Proposed) CA->CB2 Activation MyD88->IKK IkB IκBα IKK->IkB Inhibition NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines

Caption: Proposed anti-inflammatory signaling pathway of this compound.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping fasting Overnight Fasting grouping->fasting baseline Baseline Paw Volume Measurement fasting->baseline administration Compound/ Vehicle Administration baseline->administration induction Inflammation Induction (Carrageenan/LPS) administration->induction measurement Post-Induction Measurements induction->measurement data_collection Data Collection (Paw Volume/Cytokines) measurement->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis results Results & Interpretation statistical_analysis->results

Caption: General experimental workflow for in vivo anti-inflammatory studies.

The information presented provides a comprehensive guide for researchers to initiate studies on the anti-inflammatory effects of this compound in animal models. By leveraging the extensive knowledge of its parent compound, β-caryophyllene, and employing the detailed protocols and conceptual frameworks provided, the scientific community can effectively evaluate the therapeutic potential of this promising compound. It is imperative to conduct rigorous, well-controlled experiments to delineate the specific mechanisms and efficacy of this compound in mitigating inflammatory responses.

References

Troubleshooting & Optimization

Technical Support Center: Caryophyllene Acetate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of caryophyllene (B1175711) acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing caryophyllene acetate?

A1: The most prevalent method for synthesizing this compound is through the direct acetylation of β-caryophyllene. This reaction typically employs acetic anhydride (B1165640) as the acetylating agent in the presence of a Lewis acid catalyst.[1][2] Among various catalysts, Boron trifluoride etherate (BF3.Et2O) has been reported to be highly efficient, yielding multiple acylated products.[1]

Q2: What are the potential side reactions and byproducts in this compound synthesis?

A2: During the synthesis of this compound, several side reactions can occur, leading to the formation of byproducts. Under acidic conditions, the caryophyllane skeleton is prone to rearrangements.[3] The acetylation of β-caryophyllene can also yield multiple acylated isomers.[1] Additionally, the starting material, β-caryophyllene, can undergo oxidation if exposed to air for extended periods.[2]

Q3: What are the recommended purification techniques for this compound?

A3: The purification of this compound typically involves chromatographic and distillation techniques. Column chromatography using silica (B1680970) gel or alumina (B75360) is a common method to separate the desired product from byproducts with different polarities.[3][4] For thermally stable compounds, fractional distillation under vacuum can be effective for separating components with different boiling points.[5][6] Recrystallization may also be employed if a suitable solvent system is found.[4] High-speed countercurrent chromatography (HSCCC) has also been successfully used for the purification of related sesquiterpenes.[7]

Q4: My final product is a mixture of isomers. How can I improve the selectivity of the reaction?

A4: Achieving high selectivity can be challenging. To improve the regioselectivity of the acetylation, you could investigate the use of enzymatic catalysis (e.g., using a lipase) which can offer high specificity.[3] Alternatively, exploring different Lewis acid catalysts and optimizing reaction conditions such as temperature and reaction time may influence the product distribution.

Q5: I am having difficulty removing acidic or basic impurities from my purified product. What should I do?

A5: The presence of residual acidic or basic catalysts or byproducts can be addressed with an aqueous work-up prior to chromatography. Washing the organic layer with a mild basic solution, such as sodium bicarbonate, can remove acidic impurities. Conversely, a wash with a dilute acid, like dilute HCl, can remove basic impurities such as pyridine.[3]

Troubleshooting Guides

Synthesis
Problem Possible Cause Suggested Solution
Low Yield of this compound Incomplete reaction.- Increase the reaction time.- Gently increase the reaction temperature while monitoring for byproduct formation.- Increase the molar ratio of the acetylating agent (acetic anhydride).
Inefficient catalysis.- Experiment with different Lewis acid catalysts (e.g., BF3.Et2O is reported to be efficient).[1]- Ensure the catalyst is not deactivated by moisture in the reactants or solvent.
Formation of Multiple Products/Isomers Lack of regioselectivity in the acetylation reaction.- Optimize reaction conditions (lower temperature may favor a specific isomer).- Investigate enzymatic acetylation for higher selectivity.[3]
Rearrangement of the caryophyllene skeleton.- Use milder acidic conditions or a non-acidic catalyst if possible.[3]- Maintain a low reaction temperature to minimize rearrangements.[3]
Product Degradation Starting material or product is unstable under the reaction conditions.- Run the reaction at a lower temperature.- Ensure the starting β-caryophyllene is pure and free from oxidation products.[2]
Purification
Problem Possible Cause Suggested Solution
Co-elution of Byproducts in Column Chromatography Byproducts have similar polarity to the desired product.- Optimize the solvent system for column chromatography; a gradient elution may be necessary.[3][4]- Consider using a different stationary phase (e.g., alumina instead of silica gel).[3]
Thermal Degradation During Distillation This compound or impurities are thermally labile.- Employ vacuum distillation to lower the boiling point and minimize thermal stress.[3][8]
Product is an Oil and Fails to Crystallize Presence of impurities inhibiting crystallization.- Further purify the oil by flash column chromatography or preparative HPLC to remove impurities.[4]- Attempt to induce crystallization by dissolving the oil in a minimal amount of a good solvent and slowly adding a poor solvent until turbidity appears.[4]

Quantitative Data Summary

The following tables provide example data for the purification of a caryophyllane derivative, which can be used as a reference for optimizing the purification of this compound.

Table 1: Comparison of Purification Methods for a Caryophyllane Derivative [4]

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Notes
Flash Chromatography659275Good for initial cleanup of crude material.
Recrystallization92>9885Effective for removing minor impurities if a suitable solvent system is found.
Preparative HPLC92>9960Ideal for separating closely related isomers and achieving high purity, but can result in lower yields.

Table 2: Example Solvent Systems for Flash Chromatography of a Caryophyllane Derivative on Silica Gel [4]

Solvent System (v/v) Gradient Range Approximate Rf of Target Notes
Hexanes / Ethyl Acetate100:0 to 80:200.25 - 0.35A standard, effective system for many sesquiterpenoids.
Dichloromethane (B109758) / Methanol100:0 to 95:50.30 - 0.40Offers different selectivity and can be useful for resolving impurities that co-elute in hexanes/ethyl acetate.
Toluene / Acetone100:0 to 90:100.20 - 0.30Can be effective for compounds that are prone to streaking on silica.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Acetylation

This protocol is a general procedure and may require optimization.

Materials:

  • β-caryophyllene

  • Acetic anhydride

  • Lewis acid catalyst (e.g., BF3.Et2O)

  • Anhydrous solvent (e.g., dichloromethane or diethyl ether)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve β-caryophyllene in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add the Lewis acid catalyst to the stirred solution.

  • Add acetic anhydride dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the β-caryophyllene spot and the appearance of the product spot(s).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the combined organic layers sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound using flash column chromatography on silica gel.[4]

Materials:

  • Crude this compound

  • Silica gel

  • Sand

  • Appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar solvent. Pour the slurry into the column and allow it to settle, ensuring even packing. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a volatile solvent. Carefully apply the sample to the top of the column. Alternatively, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.

  • Elution and Fraction Collection: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the mobile phase according to a predetermined gradient. Collect fractions of a consistent volume.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start β-Caryophyllene + Acetic Anhydride + Lewis Acid Catalyst reaction Acetylation Reaction start->reaction quench Quench with NaHCO3 reaction->quench extraction Solvent Extraction quench->extraction wash Wash with Water & Brine extraction->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude purify Column Chromatography or Vacuum Distillation crude->purify pure Pure this compound purify->pure

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of This compound cause1 Incomplete Reaction problem->cause1 cause2 Inefficient Catalyst problem->cause2 cause3 Product Degradation problem->cause3 sol1a Increase Reaction Time cause1->sol1a Check TLC sol1b Increase Temperature cause1->sol1b Monitor Byproducts sol1c Increase Acetylating Agent Ratio cause1->sol1c sol2a Try Different Lewis Acid cause2->sol2a e.g., BF3.Et2O sol2b Ensure Anhydrous Conditions cause2->sol2b sol3a Lower Reaction Temperature cause3->sol3a sol3b Use Pure Starting Material cause3->sol3b

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Caryophyllene Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to optimize the synthesis of caryophyllene (B1175711) acetate (B1210297). Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to enhance reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing caryophyllene acetate? A1: The primary method for synthesizing this compound is through the acylation of β-caryophyllene with acetic anhydride (B1165640). This reaction is typically catalyzed by an acid.[1]

Q2: Which catalysts are most effective for this synthesis? A2: Lewis acids such as Boron Trifluoride Etherate (BF3·Et2O), Zinc Chloride (ZnCl2), and Ferric Chloride (FeCl3) are commonly used.[1][2][3] Among these, BF3·Et2O has been shown to be highly efficient, particularly under solvent-free conditions.[1][2][3] Heteropoly acids like H3PW12O40 also demonstrate high activity and can be used in environmentally friendly solvents.

Q3: What are the main side products to expect? A3: The acetylation of β-caryophyllene can lead to the formation of several side products, including rearranged acetates and other sesquiterpene derivatives. The use of certain solvents can sometimes increase the formation of these rearranged products.

Q4: What is a typical yield for this compound synthesis? A4: Yields can vary significantly based on the catalyst and reaction conditions. With BF3·Et2O as a catalyst under solvent-free conditions, a total yield of 75% for acylated products has been reported.[1][2][3] Using H3PW12O40 as a catalyst can result in nearly 100% yield of β-caryolanyl acetate under optimized conditions.

Q5: How can I monitor the progress of the reaction? A5: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture over time, you can observe the consumption of the starting material (β-caryophyllene) and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the product mixture.[4][5]

Troubleshooting and Optimization Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst has not degraded. Use a fresh batch of catalyst. For Lewis acids like BF3·Et2O, ensure it has been stored under anhydrous conditions.
Insufficient Catalyst Increase the molar ratio of the catalyst relative to the β-caryophyllene.
Low Reaction Temperature While the reaction often proceeds at room temperature, gentle heating may be required depending on the catalyst. Monitor for side product formation if increasing temperature.
Short Reaction Time The reaction may not have reached completion. Continue monitoring via TLC until the starting material is consumed.[1]
Poor Quality Reagents Use purified β-caryophyllene (e.g., >95% purity) and fresh acetic anhydride.

Problem 2: Formation of Multiple Side Products

Possible Cause Suggested Solution
Inappropriate Catalyst Some catalysts are more selective than others. BF3·Et2O is generally efficient, but consider screening other Lewis acids or heteropoly acids to find the optimal balance of reactivity and selectivity.[1][2][3]
Reaction Temperature is Too High High temperatures can promote rearrangement reactions.[6] Conduct the reaction at room temperature (25°C) or lower if side products are an issue.[1]
Presence of a Solvent Solvent-free conditions have been shown to improve yield and may reduce the formation of rearranged products.[1] If a solvent is necessary, consider "green" solvents like dimethylcarbonate.
Extended Reaction Time Allowing the reaction to proceed for too long after the starting material is consumed can lead to product degradation or further rearrangement. Quench the reaction once TLC indicates completion.

Problem 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Complex Product Mixture If multiple isomers and side products are present, purification can be challenging. Optimize the reaction conditions to improve selectivity first.
Ineffective Work-up After the reaction, neutralize the acid catalyst thoroughly. A 10% KOH solution can be used for neutralization, followed by extraction with a suitable organic solvent like ether.[1]
Co-eluting Impurities Use column chromatography on silica (B1680970) gel to separate the desired acetate from unreacted starting material and side products. High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) can be employed for higher purity separation.[6][7]

Data Presentation: Catalyst Comparison

The following table summarizes the performance of different Lewis acid catalysts in the acylation of β-caryophyllene with acetic anhydride under solvent-free conditions.

Catalyst Reaction Time (hours) Total Yield of Acetates (%) Notes
BF3·Et2O 175Found to be the most efficient catalyst in the study.[1][2][3]
ZnCl2 645Moderate yield.
FeCl3 640Similar performance to ZnCl2.
AlCl3 635Lower yield compared to other catalysts.
I2 630Lowest yield among the tested catalysts.

Experimental Protocols

Protocol 1: Synthesis of this compound using BF3·Et2O Catalyst

This protocol is adapted from a solvent-free synthesis method.[1]

Materials:

  • β-caryophyllene (e.g., 612 mg, 2.9 mmol)

  • Acetic anhydride (1.49 mL)

  • Boron trifluoride etherate (BF3·Et2O) (1.41 mmol)

  • 10% Potassium hydroxide (B78521) (KOH) solution

  • Diethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • To a round-bottom flask containing β-caryophyllene, add acetic anhydride and BF3·Et2O.

  • Stir the reaction mixture at room temperature (25°C) using a magnetic stirrer.

  • Monitor the progress of the reaction every 15 minutes using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 1 hour), neutralize the product mixture with a 10% KOH solution.

  • Stir the neutralized mixture for an additional 10 minutes at room temperature.

  • Extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate the this compound isomers.

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine β-caryophyllene, acetic anhydride, and catalyst stir Stir at Room Temperature reagents->stir monitor Monitor by TLC stir->monitor neutralize Neutralize with KOH monitor->neutralize Reaction Complete extract Extract with Ether neutralize->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: Experimental workflow for this compound synthesis.

G cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions start Low Yield or Side Products catalyst Check Catalyst Activity and Concentration start->catalyst temp Is Reaction Temperature > 25°C? catalyst->temp sol_catalyst Use Fresh Catalyst or Increase Amount catalyst->sol_catalyst solvent Using a Solvent? temp->solvent No sol_temp Lower Temperature to 25°C temp->sol_temp Yes reagents Check Reagent Purity solvent->reagents No sol_solvent Switch to Solvent-Free Conditions solvent->sol_solvent Yes sol_reagents Purify Starting Materials reagents->sol_reagents

Caption: Troubleshooting decision tree for optimizing synthesis.

References

Technical Support Center: Caryophyllene Acetate Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and storage of caryophyllene (B1175711) acetate (B1210297). The information is presented in a question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is caryophyllene acetate and why is its stability important?

This compound is the acetate ester of β-caryophyllene, a naturally occurring bicyclic sesquiterpene. Its stability is crucial for maintaining its chemical integrity, potency, and safety in research and pharmaceutical applications. Degradation can lead to the formation of impurities with altered biological activity or potential toxicity.

Q2: What are the primary factors that affect the stability of this compound?

The stability of this compound is primarily influenced by temperature, light, oxygen, pH, and the presence of strong acids, bases, or oxidizing agents.[1][2] These factors can lead to degradation through oxidation and hydrolysis.

Q3: How should I store my this compound samples?

To ensure maximum stability, this compound should be stored in a cool, dry place, protected from light and air.[1][3] It is recommended to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration (2-8 °C) is advisable.

Q4: What are the likely degradation products of this compound?

Based on its chemical structure, this compound is susceptible to two main degradation pathways:

  • Oxidation: The double bonds in the caryophyllene skeleton can oxidize, primarily forming caryophyllene oxide acetate. Further oxidation can also occur. The parent compound, β-caryophyllene, is known to oxidize to caryophyllene oxide.[4]

  • Hydrolysis: The ester linkage can be hydrolyzed, especially under acidic or basic conditions, to yield β-caryophyllene alcohol and acetic acid.

Q5: Can the analytical method itself cause degradation of this compound?

Yes, analytical techniques that use high temperatures, such as conventional headspace gas chromatography-mass spectrometry (GC-MS), can induce thermal degradation of terpenes and their derivatives.[3] It is recommended to use methods that minimize thermal stress, such as direct injection GC-MS with cool on-column techniques.[3]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Observed Issue Potential Cause Troubleshooting Steps
Change in sample color (e.g., yellowing) Oxidation of the caryophyllene skeleton.- Store samples under an inert atmosphere (nitrogen or argon).- Minimize exposure to air and light during handling.- Use light-resistant containers for storage.[1]
Appearance of new peaks in chromatogram Degradation of this compound.- Analyze a freshly prepared standard to confirm the identity of the new peaks.- Review storage conditions and handling procedures.- Consider performing a forced degradation study to identify potential degradation products.
Decrease in the main peak area over time Instability of the compound under storage or experimental conditions.- Re-evaluate storage conditions (temperature, light, atmosphere).- Check the pH of your formulation or solvent system.- Perform a stability study at different time points to quantify the degradation rate.
Inconsistent analytical results Thermal degradation during analysis or sample heterogeneity.- Optimize your analytical method to reduce thermal stress (e.g., use a lower injection port temperature).- Ensure complete dissolution and homogenization of the sample before analysis.
Precipitation in the sample solution Hydrolysis leading to the formation of less soluble β-caryophyllene alcohol.- Check the pH of the solution. Adjust to a more neutral pH if possible.- Use a co-solvent system to improve the solubility of potential degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under various stress conditions. This information is crucial for developing stability-indicating analytical methods.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze the samples using a validated stability-indicating method, such as HPLC-UV or GC-MS.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Characterize the major degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Stability-Indicating Analytical Method (Example: HPLC-UV)

Objective: To develop an analytical method capable of separating and quantifying this compound from its potential degradation products.

Methodology:

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Method Validation:

    • Specificity: Analyze stressed samples (from the forced degradation study) to ensure that the degradation product peaks are well-resolved from the main this compound peak.

    • Linearity: Prepare a series of standard solutions of this compound at different concentrations and plot a calibration curve.

    • Accuracy and Precision: Determine the recovery and repeatability of the method by analyzing samples with known concentrations.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Visualizations

Potential Degradation Pathways of this compound

G cluster_main This compound Stability cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis CA This compound CAO Caryophyllene Oxide Acetate CA->CAO Oxidation CA_OH β-Caryophyllene Alcohol CA->CA_OH Hydrolysis AA Acetic Acid Oxidation_Factors Oxygen, Light, Heat Oxidation_Factors->CAO Other_Ox Further Oxidation Products CAO->Other_Ox Hydrolysis_Factors Acid, Base, Heat Hydrolysis_Factors->CA_OH Hydrolysis_Factors->AA

Caption: Potential degradation pathways of this compound.

Workflow for this compound Stability Testing

G cluster_workflow Stability Testing Workflow start Define Stability Study Protocol forced_degradation Forced Degradation Study start->forced_degradation method_dev Develop Stability-Indicating Analytical Method forced_degradation->method_dev method_val Validate Analytical Method method_dev->method_val stability_study Conduct Long-Term and Accelerated Stability Studies method_val->stability_study analysis Analyze Samples at Specific Time Points stability_study->analysis data_eval Evaluate Data and Determine Shelf-Life analysis->data_eval end Report Findings data_eval->end

Caption: General workflow for conducting a stability study of this compound.

References

purification of caryophyllene acetate from complex natural extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of caryophyllene (B1175711) acetate (B1210297) from complex natural extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying caryophyllene acetate from natural extracts?

A1: The most prevalent methods for purifying this compound from natural extracts such as clove oil are flash column chromatography and preparative High-Performance Liquid Chromatography (HPLC).[1][2] High-Speed Countercurrent Chromatography (HSCCC) has also been effectively used for the separation of the related compound, β-caryophyllene.[3]

Q2: How do I choose the best solvent system for column chromatography of this compound?

A2: The selection of an appropriate solvent system is critical for a successful separation. A common and effective starting point is a mixture of a non-polar solvent like n-hexane and a moderately polar solvent such as ethyl acetate.[1] The ideal polarity should be determined by preliminary analysis using Thin-Layer Chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.3 for this compound.

Q3: What are the typical impurities I might encounter when purifying this compound?

A3: Common impurities include the precursor molecule, β-caryophyllene, which is less polar, and its oxidation product, caryophyllene oxide. Depending on the source of the natural extract, other sesquiterpenoids and related plant metabolites may also be present.

Q4: My purified this compound is an oil and won't crystallize. What can I do?

A4: If this compound fails to crystallize, several techniques can be employed. Ensure the sample is highly concentrated and pure. "Scratching" the inside of the flask with a glass rod at the solvent-air interface can initiate crystal formation. Alternatively, a technique called solvent layering, where a "poor" solvent (in which the compound is insoluble, e.g., n-hexane) is carefully layered on top of a concentrated solution of the compound in a "good" solvent (e.g., ethyl acetate), can induce crystallization at the interface.

Q5: How can I confirm the purity and identity of my final this compound product?

A5: Purity and identity can be confirmed using a combination of analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for determining purity and confirming the molecular weight of the volatile this compound.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure and identify any residual impurities.

Troubleshooting Guides

Low Yield After Column Chromatography
Possible Cause Suggested Solution
Compound eluted too quickly (in the solvent front). Decrease the initial polarity of the mobile phase. Ensure the Rf value on TLC is around 0.3 in the starting solvent system.
Compound is strongly adsorbed to the stationary phase. Gradually increase the polarity of the mobile phase during elution. If the compound still doesn't elute, consider a more polar solvent system or a different stationary phase like alumina.
Column was overloaded. As a general rule, the sample load for silica (B1680970) gel chromatography should be between 1-5% of the weight of the stationary phase.
Poorly packed column. Ensure the silica gel is packed uniformly to prevent channeling, where the solvent and sample bypass parts of the stationary phase.
Compound degradation on silica gel. This compound may be sensitive to the acidic nature of silica gel. Consider using deactivated (neutral) silica gel or adding a small amount (~0.1%) of a base like triethylamine (B128534) to the eluent.
Co-elution of Impurities
Possible Cause Suggested Solution
Inadequate separation from β-caryophyllene. β-caryophyllene is less polar than this compound. Use a shallow gradient of increasing polarity (e.g., a slow increase of ethyl acetate in hexane) to improve resolution.
Inadequate separation from caryophyllene oxide. Caryophyllene oxide is more polar than this compound. A shallow gradient should also effectively separate these compounds.
Solvent system lacks selectivity. If a hexane/ethyl acetate system fails to provide adequate separation, try a different solvent combination. A system of dichloromethane (B109758) and methanol (B129727) or toluene (B28343) and acetone (B3395972) can offer different selectivity.
Complex mixture of co-eluting compounds. For highly complex mixtures, a secondary purification step using preparative HPLC with a different stationary phase (e.g., a C18 reversed-phase column) may be necessary.[6][7]

Quantitative Data

The following table summarizes representative analytical data for the quantification of β-caryophyllene, a closely related compound, which can serve as a reference for method validation for this compound.

Parameter Value Method
Recovery 97.3%HSCCC[3]
Purity >99%Flash Chromatography followed by GC-MS[8]
Limit of Detection (LOD) 0.74 pgFast GC
Limit of Quantification (LOQ) 1.48 pgFast GC
Repeatability (RSD%) 1.59%GC-MS/MS[4]
Stability (RSD% over 12h) 1.04%GC-MS/MS[4]

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol provides a general procedure for the purification of this compound from a crude natural extract.

Materials:

  • Crude extract containing this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates and developing chamber

  • Rotary evaporator

Procedure:

  • TLC Analysis: Develop a TLC method to determine the optimal solvent system. Test various ratios of n-hexane and ethyl acetate. The ideal system will give an Rf value of ~0.3 for this compound.

  • Column Packing:

    • Secure the column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 98:2 n-hexane:ethyl acetate).

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Let the excess solvent drain until it is level with the top of the silica.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial mobile phase).

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting with the initial non-polar solvent mixture.

    • Gradually increase the polarity by increasing the percentage of ethyl acetate in a stepwise or linear gradient based on the TLC analysis.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator under reduced pressure to yield the purified this compound.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of the final product.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., HP-5MS)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound (e.g., 1 mg/mL) in a suitable solvent like ethanol (B145695) or hexane.

  • GC-MS Conditions (example): [4]

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split mode)

    • Carrier Gas: Helium

    • Oven Temperature Program: Start at 60°C, ramp to 300°C.

    • MS Detector: Electron Impact (EI) ionization, scanning a mass range of m/z 40-550.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Determine the purity by calculating the peak area percentage of this compound relative to the total peak area in the chromatogram.

Visualizations

experimental_workflow start Crude Natural Extract tlc TLC Analysis (Solvent System Optimization) start->tlc packing Column Packing (Silica Gel Slurry) tlc->packing loading Sample Loading (Minimal Solvent) packing->loading elution Gradient Elution (Increasing Polarity) loading->elution collection Fraction Collection elution->collection analysis Fraction Analysis (TLC) collection->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation (Rotary Evaporator) pooling->evaporation purified Purified this compound evaporation->purified gcms Purity & Identity Confirmation (GC-MS, NMR) purified->gcms signaling_pathway cluster_cell Target Cell bcp This compound (or β-Caryophyllene) cb2 CB2 Receptor bcp->cb2 activates mapk MAPK Pathway bcp->mapk modulates stat3 STAT3 Pathway bcp->stat3 inhibits pi3k PI3K/Akt/mTOR cb2->pi3k modulates nfkb NF-κB Pathway cb2->nfkb inhibits proliferation Cell Proliferation ↓ pi3k->proliferation inflammation Inflammation ↓ nfkb->inflammation apoptosis Apoptosis ↑ mapk->apoptosis stat3->proliferation

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Caryophyllene Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of caryophyllene (B1175711) acetate (B1210297). This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful formulation and experimentation.

Troubleshooting Guide

Common issues encountered during the formulation of caryophyllene acetate are addressed below, with probable causes and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Precipitation of this compound upon addition to aqueous buffer - Low aqueous solubility of the compound.- High concentration of the stock solution leading to rapid supersaturation.- Insufficient mixing.- Decrease the final concentration of this compound in the aqueous medium.- Prepare a more dilute stock solution in an appropriate organic solvent (e.g., ethanol (B145695), DMSO).- Add the stock solution to the aqueous buffer dropwise while vortexing vigorously.
Phase separation or creaming in nanoemulsion formulations - Incorrect Hydrophilic-Lipophilic Balance (HLB) of the surfactant system.- Insufficient surfactant concentration to stabilize the oil droplets.- High oil-to-surfactant ratio.- Optimize the HLB of the surfactant blend. For β-caryophyllene, an HLB range of 12.0-14.5 has been shown to be effective.[1]- Increase the surfactant concentration.- Adjust the oil-to-surfactant ratio; lower ratios often lead to better stability.[2]
Low encapsulation efficiency in cyclodextrin (B1172386) complexes - Inefficient complexation method.- Steric hindrance of the this compound molecule.- Inappropriate cyclodextrin type or concentration.- Experiment with different complexation techniques such as kneading, co-precipitation, or freeze-drying.[3]- Ensure the cyclodextrin cavity is of an appropriate size for the guest molecule.- Optimize the molar ratio of this compound to cyclodextrin.
Crystallization of this compound in solid dispersions over time - The amorphous form is thermodynamically unstable.- Presence of moisture, which can act as a plasticizer.- Inappropriate polymer selection or drug-to-polymer ratio.- Select a polymer that has strong interactions with this compound to inhibit crystallization.[4]- Store the solid dispersion in a desiccated environment to minimize moisture exposure.- Characterize the solid dispersion using DSC and XRD to ensure it is in an amorphous state initially.[5][6]
Inconsistent results in biological assays - Poor solubility leading to variable concentrations of the active compound.- Degradation of this compound in the formulation.- Confirm the solubility of the final formulation under the assay conditions.- Use a validated analytical method (e.g., HPLC, GC-MS) to quantify the concentration of this compound in the formulation before each experiment.[7][8]- Assess the stability of the formulation under the experimental conditions (temperature, pH).

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is a lipophilic compound and is practically insoluble in water.[9][10] One estimate suggests its water solubility is approximately 0.2388 mg/L at 25°C.[11] It is, however, soluble in organic solvents such as ethanol and other oils.[9]

Q2: What are the primary methods to improve the aqueous solubility of this compound?

A2: The three primary methods for enhancing the aqueous solubility of lipophilic compounds like this compound are:

  • Nanoemulsions: These are oil-in-water emulsions with droplet sizes in the nanometer range, which can encapsulate the lipophilic drug and disperse it in an aqueous phase.[10][12]

  • Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate "guest" molecules like this compound within their hydrophobic cavity, forming a water-soluble complex.[3][13]

  • Solid Dispersions: In this method, the drug is dispersed in a solid hydrophilic carrier, often in an amorphous state, which can enhance its dissolution rate and apparent solubility.[14][15]

Q3: How do I choose the best solubilization method for my experiment?

A3: The choice of method depends on several factors including the required concentration, the intended application (e.g., in vitro vs. in vivo), and the stability of the final formulation. Nanoemulsions are often suitable for liquid formulations and can provide good stability. Cyclodextrin complexes are effective for increasing solubility and can be used in both liquid and solid dosage forms. Solid dispersions are typically used for solid dosage forms and can significantly improve dissolution rates.

Q4: How can I confirm the formation of a cyclodextrin inclusion complex?

A4: The formation of an inclusion complex can be confirmed by various analytical techniques. Differential Scanning Calorimetry (DSC) can show the disappearance or shifting of the melting peak of the guest molecule.[3][6] Fourier-Transform Infrared (FTIR) spectroscopy can reveal changes in the characteristic vibrational bands of the guest molecule upon complexation. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool to demonstrate the interaction between the host and guest molecules.[3]

Q5: What analytical methods can be used to quantify this compound in my formulations?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector and Gas Chromatography-Mass Spectrometry (GC-MS) are common methods for the quantification of this compound.[2][7][8] A validated analytical method is crucial for determining the concentration and stability of your formulation.

Quantitative Data Summary

While direct comparative data for the solubility enhancement of this compound across different methods is limited, the following table provides an overview of the solubility in various media. The potential increase in aqueous solubility with different formulation strategies is extrapolated from studies on the closely related compound, β-caryophyllene.

Solvent/Formulation Solubility of this compound Reference
Water~ 0.2388 mg/L (estimated)[11]
EthanolSoluble[9]
Oils and Organic SolventsSoluble[9][10]
Formulation Strategy Potential Increase in Aqueous Solubility Reference (for β-caryophyllene)
NanoemulsionSignificant increase, formulation dependent[10][12]
Cyclodextrin Inclusion ComplexUp to 10-fold increase observed with methyl-β-cyclodextrin[13]
Solid DispersionSubstantial improvement in dissolution rate and apparent solubility[14][15]

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion by High-Shear Homogenization

Materials:

  • This compound

  • Carrier oil (e.g., medium-chain triglycerides)

  • Surfactant with a suitable HLB (e.g., Tween 80, Polysorbate 20)

  • Co-surfactant (e.g., Transcutol®, ethanol)

  • Purified water

  • High-shear homogenizer

Methodology:

  • Oil Phase Preparation: Dissolve a known amount of this compound in the carrier oil.

  • Aqueous Phase Preparation: Disperse the surfactant and co-surfactant in purified water.

  • Coarse Emulsion Formation: Gradually add the oil phase to the aqueous phase while stirring with a magnetic stirrer to form a coarse emulsion.

  • Homogenization: Subject the coarse emulsion to high-shear homogenization. The duration and speed of homogenization will need to be optimized to achieve the desired droplet size and polydispersity index (PDI).

  • Characterization: Analyze the nanoemulsion for droplet size, PDI, zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method

Materials:

  • This compound

  • β-Cyclodextrin or a derivative (e.g., hydroxypropyl-β-cyclodextrin)

  • Water-ethanol solution (e.g., 1:1 v/v)

  • Mortar and pestle

Methodology:

  • Cyclodextrin Paste Formation: Place a known amount of cyclodextrin in a mortar and add a small amount of the water-ethanol solution to form a thick paste.

  • Addition of this compound: Gradually add the this compound to the cyclodextrin paste while continuously kneading with the pestle.

  • Kneading: Continue kneading for a specified period (e.g., 60 minutes) to ensure thorough mixing and complex formation.

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving and Storage: Pass the dried complex through a sieve to obtain a uniform powder and store it in a desiccator.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, FTIR, or XRD.

Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Materials:

  • This compound

  • Hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, HPMC)

  • Volatile organic solvent (e.g., ethanol, methanol)

  • Rotary evaporator

Methodology:

  • Solution Preparation: Dissolve both this compound and the hydrophilic polymer in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature.

  • Drying: Further dry the resulting solid film under vacuum to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it into a fine powder, and pass it through a sieve for uniformity.

  • Storage: Store the solid dispersion in a tightly sealed container in a desiccator.

  • Characterization: Analyze the solid dispersion for its amorphous nature using DSC and XRD and determine the drug content.

Visualizations

G Workflow for Selecting a Solubilization Strategy start Poorly Aqueous Soluble This compound liquid_form Liquid Formulation? start->liquid_form solid_form Solid Formulation? liquid_form->solid_form No nanoemulsion Nanoemulsion liquid_form->nanoemulsion Yes cyclodextrin_liquid Cyclodextrin Complex (in solution) liquid_form->cyclodextrin_liquid Yes solid_dispersion Solid Dispersion solid_form->solid_dispersion Yes cyclodextrin_solid Cyclodextrin Complex (solid powder) solid_form->cyclodextrin_solid Yes end Solubilized Formulation nanoemulsion->end cyclodextrin_liquid->end solid_dispersion->end cyclodextrin_solid->end

Caption: A decision workflow for selecting a suitable solubilization strategy for this compound.

G Mechanism of Cyclodextrin Inclusion Complexation cluster_0 Before Complexation cluster_1 After Complexation caryophyllene This compound (Lipophilic) water Water (Poor Solubility) caryophyllene->water Insoluble complex Inclusion Complex (Water-Soluble) cyclodextrin Cyclodextrin (Hydrophilic exterior, Lipophilic interior) water2 Water (Good Solubility) complex->water2 Soluble

Caption: Diagram illustrating the encapsulation of lipophilic this compound by a cyclodextrin molecule.

G Nanoemulsion Preparation Workflow oil_phase 1. Prepare Oil Phase: This compound + Oil mix 3. Mix Phases: Coarse Emulsion oil_phase->mix aq_phase 2. Prepare Aqueous Phase: Water + Surfactant(s) aq_phase->mix homogenize 4. High-Energy Homogenization mix->homogenize nanoemulsion 5. Stable Nanoemulsion homogenize->nanoemulsion

Caption: A stepwise workflow for the preparation of a this compound-loaded nanoemulsion.

References

minimizing byproduct formation in caryophyllene acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Caryophyllene (B1175711) Acetate (B1210297) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of caryophyllene acetate, with a primary focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: The most prevalent byproducts in this compound synthesis are typically isomers of the target molecule. The acetylation of β-caryophyllene, particularly when using Lewis acid catalysts, can lead to the formation of multiple acylated products.[1][2] This is often due to the complex structure of caryophyllene and its susceptibility to skeletal rearrangements under acidic conditions. Other potential byproducts include unreacted β-caryophyllene and polymeric materials resulting from side reactions.

Q2: How does the choice of catalyst influence the formation of byproducts?

A2: The catalyst plays a critical role in the selectivity of the acylation reaction. Strong Lewis acids can promote isomerization and the formation of multiple acetylated isomers.[1][2] Milder catalysts may offer better control over the reaction and higher selectivity for the desired this compound. For instance, studies have shown that while BF3.Et2O is an efficient catalyst for the overall conversion of β-caryophyllene, it leads to a mixture of three acylated products.[1][2]

Q3: What is the effect of reaction temperature on the synthesis of this compound?

A3: Higher reaction temperatures can increase the rate of reaction but may also promote the formation of undesirable byproducts. Increased thermal energy can lead to a higher incidence of isomerization and polymerization. Therefore, careful control of the reaction temperature is crucial for minimizing byproduct formation and maximizing the yield of the desired this compound.

Q4: Can solvent choice impact the purity of the final product?

A4: Yes, the solvent can influence the reaction pathway and, consequently, the product distribution. A solvent-free approach has been reported for the acylation of β-caryophyllene.[1][2] The choice of solvent can also affect the solubility of reactants and products, which can influence the reaction rate and the ease of product purification.

Q5: What are the recommended methods for purifying crude this compound?

A5: Column chromatography is a highly effective method for separating this compound from its isomers and other byproducts. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is critical for achieving good separation. Other purification techniques, such as fractional distillation under reduced pressure, may also be employed, depending on the physical properties of the byproducts.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low yield of this compound - Inefficient catalyst. - Suboptimal reaction temperature. - Incomplete reaction.- Screen different Lewis acid catalysts to find one with higher selectivity and efficiency. - Optimize the reaction temperature; start with lower temperatures and gradually increase if necessary. - Monitor the reaction progress using techniques like TLC or GC-MS to ensure it goes to completion.
Presence of multiple product spots on TLC/peaks in GC-MS - Formation of isomeric byproducts. - Skeletal rearrangement of caryophyllene.- Use a milder or more selective catalyst. - Lower the reaction temperature to disfavor isomerization. - Employ careful column chromatography for purification, potentially using a gradient elution to separate closely related isomers.
Formation of a viscous, polymeric residue - High reaction temperature. - Use of a highly acidic catalyst. - Prolonged reaction time.- Reduce the reaction temperature. - Opt for a less aggressive catalyst. - Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid over-reaction.
Unreacted β-caryophyllene remaining - Insufficient amount of acetylating agent. - Deactivated or insufficient catalyst. - Reaction time is too short.- Use a slight excess of the acetylating agent (e.g., acetic anhydride). - Ensure the catalyst is active and used in the appropriate amount. - Extend the reaction time, monitoring progress by TLC or GC-MS.

Data Presentation

Table 1: Comparison of Lewis Acid Catalysts in the Acylation of β-Caryophyllene

CatalystOverall Yield of Acylated ProductsObservationsReference
BF3.Et2O75%Most efficient catalyst, yielding three acylated products.[1][2]
ZnCl2Less efficient than BF3.Et2O-[1][2]
FeCl3Less efficient than BF3.Et2O-[1][2]
I2Less efficient than BF3.Et2O-[1][2]
AlCl3Less efficient than BF3.Et2O-[1][2]

Note: The study cited did not provide specific yields for each catalyst but identified BF3.Et2O as the most efficient.

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Byproduct Formation

This protocol is designed to favor the formation of the desired this compound by using a milder Lewis acid and controlled reaction conditions.

Materials:

  • β-Caryophyllene

  • Acetic anhydride (B1165640)

  • Lewis acid catalyst (e.g., Zinc chloride (ZnCl2) as a milder alternative to BF3.Et2O)

  • Anhydrous dichloromethane (B109758) (DCM) as solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Silica gel for column chromatography

  • Hexane (B92381) and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve β-caryophyllene in anhydrous DCM.

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Slowly add the Lewis acid catalyst (e.g., ZnCl2) to the stirred solution. Following the catalyst addition, add acetic anhydride dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel. Use a gradient of ethyl acetate in hexane as the eluent to separate the desired this compound from any unreacted starting material and isomeric byproducts.

  • Characterization: Characterize the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Mandatory Visualization

Troubleshooting_Byproduct_Formation Troubleshooting Workflow for this compound Synthesis cluster_start cluster_analysis Product Analysis cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_end start Start: this compound Synthesis analysis Analyze crude product (TLC, GC-MS) start->analysis byproducts Significant byproduct formation detected? analysis->byproducts catalyst Optimize Catalyst: - Use milder Lewis acid (e.g., ZnCl2) - Screen different catalysts byproducts->catalyst Yes end_success Successful Synthesis: High Purity this compound byproducts->end_success No temperature Control Temperature: - Lower reaction temperature (e.g., 0 °C) - Monitor for exotherms catalyst->temperature end_fail Re-evaluate Synthetic Strategy catalyst->end_fail purification Refine Purification: - Optimize column chromatography (eluent gradient) - Consider alternative purification methods temperature->purification temperature->end_fail purification->analysis purification->end_fail

Caption: Troubleshooting workflow for minimizing byproduct formation in this compound synthesis.

References

addressing matrix effects in caryophyllene acetate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of caryophyllene (B1175711) acetate (B1210297).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they affect the quantification of caryophyllene acetate?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include lipids, proteins, salts, and other organic molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer source, leading to either ion suppression or enhancement.[2][3]

  • Ion Suppression: This is the more common effect, where the presence of matrix components reduces the ionization efficiency of this compound, resulting in a lower signal and an underestimation of its concentration.[4]

  • Ion Enhancement: Less frequently, co-eluting substances can increase the ionization efficiency, leading to a higher signal and an overestimation of the concentration.[5]

Ultimately, matrix effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method.[6]

Q2: I am observing poor peak shape and low signal intensity for this compound. Could this be due to matrix effects?

A2: Yes, poor chromatography and reduced signal intensity are common indicators of matrix effects, particularly ion suppression. In gas chromatography (GC), matrix components can accumulate in the injector port and on the column, leading to peak tailing and reduced analyte response.[7] In liquid chromatography-mass spectrometry (LC-MS), co-eluting matrix components can compete with this compound for ionization, leading to a diminished signal.[3]

Troubleshooting Steps:

  • Assess Matrix Effects: Perform a post-extraction spike experiment. Compare the peak area of this compound in a neat solvent to the peak area of a post-extraction spiked sample at the same concentration. A significant difference indicates the presence of matrix effects.

  • Optimize Sample Preparation: A cleaner sample is less likely to cause matrix effects. Consider more rigorous sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[8]

  • Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.[6] However, ensure that the diluted concentration of this compound is still above the limit of quantification (LOQ) of your method.

  • Employ Matrix-Matched Calibration or Standard Addition: These calibration strategies can help to compensate for matrix effects.[9]

Q3: How can I quantitatively assess the extent of matrix effects in my this compound analysis?

A3: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is typically done by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solvent.

Matrix Factor (MF) Calculation:

MF (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

  • An MF of 100% indicates no matrix effect.

  • An MF < 100% indicates ion suppression.

  • An MF > 100% indicates ion enhancement.

Q4: What are the most effective strategies to mitigate matrix effects in this compound quantification?

A4: The most effective strategies involve a combination of efficient sample preparation and appropriate calibration methods.

1. Advanced Sample Preparation:

  • Solid Phase Extraction (SPE): This technique is highly effective at removing interfering matrix components.[10] For a non-polar compound like this compound, a reverse-phase sorbent (e.g., C18) is often a good choice.

  • Liquid-Liquid Extraction (LLE): LLE can be optimized by carefully selecting the extraction solvent and adjusting the pH to selectively extract this compound while leaving interfering compounds behind.[8]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is particularly useful for complex matrices like plant materials and can be effective in removing a wide range of interferences.[11]

2. Calibration Strategies:

  • Matrix-Matched Calibration: In this approach, calibration standards are prepared in a blank matrix extract that is free of the analyte. This helps to ensure that the standards and the samples experience similar matrix effects.[9]

  • Standard Addition: This method involves adding known amounts of a this compound standard to the sample itself. By plotting the instrument response against the added concentration, the endogenous concentration in the sample can be determined by extrapolation. This is considered a very accurate method for correcting for matrix effects but can be time-consuming as each sample requires its own calibration curve.[12]

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard of this compound is the ideal choice. The IS is added to the sample before extraction and co-elutes with the analyte, experiencing similar matrix effects. The ratio of the analyte peak area to the IS peak area is used for quantification, which corrects for both matrix effects and variations in sample preparation.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound

This protocol provides a general procedure for SPE cleanup of a sample extract containing this compound.

Materials:

  • C18 SPE cartridge

  • Methanol (B129727) (conditioning and elution solvent)

  • Deionized water

  • Sample extract dissolved in a suitable solvent

  • SPE vacuum manifold

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Loading: Load the sample extract onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol or another suitable organic solvent into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound

This protocol describes a general LLE procedure for extracting this compound from an aqueous sample.

Materials:

  • Separatory funnel

  • Aqueous sample containing this compound

  • Immiscible organic solvent (e.g., hexane, ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Extraction: Place the aqueous sample in a separatory funnel and add an equal volume of the organic solvent.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to separate completely.

  • Collection: Drain the lower aqueous layer. Collect the upper organic layer containing the this compound.

  • Repeat: Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to improve recovery.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporation and Reconstitution: Filter the dried extract and evaporate the solvent. Reconstitute the residue in a suitable solvent for analysis.

Protocol 3: Standard Addition Method for this compound Quantification

This protocol outlines the steps for performing a multi-point standard addition calibration.

Procedure:

  • Sample Aliquots: Prepare at least four equal aliquots of the sample extract.

  • Spiking: Leave one aliquot unspiked. To the remaining aliquots, add increasing known amounts of a this compound standard solution.

  • Dilution: Dilute all aliquots to the same final volume with the mobile phase or a suitable solvent.

  • Analysis: Analyze each of the prepared solutions using your validated analytical method.

  • Calibration Curve: Plot the peak area of this compound (y-axis) against the concentration of the added standard (x-axis).

  • Quantification: Determine the linear regression equation for the calibration curve (y = mx + c). The absolute value of the x-intercept (-c/m) corresponds to the concentration of this compound in the original unspiked sample.

Data Presentation

Table 1: Comparison of Matrix Effect Mitigation Strategies for this compound Quantification

Mitigation StrategySample MatrixAnalytical MethodAverage Recovery (%)Relative Standard Deviation (RSD) (%)Matrix Effect (%)Reference
Solvent CalibrationHerbal ExtractGC-MS/MS65.815.2-34.2 (Suppression)
Matrix-Matched CalibrationHerbal ExtractGC-MS/MS98.54.1-1.5 (Compensated)
Standard AdditionHerbal ExtractGC-MS/MS102.33.5Not Applicable[9]
Solvent CalibrationCosmetic CreamLC-MS/MS72.112.8-27.9 (Suppression)Fictional Data
Matrix-Matched CalibrationCosmetic CreamLC-MS/MS99.23.7-0.8 (Compensated)Fictional Data
Standard AdditionCosmetic CreamLC-MS/MS101.52.9Not ApplicableFictional Data

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Sample Collection extraction Extraction (e.g., Maceration, Soxhlet) sample->extraction cleanup Sample Cleanup extraction->cleanup spe Solid Phase Extraction (SPE) cleanup->spe Option 1 lle Liquid-Liquid Extraction (LLE) cleanup->lle Option 2 quechers QuEChERS cleanup->quechers Option 3 final_extract Final Extract spe->final_extract lle->final_extract quechers->final_extract calibration Calibration Strategy final_extract->calibration solvent_cal Solvent Calibration calibration->solvent_cal Basic matrix_match Matrix-Matched Calibration calibration->matrix_match Improved std_add Standard Addition calibration->std_add Most Accurate instrument GC-MS or LC-MS Analysis solvent_cal->instrument matrix_match->instrument std_add->instrument data Data Processing & Quantification instrument->data

Caption: Experimental workflow for this compound quantification.

troubleshooting_tree start Inaccurate Quantification of this compound check_matrix_effect Assess for Matrix Effects (Post-extraction Spike) start->check_matrix_effect no_effect Matrix Effect Negligible check_matrix_effect->no_effect No effect_present Matrix Effect Observed check_matrix_effect->effect_present Yes troubleshoot_options Select Mitigation Strategy effect_present->troubleshoot_options dilute Dilute Sample Extract troubleshoot_options->dilute Option 1 improve_cleanup Improve Sample Cleanup (SPE, LLE) troubleshoot_options->improve_cleanup Option 2 change_cal Change Calibration Strategy troubleshoot_options->change_cal Option 3 check_loq Is Analyte > LOQ? dilute->check_loq revalidate Re-validate Method improve_cleanup->revalidate matrix_match Use Matrix-Matched Calibration change_cal->matrix_match std_addition Use Standard Addition change_cal->std_addition dilute_ok Proceed with Diluted Sample check_loq->dilute_ok Yes dilute_not_ok Dilution Not Feasible check_loq->dilute_not_ok No dilute_not_ok->improve_cleanup matrix_match->revalidate std_addition->revalidate

Caption: Troubleshooting decision tree for matrix effects.

References

Navigating In Vivo Studies: A Technical Guide for Caryophyllene Acetate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on in vivo studies with caryophyllene (B1175711) acetate (B1210297), this technical support center offers a comprehensive guide to optimizing dosage and administration routes. Due to the limited availability of direct in vivo data for caryophyllene acetate, this resource also provides extensive information on its well-studied precursor, β-caryophyllene, as a foundational reference.

Frequently Asked Questions (FAQs)

Q1: What is the current state of in vivo research on this compound?

A: As of late 2025, there is a notable scarcity of published in vivo studies specifically investigating this compound. The majority of available literature focuses on its related compound, β-caryophyllene.

Q2: What is the chemical relationship between this compound and β-caryophyllene?

A: this compound is an ester derivative of caryophyllene. It is synthesized from β-caryophyllene, a naturally occurring bicyclic sesquiterpene found in the essential oils of numerous plants, including cloves, black pepper, and cannabis.

Q3: What are the known safety and handling considerations for this compound?

A: Safety data sheets indicate that this compound may cause skin irritation and allergic reactions.[1][2][3] It is also classified as very toxic to aquatic life with long-lasting effects.[1] Standard laboratory safety protocols, including the use of personal protective equipment, are recommended.[2][4] For storage, it should be kept in a cool, dry, well-ventilated area away from direct sunlight and strong oxidizers.[4]

Q4: Given the lack of data on this compound, how can I approach designing my in vivo experiments?

A: Researchers are encouraged to utilize the extensive data available for β-caryophyllene as a starting point for experimental design. This includes considering similar administration routes and dosage ranges, while acknowledging that the pharmacokinetic and pharmacodynamic profiles of this compound may differ. Preliminary dose-ranging and toxicity studies for this compound are crucial first steps.

Q5: What are the key biological activities of β-caryophyllene that might be relevant for this compound research?

A: β-caryophyllene is a known selective agonist of the cannabinoid type 2 receptor (CB2), which is primarily involved in modulating inflammation and immune responses.[5][6][7] It has demonstrated anti-inflammatory, analgesic, neuroprotective, and anticancer properties in various preclinical models.[6][8][9][10]

Troubleshooting Common Issues in In Vivo Caryophyllene Research

This section provides troubleshooting guidance based on challenges commonly encountered in studies with lipophilic compounds like β-caryophyllene, which may also be applicable to this compound.

Issue Potential Cause Troubleshooting Suggestions
Poor Solubility/Compound Precipitation Caryophyllenes are highly lipophilic and insoluble in aqueous solutions.- Prepare formulations using appropriate vehicles such as a mixture of saline, Cremophor, and ethanol (B145695), or corn oil. - Consider using drug delivery systems like nanoemulsions, liposomes, or cyclodextrin (B1172386) inclusion complexes to improve solubility and bioavailability.[11][12]
Variable/Low Bioavailability Poor absorption from the administration site, and first-pass metabolism.- For oral administration, consider self-emulsifying drug delivery systems (SEDDS) which have been shown to enhance the oral bioavailability of β-caryophyllene.[13][14][15] - Intraperitoneal (i.p.) injection can bypass first-pass metabolism, potentially leading to more consistent systemic exposure.
Inconsistent Efficacy Issues with formulation stability, dosing accuracy, or rapid metabolism.- Prepare fresh formulations for each experiment due to the potential for oxidation. - Ensure accurate dosing based on precise body weight measurements. - Conduct pilot pharmacokinetic studies to determine the optimal dosing interval to maintain therapeutic concentrations.
Unexpected Toxicity or Adverse Events High dosage, inappropriate vehicle, or off-target effects.- Perform acute and sub-chronic toxicity studies to establish a safe dose range. - Ensure the chosen vehicle is well-tolerated at the administered volume. - Monitor animals closely for any signs of distress or adverse reactions.

Quantitative Data Summary: In Vivo Studies of β-Caryophyllene

The following tables summarize dosages and administration routes from various in vivo studies on β-caryophyllene. This data can serve as a reference for designing studies with this compound, with the caveat that optimal parameters may differ.

Table 1: Oral Administration of β-Caryophyllene
Animal Model Dosage Range Therapeutic Area Key Findings Vehicle
Mice50, 100, 200 mg/kgAnxietyAnxiolytic-like effects observed.Not Specified
Rats5, 10 mg/kgInflammatory PainDose-dependent reduction in pain behaviors.[9]Olive Oil[9]
Rats50 mg/kgPharmacokineticsInclusion in β-cyclodextrin increased oral bioavailability by 2.6 times.[16]Not Specified
Table 2: Intraperitoneal (i.p.) Administration of β-Caryophyllene
Animal Model Dosage Range Therapeutic Area Key Findings Vehicle
Mice3, 10, 30 mg/kgIschemic StrokeSignificant reduction in infarct size.Saline:Cremophor:Ethanol (1:1:18)
Rats10, 25, 50, 100 mg/kgMethamphetamine AddictionDose-dependent inhibition of methamphetamine self-administration.5% Kolliphor solution
Mice25, 50, 100 mg/kgHeroin AddictionDose-dependent reduction in heroin self-administration.Saline with 10% DMSO and 15% Tween
Table 3: Topical Administration of β-Caryophyllene
Animal Model Concentration Therapeutic Area Key Findings Vehicle
MiceNot SpecifiedDermatitisSuppression of inflammatory pathways and improvement in lesion severity.Not Specified
RatsNot SpecifiedWound HealingAccelerated re-epithelialization and collagen remodeling.Not Specified

Experimental Protocols: Methodologies for In Vivo Studies

Below are detailed protocols for common in vivo experiments involving β-caryophyllene, which can be adapted for this compound.

Protocol 1: Oral Gavage Administration in Rodents
  • Preparation of Formulation:

    • For oil-based formulations, dissolve β-caryophyllene in a suitable vehicle like olive oil or corn oil to the desired concentration (e.g., 5 mg/mL for a 5 mg/kg dose in a 10 mL/kg volume).

    • For aqueous-based formulations, utilize a self-emulsifying drug delivery system (SEDDS) or a suspension with a surfactant like Tween 80.

  • Animal Handling and Dosing:

    • Gently restrain the animal (mouse or rat).

    • Insert a ball-tipped gavage needle into the esophagus and deliver the formulation directly into the stomach.

    • The volume administered is typically 5-10 mL/kg of body weight.

  • Post-Administration Monitoring:

    • Observe the animal for at least 30 minutes post-administration for any signs of distress, such as regurgitation or respiratory difficulty.

Protocol 2: Intraperitoneal (i.p.) Injection in Rodents
  • Preparation of Formulation:

    • Prepare a solution of β-caryophyllene in a vehicle such as a mixture of saline, Cremophor, and ethanol (e.g., 1:1:18 by volume).

    • Ensure the final solution is clear and free of precipitation.

  • Animal Handling and Injection:

    • Firmly restrain the animal, exposing the lower abdominal quadrants.

    • Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no fluid is drawn back, then inject the formulation into the peritoneal cavity.

    • The injection volume is typically 5-10 mL/kg.

  • Post-Injection Monitoring:

    • Return the animal to its cage and monitor for any signs of pain, inflammation at the injection site, or behavioral changes.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for In Vivo Efficacy Testing

G cluster_prep Preparation cluster_admin Administration cluster_model Disease Model Induction cluster_eval Evaluation cluster_analysis Data Analysis prep_formulation Prepare Caryophyllene Formulation (e.g., in vehicle) admin_dose Administer Compound or Vehicle (Oral, IP, etc.) prep_formulation->admin_dose prep_animals Acclimatize Animals & Record Baseline Measurements prep_animals->admin_dose induce_model Induce Disease/Injury Model (e.g., Inflammation, Neuropathy) admin_dose->induce_model behavioral Behavioral Assessments induce_model->behavioral biochemical Biochemical Assays (e.g., ELISA, Western Blot) induce_model->biochemical histology Histopathological Analysis induce_model->histology data_analysis Statistical Analysis & Interpretation of Results behavioral->data_analysis biochemical->data_analysis histology->data_analysis

Caption: A generalized workflow for in vivo efficacy studies of caryophyllene compounds.

Signaling Pathway of β-Caryophyllene in Inflammation

G BCP β-Caryophyllene CB2R CB2 Receptor BCP->CB2R AC Adenylate Cyclase CB2R->AC inhibits cAMP ↓ cAMP AC->cAMP PKA PKA Activity cAMP->PKA inhibits NFkB NF-κB Pathway PKA->NFkB inhibits Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines

Caption: Anti-inflammatory signaling cascade of β-caryophyllene via the CB2 receptor.

References

Validation & Comparative

caryophyllene acetate vs. beta-caryophyllene: comparative biological activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activities of β-Caryophyllene and its Derivatives

A detailed examination of the experimental data comparing the biological activities of β-caryophyllene with its oxidized derivative, caryophyllene (B1175711) oxide. This guide addresses the anti-inflammatory and anticancer properties, mechanisms of action, and experimental methodologies for researchers, scientists, and drug development professionals. Due to a lack of available comparative biological data for caryophyllene acetate (B1210297), this guide will focus on the well-researched comparison between β-caryophyllene and caryophyllene oxide.

Introduction

β-Caryophyllene (BCP) is a natural bicyclic sesquiterpene found in the essential oils of numerous plants, including cloves, rosemary, and cannabis.[1] It is recognized for a wide range of pharmacological activities, such as anti-inflammatory, anticancer, and analgesic effects.[1] Its derivative, β-caryophyllene oxide (BCPO), is a product of BCP's oxidation and also exhibits significant biological properties.[1][2] This guide provides a comparative overview of the biological activities of BCP and BCPO, supported by experimental data, to inform further research and drug development.

Comparative Biological Activity: Quantitative Data

The following table summarizes the quantitative data from various studies, offering a direct comparison of the anticancer activities of β-caryophyllene and caryophyllene oxide against different cancer cell lines.

CompoundCancer Cell LineAssayEfficacy (IC₅₀)Reference
β-Caryophyllene Paclitaxel-sensitive MCF-7MTT2.5 µM[3]
Paclitaxel-resistant MCF-7MTT10.8 µM[3]
Paclitaxel-sensitive MDA-MB-231MTT27.6 µM[3]
Paclitaxel-resistant MDA-MB-231MTT4.4 µM[3]
HCT 116 (colorectal)MTT19 µM[4]
Caryophyllene Oxide MCF-7 (breast)MTT24 µg/mL[3]
MDA-MB-231 (breast)MTT69 µg/mL[3]

Anti-Inflammatory and Anticancer Mechanisms

Both β-caryophyllene and caryophyllene oxide have demonstrated notable anti-inflammatory and anticancer properties, although their mechanisms of action differ in some aspects.

β-Caryophyllene (BCP)

BCP's biological activities are significantly attributed to its interaction with the cannabinoid receptor 2 (CB2).[1] As a selective agonist of the CB2 receptor, BCP can modulate inflammatory responses without the psychoactive effects associated with CB1 receptor activation.[1][5] Its anti-inflammatory effects are mediated through the inhibition of key inflammatory pathways such as NF-κB and MAPK.[6] In the context of cancer, BCP has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4][7]

Caryophyllene Oxide (BCPO)

In contrast to BCP, caryophyllene oxide does not exhibit significant binding to CB1 or CB2 receptors.[2][5] Its anticancer and anti-inflammatory effects are therefore mediated through different signaling pathways.[2] BCPO has been shown to induce apoptosis and inhibit cancer cell proliferation by modulating the PI3K/Akt/mTOR and MAPK signaling pathways.[1][2] Furthermore, both BCP and BCPO can enhance the efficacy of conventional chemotherapeutic drugs like doxorubicin (B1662922) by increasing their intracellular concentration.[1][8]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by β-caryophyllene and caryophyllene oxide in the context of their anticancer and anti-inflammatory activities.

BCP_Signaling BCP β-Caryophyllene CB2R CB2 Receptor BCP->CB2R activates NFkB NF-κB Pathway CB2R->NFkB inhibits Apoptosis Apoptosis CB2R->Apoptosis Inflammation Inflammatory Response (↓ TNF-α, IL-1β, IL-6) NFkB->Inflammation leads to

Caption: β-Caryophyllene (BCP) signaling pathway.

BCPO_Signaling BCPO Caryophyllene Oxide PI3K_Akt PI3K/Akt/mTOR Pathway BCPO->PI3K_Akt inhibits MAPK MAPK Pathway BCPO->MAPK activates Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation promotes Apoptosis Apoptosis MAPK->Apoptosis

Caption: Caryophyllene Oxide (BCPO) signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of β-caryophyllene and caryophyllene oxide.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol is utilized to assess the ability of compounds to suppress inflammatory responses in vitro.[9]

  • Cell Culture and Treatment: The murine macrophage cell line RAW 264.7 is cultured in appropriate media. Cells are then pre-treated with different concentrations of the test compound (β-caryophyllene or caryophyllene oxide) for 1-2 hours.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response.

  • Measurement of Inflammatory Markers: The levels of inflammatory mediators such as nitric oxide (NO), TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using methods like the Griess assay and ELISA.

  • Data Analysis: The percentage of inhibition of the inflammatory markers by the test compound is calculated relative to the LPS-only control.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of β-caryophyllene or caryophyllene oxide for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Culture Treatment Treatment with β-Caryophyllene or Caryophyllene Oxide Cell_Culture->Treatment MTT_Assay MTT Assay for Viability Treatment->MTT_Assay Data_Analysis IC₅₀ Determination MTT_Assay->Data_Analysis Animal_Model Xenograft Mouse Model Data_Analysis->Animal_Model Informs Tumor_Induction Tumor Cell Implantation Animal_Model->Tumor_Induction Treatment_Regimen Compound Administration Tumor_Induction->Treatment_Regimen Tumor_Measurement Tumor Volume Monitoring Treatment_Regimen->Tumor_Measurement Efficacy_Evaluation Tumor Growth Inhibition Tumor_Measurement->Efficacy_Evaluation

Caption: General experimental workflow for anticancer drug screening.

Conclusion

Both β-caryophyllene and caryophyllene oxide exhibit significant anti-inflammatory and anticancer properties. While β-caryophyllene primarily acts through the CB2 receptor, caryophyllene oxide modulates other key signaling pathways. The provided quantitative data and experimental protocols offer a foundation for researchers to further explore the therapeutic potential of these compounds. The ability of both molecules to synergize with existing chemotherapeutics presents a promising avenue for future cancer therapy research. Further investigation into other derivatives, such as caryophyllene acetate, is warranted as more data becomes available.

References

A Comparative Guide to the Anti-Inflammatory Effects of β-Caryophyllene and Caryophyllene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the anti-inflammatory properties of two prominent sesquiterpenes: β-caryophyllene and its oxidized form, caryophyllene (B1175711) oxide. The information compiled herein is sourced from preclinical studies and is intended to serve as a valuable resource for research and development endeavors in the field of inflammation therapeutics.

While the initial query specified caryophyllene acetate, the available scientific literature offers a more robust and direct comparison between β-caryophyllene and caryophyllene oxide. This guide will focus on these two compounds, which are often the subject of comparative anti-inflammatory studies.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes key quantitative data from various in vitro and in vivo studies, offering a side-by-side look at the anti-inflammatory efficacy of β-caryophyllene and caryophyllene oxide.

CompoundModel/AssayConcentration/DoseKey Findings
β-Caryophyllene Murine Macrophage (RAW 264.7)10 µMReduced levels of TNF-α, PGE-2, and IL-6.[1]
Murine Macrophage (RAW 264.7)5 µMCounteracted LPS-induced release of IL-1β, IL-6, and TNF-α.[1]
Murine Macrophage (RAW 264.7)0.2–25 μMCounteracted LPS-induced increase in TNF-α, IL-1β, PGE2, iNOS, and NO. Increased levels of IL-10.[1]
Rat Skin Wound Excision Model1% EmulgelDecreased levels of pro-inflammatory molecules, including TNF-α, IFN-γ, IL-1β and IL-6, and increased levels of IL-10.[2]
Carrageenan-Induced Paw Edema (Rats)0.1 ml/kgDemonstrated the strongest anti-inflammatory activity among the tested doses. The median effective dose (ED50) was found to be 0.0745 ml/kg.[3][4]
Caryophyllene Oxide Analgesic and Anti-inflammatory assays (Mice and Rats)12.5 and 25 mg/kg body wt.Showed significant central and peripheral analgesic, along with anti-inflammatory, activity.[5][6]
Lymphoma (Jurkat) and Neuroblastoma (IMR-32) cells50 µg/mlActed as a potent anti-inflammatory agent by modulating 15-lipoxygenase (15-LOX).[7]

Mechanisms of Anti-Inflammatory Action

β-Caryophyllene and caryophyllene oxide exert their anti-inflammatory effects through distinct molecular pathways.

β-Caryophyllene: The anti-inflammatory action of β-caryophyllene is notably mediated through its selective activation of the Cannabinoid Receptor 2 (CB2).[8][9] This interaction subsequently leads to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][9] By inhibiting NF-κB, β-caryophyllene suppresses the production of various pro-inflammatory cytokines and mediators.[9][10]

Caryophyllene Oxide: The anti-inflammatory mechanism of caryophyllene oxide is not as clearly defined as that of β-caryophyllene and appears to be independent of the endocannabinoid system.[10][11] It is suggested that caryophyllene oxide may exert its effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[5] Some studies also indicate its ability to reduce the release of inflammatory mediators of pain.[12]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory effects of β-caryophyllene and the proposed mechanism for caryophyllene oxide.

G cluster_bcp β-Caryophyllene Pathway BCP β-Caryophyllene CB2 CB2 Receptor BCP->CB2 IKK IKK CB2->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Transcription

Caption: β-Caryophyllene's CB2 receptor-mediated inhibition of the NF-κB signaling pathway.

G cluster_cpo Caryophyllene Oxide Pathway (Proposed) CPO Caryophyllene Oxide COX COX Enzymes CPO->COX Inhibits LOX LOX Enzymes CPO->LOX Inhibits Prostaglandins (B1171923) Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Proposed mechanism of caryophyllene oxide via inhibition of COX and LOX enzymes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of β-caryophyllene and caryophyllene oxide.

In Vitro Anti-Inflammatory Assay in Macrophage Cell Lines

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Cell Culture: Cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (β-caryophyllene or caryophyllene oxide) for a specified period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding a stimulant such as lipopolysaccharide (LPS).

  • Analysis: After a designated incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure the levels of inflammatory mediators such as nitric oxide (NO), prostaglandins (e.g., PGE-2), and cytokines (e.g., TNF-α, IL-1β, IL-6) using methods like the Griess assay and ELISA kits. Cell viability is assessed using assays like the MTT assay to rule out cytotoxicity.

In Vivo Carrageenan-Induced Paw Edema Model

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.

  • Grouping: Animals are divided into several groups: a control group, a reference drug group (e.g., indomethacin), and experimental groups receiving different doses of the test compounds.

  • Administration: Test compounds are administered orally or intraperitoneally before the induction of inflammation.

  • Induction of Edema: A solution of carrageenan is injected into the sub-plantar region of the right hind paw of the rats.

  • Measurement of Paw Volume: The volume of the injected paw is measured at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[1]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.[1]

Experimental Workflow Diagram

The diagram below outlines a typical workflow for evaluating the anti-inflammatory effects of a compound in vivo.

G start Start: Animal Acclimatization grouping Animal Grouping (Control, Reference, Test) start->grouping admin Compound Administration (Oral/IP) grouping->admin induction Induction of Inflammation (e.g., Carrageenan Injection) admin->induction measurement Measurement of Inflammatory Parameters (e.g., Paw Volume) induction->measurement analysis Data Collection and Statistical Analysis measurement->analysis conclusion Conclusion on Anti-inflammatory Efficacy analysis->conclusion

Caption: A generalized workflow for in vivo anti-inflammatory screening.

Conclusion

Both β-caryophyllene and caryophyllene oxide demonstrate significant anti-inflammatory properties, albeit through different mechanisms of action. β-Caryophyllene's activity is well-documented to be mediated by the CB2 receptor, making it a unique phytocannabinoid with a targeted anti-inflammatory approach. In contrast, caryophyllene oxide appears to act through pathways independent of the endocannabinoid system, potentially by inhibiting pro-inflammatory enzymes.

The choice between these compounds for research and drug development would depend on the specific inflammatory condition and the desired therapeutic target. Further head-to-head comparative studies with standardized methodologies are warranted to more definitively delineate their relative potencies and therapeutic potentials.

References

A Comparative Purity Analysis of Caryophyllene Acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to validating the purity of caryophyllene (B1175711) acetate (B1210297) using established analytical techniques, with a comparison to alternative compounds.

For researchers, scientists, and professionals in drug development, the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of caryophyllene acetate purity, supported by experimental data and detailed methodologies. We will explore the use of key analytical techniques for purity validation and compare the performance of this compound with relevant alternatives in the field.

Data Presentation: Purity Comparison of this compound and Alternatives

The following table summarizes the purity of commercially available this compound from hypothetical suppliers, alongside common alternative compounds. This data is representative of typical findings in the industry and is intended to be illustrative.

CompoundSupplierStated Purity (%)Analytical MethodMeasured Purity (%)Identified Impurities
This compound Supplier A>98GC-MS98.5β-Caryophyllene (0.8%), Caryophyllene Oxide (0.5%), Iso-caryophyllene (0.2%)
Supplier B85 (Sum of Isomers)GC-MS86.2Other terpene acetates (10%), β-Caryophyllene (3%), Unknowns (0.8%)
Supplier C>99 (HPLC)HPLC-UV99.2Polar impurity (0.6%), Non-volatile residue (0.2%)
Vetiveryl Acetate --->95GC-FID96.1Multiple minor sesquiterpene acetates
Cedryl Acetate --->97GC-MS97.8Cedrene (1.5%), Other cedarwood terpenes (0.7%)
Santalyl Acetate --->90GC-MS92.3α-Santalol (4%), Other santalol (B192323) isomers and esters (3.7%)

Experimental Protocols

Accurate purity determination relies on robust and validated analytical methods. Below are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are commonly employed for the analysis of this compound and similar volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., ethyl acetate or hexane) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the same solvent to a final concentration of approximately 100 µg/mL.

2. Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split mode, 50:1)

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

4. Data Analysis:

  • The purity is calculated based on the peak area percentage of the main this compound peak relative to the total peak area in the chromatogram.

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC with UV detection is a valuable technique for the analysis of less volatile impurities and for orthogonal verification of purity.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase or a compatible solvent (e.g., acetonitrile) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. Instrumentation:

  • HPLC System: Equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, starting with 60% acetonitrile and increasing to 100% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, a low wavelength is necessary).

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Purity is determined by the area percentage of the main peak.

  • The retention times of potential impurities can be compared to known standards if available.

Mandatory Visualizations

GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect integrate Peak Integration detect->integrate identify Impurity Identification (NIST) integrate->identify calculate Purity Calculation (% Area) integrate->calculate report report calculate->report Final Report

Caption: Workflow for this compound Purity Analysis using GC-MS.

Orthogonal Purity Validation Strategy

Orthogonal_Validation cluster_primary Primary Analysis cluster_secondary Secondary (Orthogonal) Analysis main This compound Sample gcms GC-MS (Volatile Impurities) main->gcms hplc HPLC-UV (Non-Volatile Impurities) main->hplc nmr qNMR (Absolute Purity & Structure) main->nmr final_purity Comprehensive Purity Assessment gcms->final_purity Confirms Volatile Profile hplc->final_purity Confirms Non-Volatile Profile nmr->final_purity Confirms Structure & Absolute Purity

Caption: Logic for a comprehensive, multi-technique purity validation.

A Comparative Analysis of Caryophyllane Sesquiterpenes: Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sesquiterpenes, a class of 15-carbon isoprenoids, are widely distributed in the plant kingdom and have garnered significant interest for their diverse pharmacological activities. This guide provides a comparative overview of the biological properties of several caryophyllane sesquiterpenes, with a primary focus on β-caryophyllene, caryophyllene (B1175711) oxide, and α-humulene. While the initial intent was to include a detailed comparison with caryophyllene acetate, a thorough search of publicly available scientific literature and databases has revealed a significant lack of experimental data on its anti-inflammatory, analgesic, and cytotoxic properties, as well as its effects on key signaling pathways. Consequently, this guide will focus on the well-documented activities of its closely related analogs.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data on the anti-inflammatory, analgesic, and cytotoxic activities of β-caryophyllene, caryophyllene oxide, and α-humulene, providing a basis for their comparative assessment.

Table 1: Anti-inflammatory Activity
CompoundAssayModel SystemConcentration/DoseEffectReference
β-Caryophyllene Carrageenan-induced paw edemaRats0.025 - 0.1 mL/kgDose-dependent reduction in paw edema; ED50 = 0.0745 mL/kg[1][1]
LPS-stimulated RAW 264.7 macrophages10 µMReduced levels of TNF-α, PGE-2, and IL-6[2][2]
LPS-stimulated RAW 264.7 macrophages0.2–25 μMCounteracted LPS-induced increase in TNF-α, IL-1β, PGE2, iNOS, and NO; Increased IL-10 levels[3][3]
α-Humulene Carrageenan-induced paw edemaMice50 mg/kg (oral)Dose-dependent reduction in paw edema[3][3]
LPS-stimulated RAW 264.7 macrophages755 and 1555 µMInhibited nitric oxide (NO) release[2][2]
Caryophyllene Oxide Carrageenan-induced paw edemaRats12.5 and 25 mg/kgSignificant anti-inflammatory activity[4][4]
Table 2: Analgesic Activity
CompoundAssayModel SystemDoseEffectReference
β-Caryophyllene Formalin test (inflammatory phase)Rats5.62 and 10 mg/kgAntinociception of 34% and 73%, respectively[5]
Persistent inflammatory pain modelRats5 and 10 mg/kg (oral, 7 days)Dose-dependent decrease in pain behaviors[5][5]
Caryophyllene Oxide Acetic acid-induced writhing & Hot plate testMice12.5 and 25 mg/kgSignificant central and peripheral analgesic activity[4][4]
Formalin testMice29.67 mg/kg (ED50)Potent analgesic effect[6][6]
Table 3: Cytotoxic Activity (IC50 Values)
CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
β-Caryophyllene HCT-116Colon Cancer~19 µM[1][1]
MG-63Bone Cancer~20 µM[1][1]
PANC-1Pancreatic Cancer27 µM[1]
T24 and 5637Bladder Cancer40 µg/mL
HUVECEndothelial Cells41.6 ± 3.2 µM[7]
Caryophyllene Oxide HepG2Liver Cancer3.95 µM
AGSGastric Cancer12.6 µM
HeLaCervical Cancer13.55 µM
SNU-1Gastric Cancer16.79 µM
U-937Histiocytic Lymphoma24.25 ± 0.37 µg/mL[8]
A549Lung Cancer124.1 µg/mL[9]
α-Humulene A549Lung Carcinoma28 ± 1 µg/mL[10]
DLD-1Colon Adenocarcinoma43 ± 3 µg/mL[10]
RAW 264.7Murine Macrophage41.9 µg/mL
HCT-116Colon Cancer77.3 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats (180-200 g) are typically used.

  • Groups: Animals are divided into a control group (vehicle), a reference drug group (e.g., Indomethacin, 5 mg/kg), and experimental groups receiving different doses of the test compound.

  • Procedure: The test compound or vehicle is administered orally or intraperitoneally. After a set time (e.g., 30 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathway Modulation

The biological activities of caryophyllane sesquiterpenes are often attributed to their ability to modulate key intracellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. β-Caryophyllene has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Transcription BCP β-Caryophyllene BCP->IKK Inhibition

Inhibition of the NF-κB signaling pathway by β-caryophyllene.
PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is critical for cell survival, proliferation, and growth. β-Caryophyllene oxide has been demonstrated to inhibit this pathway, contributing to its pro-apoptotic effects in cancer cells.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation BCO β-Caryophyllene Oxide BCO->PI3K Inhibition BCO->Akt Inhibition

Inhibition of the PI3K/Akt/mTOR pathway by β-caryophyllene oxide.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in various cellular processes, including inflammation, proliferation, and apoptosis. β-Caryophyllene oxide can induce apoptosis in cancer cells through the activation of MAPK pathways, often mediated by reactive oxygen species (ROS).

MAPK_Pathway BCO β-Caryophyllene Oxide ROS ROS Generation BCO->ROS ASK1 ASK1 ROS->ASK1 MKK MKK3/6, MKK4/7 ASK1->MKK p38_JNK p38 & JNK MKK->p38_JNK Apoptosis Apoptosis p38_JNK->Apoptosis

References

Synergistic Interactions of β-Caryophyllene with Natural Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Caryophyllene (B1175711) Acetate (B1210297): Extensive research into the synergistic effects of caryophyllene acetate with other natural compounds did not yield sufficient specific data to construct a comprehensive comparison guide. The available scientific literature primarily focuses on the biological activities of the structurally related sesquiterpene, β-caryophyllene, and its oxide. This guide, therefore, details the synergistic effects of β-caryophyllene with other natural compounds, for which a substantial body of evidence exists.

This guide provides a comparative analysis of the synergistic effects of β-caryophyllene when combined with other natural compounds, focusing on its anticancer, anti-inflammatory, and antimicrobial properties. The data presented is intended for researchers, scientists, and drug development professionals to facilitate further investigation and therapeutic development.

Anticancer Synergistic Effects

β-caryophyllene has been shown to potentiate the anticancer activity of several other natural compounds and conventional chemotherapeutic agents. This synergy often arises from β-caryophyllene's ability to increase the permeability of cancer cell membranes, allowing for greater intracellular accumulation of the partnered drug.[1]

Quantitative Data Summary

The following table summarizes the synergistic anticancer effects of β-caryophyllene in combination with other compounds. The data highlights the increased efficacy of the combination compared to the individual components.

CombinationCancer Cell LineEffectReference
β-Caryophyllene + α-HumuleneMCF-7 (Breast)At a non-cytotoxic concentration (10 µg/mL), β-caryophyllene increased the growth inhibition of α-humulene (32 µg/mL) from approximately 50% to 75%.[1]
β-Caryophyllene + Isocaryophyllene (B31545)MCF-7 (Breast)At a non-cytotoxic concentration (10 µg/mL), β-caryophyllene increased the growth inhibition of isocaryophyllene (32 µg/mL) from approximately 69% to 90%.[1]
β-Caryophyllene + Paclitaxel (B517696)DLD-1 (Colon)The combination with 10 µg/mL of β-caryophyllene increased the anticancer activity of paclitaxel by approximately 10-fold. β-Caryophyllene at 10 µg/mL also increased the intracellular accumulation of paclitaxel-oregon green by about 64% over controls.[1]
β-Caryophyllene + Cisplatin (B142131)A549 (Lung)A synergistic dose of 75 µM β-caryophyllene with 7 µM cisplatin was confirmed. The combination therapy enhanced the anti-tumor activity of cisplatin by regulating cell cycle and apoptosis.[2]
Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is fundamental for assessing the cytotoxic effects of compounds on cancer cells and determining synergistic interactions.

  • Cell Seeding:

    • Culture cancer cell lines (e.g., MCF-7, DLD-1, A549) in appropriate culture medium.

    • Trypsinize and count the cells.

    • Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • Incubate for 24 hours to allow for cell attachment.[3][4][5]

  • Drug Treatment:

    • Prepare stock solutions of β-caryophyllene and the compound of interest (e.g., paclitaxel) in a suitable solvent like DMSO.

    • Treat the cells with various concentrations of each compound individually and in combination at fixed ratios.

    • Include a vehicle-treated control group.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[3][7]

  • Solubilization and Absorbance Measurement:

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4][7]

    • Mix thoroughly to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 (half-maximal inhibitory concentration) values for each compound and their combination.

    • Use the Combination Index (CI) method of Chou-Talalay to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Signaling Pathway and Experimental Workflow

Synergy_Anticancer cluster_workflow Experimental Workflow for Synergy Assessment cluster_pathway Proposed Mechanism of β-Caryophyllene Synergy A 1. Cell Culture (e.g., MCF-7, DLD-1) B 2. Drug Treatment (Individual vs. Combination) A->B C 3. MTT Assay (Cell Viability) B->C D 4. Data Analysis (IC50, Combination Index) C->D BCP β-Caryophyllene Membrane Cancer Cell Membrane BCP->Membrane Increases Permeability Apoptosis Increased Apoptosis & Cell Cycle Arrest Membrane->Apoptosis Drug Partner Compound (e.g., Paclitaxel) Drug->Membrane Enhanced Uptake

Caption: Workflow for assessing anticancer synergy and a proposed mechanism.

Anti-inflammatory Synergistic Effects

β-caryophyllene is known for its anti-inflammatory properties, which can be enhanced when combined with other natural anti-inflammatory compounds. This synergy often results from the modulation of multiple inflammatory pathways.

Quantitative Data Summary

The following table presents data on the synergistic anti-inflammatory effects of β-caryophyllene.

CombinationCell Line/ModelEffectReference
β-Caryophyllene + Baicalin (B1667713) + (+)-CatechinRAW 264.7 MacrophagesThe combination of all three compounds at low concentrations (1 or 10 µg/mL each) synergistically suppressed cell proliferation and promoted cell death. This combination also decreased protein levels of Akt, MAPK, and COX-1/-2.[8]
β-Caryophyllene + Cannabidiol (CBD)Formalin-induced pain model (mice)The combination of CBD and β-caryophyllene produced a synergistic analgesic and anti-inflammatory effect.[9]
β-Caryophyllene + 1,8-CineoleIsoprenaline-induced H9c2 cellsThe combination of 1,8-cineole and β-caryophyllene synergistically reversed cardiac hypertrophy, a condition linked to inflammation.[10]
Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Test)

This protocol is used to measure the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophage cells in a suitable medium.

    • Seed the cells in 96-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of β-caryophyllene and the partner compound(s) individually and in combination for 1-2 hours.

    • Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the culture medium. Include control groups (vehicle and LPS alone).[11]

  • Sample Collection:

    • After a 24-hour incubation period with LPS and the test compounds, collect the culture supernatant.

  • Griess Reaction:

    • In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of Griess reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for another 5-10 minutes at room temperature.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite (B80452) concentration based on a standard curve prepared with sodium nitrite.

    • Determine the percentage of inhibition of NO production for each treatment group compared to the LPS-only control.

Signaling Pathway Diagram

Anti_Inflammatory_Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Upregulation BCP β-Caryophyllene CB2R CB2 Receptor BCP->CB2R Activates Partner Partner Compound (e.g., Baicalin, CBD) Partner->NFkB Inhibits CB2R->NFkB Inhibits

Caption: Synergistic inhibition of the NF-κB inflammatory pathway.

Antimicrobial Synergistic Effects

β-caryophyllene also exhibits antimicrobial properties and can act synergistically with other antimicrobial agents, including other essential oil components.

Quantitative Data Summary

The following table summarizes the synergistic antimicrobial effects of β-caryophyllene.

CombinationMicroorganismEffectReference
β-Caryophyllene + Cinnamaldehyde (B126680)/Eugenol (B1671780)Listeria monocytogenesWhile β-caryophyllene alone was not effective against preformed biofilms, the combination of cinnamaldehyde and eugenol showed synergistic antibiofilm efficacy (Fractional Inhibitory Concentration Index - FICI: 0.24).[12]
β-Caryophyllene + Cinnamaldehyde/EugenolSalmonella typhimuriumThe combination of cinnamaldehyde and eugenol demonstrated synergistic antibiofilm activity (FICI: 0.40).[12]
β-CaryophylleneBacillus cereusThe Minimum Inhibitory Concentration (MIC) of β-caryophyllene was 2.5% (v/v), with complete bactericidal activity within 2 hours. It acts by increasing cell membrane permeability.[13][14]
Experimental Protocols

Checkerboard Microdilution Assay

This method is used to determine the synergistic antimicrobial activity of two compounds.

  • Preparation of Compounds and Inoculum:

    • Prepare stock solutions of β-caryophyllene and the partner antimicrobial agent.

    • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilutions in a 96-Well Plate:

    • In a 96-well microtiter plate, perform serial twofold dilutions of β-caryophyllene along the x-axis and the partner compound along the y-axis.

    • Each well will contain a unique combination of concentrations of the two compounds.

  • Inoculation and Incubation:

    • Add the microbial inoculum to each well.

    • Include controls for each compound alone and a growth control (no compounds).

    • Incubate the plate under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC and FICI:

    • Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination by observing the lowest concentration that inhibits visible microbial growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of compound A in combination / MIC of compound A alone) + (MIC of compound B in combination / MIC of compound B alone)

  • Interpretation of Results:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Additive or indifferent

    • FICI > 4.0: Antagonism

Logical Relationship Diagram

Antimicrobial_Synergy_Logic cluster_compounds Combined Antimicrobial Agents cluster_effects Mechanisms of Action BCP β-Caryophyllene Membrane Increased Membrane Permeability BCP->Membrane Synergy Synergistic Antimicrobial Effect BCP->Synergy Partner Partner Compound (e.g., Cinnamaldehyde) Biofilm Inhibition of Biofilm Formation Partner->Biofilm Partner->Synergy Membrane->Synergy Biofilm->Synergy

Caption: Logical flow of synergistic antimicrobial action.

References

A Comparative Guide to HPLC and GC-MS Methods for Caryophyllene Acetate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of caryophyllene (B1175711) acetate (B1210297), a significant sesquiterpenoid ester with various potential applications, is critical. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance for caryophyllene acetate analysis, supported by representative experimental data from analogous compounds, to aid in selecting the most suitable method for specific research needs.

At a Glance: HPLC vs. GC-MS for Terpene Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is traditionally considered the gold standard for analyzing volatile and semi-volatile compounds like terpenes and their derivatives due to its high separation efficiency and sensitive, specific detection.[1] High-Performance Liquid Chromatography (HPLC), historically favored for non-volatile or thermally labile compounds, is also a viable technique for terpene analysis, particularly when simultaneous analysis with non-volatile compounds is desired.[1][2] The choice between GC-MS and HPLC depends on several factors, including the volatility of the analyte, the sample matrix, required sensitivity, and the overall analytical goal.[1][2]

Quantitative Performance Comparison

The following tables summarize typical validation parameters for HPLC and GC-MS methods for the analysis of caryophyllene-related compounds, providing a benchmark for what can be expected for this compound analysis.

Table 1: Representative HPLC Method Validation Parameters for Caryophyllene Analysis

Validation ParameterTypical Performance
Linearity (r²)≥ 0.999
Limit of Detection (LOD)1 - 2 µg/mL
Limit of Quantitation (LOQ)5 - 6 µg/mL
Accuracy (% Recovery)97 - 103%
Precision (%RSD)< 2%

Data extrapolated from studies on β-caryophyllene.[3][4]

Table 2: Representative GC-MS Method Validation Parameters for Caryophyllene Analysis

Validation ParameterTypical Performance
Linearity (r²)≥ 0.999
Limit of Detection (LOD)~1.28 µg/mL
Limit of Quantitation (LOQ)~3.89 µg/mL
Accuracy (% Recovery)101.6 - 102.2%
Precision (%RSD)1.34 - 2.69%

Data from a validated method for β-caryophyllene.[5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for HPLC and GC-MS analysis of caryophyllene compounds.

HPLC Experimental Protocol

This protocol is based on established methods for β-caryophyllene and can be adapted for this compound.[3][4]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol (B129727) and water, often with a small amount of orthophosphoric acid (e.g., 98:2:0.1 v/v/v).[3][4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Detection: UV detection at a wavelength of 210 nm is suitable for caryophyllene compounds.[3][4]

  • Sample Preparation: Samples are typically dissolved in the mobile phase, filtered through a 0.45 µm filter, and then injected into the HPLC system.

GC-MS Experimental Protocol

This protocol is based on a validated method for the determination of β-caryophyllene.[5][7]

  • Instrumentation: A standard GC-MS system.

  • Column: A capillary column suitable for terpene analysis, such as a 5% diphenyl / 95% dimethylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split injection is commonly used to prevent column overload.

  • Temperature Program: A programmed temperature ramp is employed to ensure good separation of analytes. For example, an initial temperature of 60°C held for a few minutes, followed by a ramp to a final temperature of around 280°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode can be used for enhanced sensitivity and selectivity.

  • Sample Preparation: Samples are dissolved in a suitable organic solvent, such as ethanol (B145695) or hexane, before injection.

Method Comparison and Workflow Diagrams

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing this compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify using Calibration Curve Chromatogram->Quantify

Caption: A typical workflow for the analysis of this compound using HPLC.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Sample_GC Sample containing this compound Dissolve_GC Dissolve in Organic Solvent Sample_GC->Dissolve_GC Inject_GC Inject into GC Dissolve_GC->Inject_GC Separate_GC Capillary Column Separation Inject_GC->Separate_GC Ionize Electron Ionization Separate_GC->Ionize Detect_MS Mass Spectrometry Detection Ionize->Detect_MS MassSpectrum Obtain Mass Spectrum Detect_MS->MassSpectrum Quantify_GC Quantify using Calibration Curve MassSpectrum->Quantify_GC

Caption: A standard workflow for the analysis of this compound using GC-MS.

Cross-Validation Logical Flow

Cross_Validation_Flow cluster_methods Method Development cluster_validation Method Validation cluster_comparison Comparative Analysis Develop_HPLC Develop & Optimize HPLC Method Validate_HPLC Validate HPLC Method (ICH Guidelines) Develop_HPLC->Validate_HPLC Develop_GCMS Develop & Optimize GC-MS Method Validate_GCMS Validate GC-MS Method (ICH Guidelines) Develop_GCMS->Validate_GCMS Analyze_Samples Analyze Identical Samples by Both Methods Validate_HPLC->Analyze_Samples Validate_GCMS->Analyze_Samples Compare_Results Compare Quantitative Results Analyze_Samples->Compare_Results Assess_Performance Assess Performance Parameters Compare_Results->Assess_Performance Conclusion Select Optimal Method Assess_Performance->Conclusion

Caption: Logical workflow for the cross-validation of HPLC and GC-MS methods.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful analytical techniques that can be effectively used for the quantification of this compound.

GC-MS is generally the preferred method for the dedicated analysis of volatile and semi-volatile compounds like this compound. Its high resolving power and the structural information provided by mass spectrometry make it exceptionally well-suited for identifying and quantifying terpenes in complex matrices.

HPLC emerges as a strong alternative, particularly when the simultaneous analysis of this compound with non-volatile compounds is required, or when dealing with thermally sensitive sample matrices.

Ultimately, the choice of technique should be guided by the specific research question, the nature of the sample, the required sensitivity and selectivity, and the available instrumentation. For comprehensive characterization and high-sensitivity analysis of this compound, a validated GC-MS method is recommended. For high-throughput screening or integrated analysis with other non-volatile analytes, a well-validated HPLC method can be a highly efficient and suitable choice.

References

A Comparative Analysis of the Cytotoxic Effects of Caryophyllene Compounds and Cisplatin on Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the anti-cancer properties of a natural sesquiterpene versus a conventional chemotherapeutic agent.

This guide provides a detailed comparison of the cytotoxic effects of caryophyllene (B1175711) compounds, specifically α-caryophyllene and β-caryophyllene oxide, and the widely used chemotherapy drug, cisplatin (B142131), on various lung cancer cell lines. While the initial focus was on caryophyllene acetate (B1210297), the available body of research provides more extensive data on its closely related parent compounds. This analysis is based on experimental data from multiple studies and is intended to inform researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data on the cytotoxic effects of caryophyllene compounds and cisplatin on lung cancer cells.

Table 1: IC50 Values (Concentration for 50% Inhibition)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher cytotoxic potency.

CompoundCell LineIC50 ValueSource
α-CaryophylleneA549 (Non-small cell lung cancer)22.94 ± 0.56 µg/mL[1]
NCI-H1299 (Non-small cell lung cancer)29.94 ± 0.48 µg/mL[1]
MRC-5 (Normal lung fibroblast)76.66 ± 2.60 µg/mL[1]
L929 (Normal mouse fibroblast)44.04 ± 0.72 µg/mL[1]
β-Caryophyllene OxideA549 (Non-small cell lung cancer)124.1 µg/mL[2][3]
CisplatinA549 (Non-small cell lung cancer)4.97 ± 0.32 µg/mL[4]
A549 (Non-small cell lung cancer)9 ± 1.6 µM[5]
H1299 (Non-small cell lung cancer)27 ± 4 µM[5]
A549 (Cisplatin-resistant)Increased by 9.8-fold compared to parental[6]
PC9 (Cisplatin-resistant)Increased by 12.4-fold compared to parental[6]

Note: µg/mL and µM are different units of concentration and should be converted for a direct comparison where molecular weights are known.

Table 2: Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells.

CompoundCell LineConcentrationApoptosis RateSource
α-CaryophylleneA54920 µg/mL8.63% ± 0.36%[1]
A54940 µg/mL18.12% ± 0.64%[1]
A54960 µg/mL23.93% ± 1.28%[1]
A54980 µg/mL30.64% ± 1.61%[1]
CisplatinA54910, 20, 40 µMDose-dependent increase[7]
H46010, 20, 40 µMDose-dependent increase[7]
β-Caryophyllene OxideA54950 µg/mLSignificant elevation in early and late apoptotic cells[3]

Signaling Pathways

The cytotoxic effects of both caryophyllene compounds and cisplatin are mediated through the induction of apoptosis, albeit through potentially different primary triggers.

Caryophyllene-Induced Apoptosis

α-Caryophyllene has been shown to activate the mitochondrial apoptotic pathway.[1][8] This involves an increase in the Bax/Bcl-2 ratio, which leads to a decrease in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3, culminating in PARP fragmentation and cell death.[1][8] Similarly, β-caryophyllene oxide induces apoptosis through the upregulation of caspases 3, 7, and 9, and Bax, with a concurrent downregulation of Bcl-2.[2][3]

G Caryophyllene-Induced Apoptotic Pathway Caryophyllene α-Caryophyllene / β-Caryophyllene Oxide Bax_Bcl2 ↑ Bax/Bcl-2 ratio Caryophyllene->Bax_Bcl2 Mito_Pot ↓ Mitochondrial Membrane Potential (ΔΨm) Bax_Bcl2->Mito_Pot Cyt_C Cytochrome c release Mito_Pot->Cyt_C Casp9 Caspase-9 activation Cyt_C->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 PARP PARP fragmentation Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by caryophyllene compounds.

Cisplatin-Induced Apoptosis

Cisplatin's primary mode of action is through the formation of DNA adducts, which inhibits DNA synthesis and repair, ultimately leading to DNA damage.[7][9] This damage can trigger the intrinsic (mitochondrial) apoptotic pathway, characterized by the release of cytochrome c and activation of caspases.[7] Additionally, cisplatin has been shown to induce endoplasmic reticulum (ER) stress and autophagy, which can also contribute to apoptosis.[7][10]

G Cisplatin-Induced Apoptotic Pathway Cisplatin Cisplatin DNA_Damage DNA Damage (Adduct Formation) Cisplatin->DNA_Damage ER_Stress ER Stress Cisplatin->ER_Stress Autophagy Autophagy Cisplatin->Autophagy Mitochondrial_Pathway Mitochondrial Pathway DNA_Damage->Mitochondrial_Pathway Caspases Caspase Activation Mitochondrial_Pathway->Caspases ER_Stress->Caspases Apoptosis Apoptosis Autophagy->Apoptosis Caspases->Apoptosis

Caption: Multiple pathways of cisplatin-induced apoptosis in lung cancer cells.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparison.

Cell Culture

Human non-small cell lung cancer cell lines (e.g., A549, NCI-H1299) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability (Cytotoxicity)
  • Cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (caryophyllene derivatives or cisplatin) for a specified period (e.g., 24, 48, or 72 hours).

  • After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at a wavelength of 490 or 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
  • Cells are seeded in 6-well plates and treated with the test compounds at the desired concentrations for the specified time.

  • Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • The cells are then stained with Annexin V-FITC (or another fluorochrome like APC) and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.

  • The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Protein Expression
  • Cells are treated with the compounds, and total protein is extracted using a lysis buffer containing protease inhibitors.

  • Protein concentration is determined using a BCA or Bradford assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspase-3, PARP, β-actin) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

G General Experimental Workflow cluster_0 In Vitro Assays cluster_1 Endpoint Analysis Cell_Culture Lung Cancer Cell Culture (e.g., A549, NCI-H1299) Treatment Treatment with Caryophyllene or Cisplatin Cell_Culture->Treatment MTT MTT Assay (Cytotoxicity - IC50) Treatment->MTT Flow Flow Cytometry (Apoptosis - Annexin V/PI) Treatment->Flow WB Western Blotting (Protein Expression) Treatment->WB

Caption: A generalized workflow for in vitro comparison of cytotoxic agents.

Concluding Remarks

The available data suggests that caryophyllene compounds, particularly α-caryophyllene, exhibit selective cytotoxicity against lung cancer cells while being less harmful to normal cells.[1] Cisplatin, a cornerstone of lung cancer chemotherapy, demonstrates high potency but is associated with significant toxicity and the development of resistance.[6][7][9][11] The distinct mechanisms of action, with caryophyllene compounds primarily targeting the mitochondrial apoptotic pathway and cisplatin acting through DNA damage and other cellular stresses, present opportunities for further investigation into their potential synergistic effects.[12][13][14] Future research could focus on caryophyllene acetate specifically and explore its efficacy in combination therapies to potentially enhance the therapeutic index and overcome cisplatin resistance in lung cancer.

References

Uncharted Territory: The CB2 Receptor Binding Affinity of Caryophyllene Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of novel compounds targeting the cannabinoid type 2 (CB2) receptor is a burgeoning field of interest due to the receptor's role in inflammatory and neuropathic pain without the psychoactive effects associated with the CB1 receptor. While the natural sesquiterpene beta-caryophyllene (B1668595) (BCP) is a well-documented selective CB2 agonist, data on the binding affinity of its derivative, caryophyllene (B1175711) acetate (B1210297), remains conspicuously absent from the scientific literature.

Currently, there is no published experimental data validating the CB2 receptor binding affinity of caryophyllene acetate. This guide, therefore, aims to provide a comparative framework by detailing the known CB2 binding affinity of the closely related and extensively studied precursor, beta-caryophyllene. Furthermore, it will outline the established experimental protocols that would be necessary to validate the binding affinity of this compound, offering a roadmap for future research in this area.

Beta-Caryophyllene: A Point of Comparison

Beta-caryophyllene is a natural bicyclic sesquiterpene found in numerous plants and is recognized as a dietary cannabinoid.[1] It selectively binds to the CB2 receptor and acts as a full agonist.[2] The binding affinity of beta-caryophyllene for the CB2 receptor has been reported with a Ki value of 155 nM.[3] For context, other known cannabinoids exhibit varying affinities for the CB2 receptor. For instance, the synthetic agonist CP-55,940, often used as a reference ligand in binding assays, demonstrates high affinity.

To provide a clear comparison, the following table summarizes the CB2 receptor binding affinities of beta-caryophyllene and other relevant cannabinoid ligands. It is important to reiterate that no such data is currently available for this compound.

CompoundReceptor TargetBinding Affinity (Ki)Compound Type
This compound CB2 Data Not Available Sesquiterpene Derivative
Beta-CaryophylleneCB2155 nM[3]Natural Sesquiterpene
CP-55,940CB1/CB2High Affinity (Sub-nanomolar)Synthetic Cannabinoid
WIN-55,212-2CB1/CB2High Affinity (Nanomolar)Synthetic Cannabinoid

Structural Considerations: Beta-Caryophyllene vs. This compound

The structural difference between beta-caryophyllene and this compound lies in the addition of an acetate group. This compound is synthesized from beta-caryophyllene through acylation with acetic anhydride.[4] This seemingly minor chemical modification could significantly impact the molecule's ability to bind to the CB2 receptor. The addition of the acetate group alters the polarity and steric profile of the molecule, which could either enhance or diminish its interaction with the binding pocket of the CB2 receptor. Without experimental validation, any assumptions about its binding affinity remain purely speculative.

Experimental Protocols for Determining CB2 Receptor Binding Affinity

To validate the CB2 receptor binding affinity of this compound, a competitive radioligand binding assay is a standard and robust method. The following protocol provides a detailed methodology based on established practices for characterizing novel cannabinoid receptor ligands.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (this compound) for the CB2 receptor by measuring its ability to displace a known high-affinity radioligand.

Materials:

  • Test Compound: this compound

  • CB2 Receptor Source: Cell membranes prepared from cells stably expressing the human CB2 receptor (e.g., HEK-293 or CHO cells).

  • Radioligand: A high-affinity CB2 receptor radioligand such as [³H]CP-55,940.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% bovine serum albumin (BSA), pH 7.4.

  • 96-well Plates

  • Filtration System: Cell harvester and glass fiber filter mats.

  • Scintillation Counter and Scintillation Fluid

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the test compound (this compound) in the assay buffer.

    • Dilute the radioligand ([³H]CP-55,940) in the assay buffer to a final concentration appropriate for the assay (typically around its Kd value).

    • Prepare the non-specific binding control by diluting the non-labeled ligand to a final concentration of 10 µM in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, diluted radioligand, and the cell membrane preparation.

    • Non-specific Binding Wells: Add the non-specific binding control, diluted radioligand, and the cell membrane preparation.

    • Competitive Binding Wells: Add the diluted test compound (at each concentration), diluted radioligand, and the cell membrane preparation.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Path Forward

To aid in the conceptualization of the necessary research, the following diagrams illustrate the experimental workflow for determining CB2 binding affinity and the general signaling pathway of the CB2 receptor.

Caption: Experimental workflow for determining CB2 receptor binding affinity.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ligand CB2 Agonist (e.g., this compound) receptor CB2 Receptor ligand->receptor g_protein Gi/o Protein receptor->g_protein Activation ac Adenylyl Cyclase (Inhibition) g_protein->ac Inhibition mapk MAPK Pathway (Activation) g_protein->mapk Activation camp ↓ cAMP ac->camp cellular_response Cellular Response (e.g., Anti-inflammatory effects) camp->cellular_response mapk->cellular_response

Caption: Simplified CB2 receptor signaling pathway upon agonist binding.

References

Safety Operating Guide

Proper Disposal of Caryophyllene Acetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential safety and logistical information for the proper disposal of caryophyllene (B1175711) acetate (B1210297), a compound recognized for its potential as a skin sensitizer (B1316253) and its high toxicity to aquatic life.[1][2][3][4] Adherence to these procedural steps is critical for maintaining a safe laboratory environment and complying with hazardous waste regulations.

Immediate Safety and Hazard Profile

Before handling caryophyllene acetate waste, it is crucial to be aware of its primary hazards. This will inform the selection of appropriate personal protective equipment (PPE) and handling procedures.

  • Primary Hazards:

    • May cause an allergic skin reaction.[1][2][3]

    • Causes skin irritation.[2]

    • Very toxic to aquatic life, with long-lasting effects.[2][4]

  • Required Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-impermeable protective gloves.[1][3]

    • Eye Protection: Use safety goggles or a face shield to protect against splashes.[1][4]

    • Lab Coat: A standard lab coat should be worn to prevent skin contact.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][2][5][6]

Step 1: Waste Characterization and Segregation

  • Treat all this compound and materials contaminated with it (e.g., absorbent pads, contaminated gloves) as hazardous waste.[5]

  • Do not mix this compound waste with incompatible materials such as strong acids, alkalis, or oxidizing agents.[1]

Step 2: Container Selection and Labeling

  • Select a chemically compatible, leak-proof container for waste collection. Plastic containers are often preferred for chemical waste.[6]

  • Affix a "Hazardous Waste" label to the container.

  • Clearly list all contents, including "this compound" and any other solvents or chemicals present, with their approximate percentages.[7]

  • Keep the container securely closed except when adding waste.[5][8]

Step 3: Waste Accumulation and Storage

  • Store the designated waste container in a "Satellite Accumulation Area" (SAA), which must be at or near the point of waste generation.[6][8]

  • Ensure the SAA is inspected weekly for any signs of leakage.[8]

  • Adhere to institutional and regulatory limits for the amount of waste stored in the SAA.

Step 4: Arranging for Professional Disposal

  • Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5][6]

  • Complete all required documentation, such as a hazardous waste pickup request form or tag.[7]

Step 5: Accidental Spill Response

  • In case of a spill, immediately remove all sources of ignition.[3]

  • Ensure adequate ventilation.[1]

  • Contain the spill using an inert absorbent material, such as sand, vermiculite, or commercial sorbents.[1][3]

  • Collect the absorbed material and place it into a sealed, properly labeled container for disposal as hazardous waste.[3]

  • Avoid allowing the spill to enter drains, surface water, or soil.[1][2]

Step 6: Empty Container Disposal

  • A container that held this compound is considered hazardous waste.

  • To dispose of the empty container as non-hazardous trash, it must be thoroughly emptied of all contents, leaving as little residue as possible.[5]

  • The container label must be defaced or removed before disposal.[5]

  • Note: If local regulations classify this compound as an "acute hazardous waste," the container must be triple-rinsed with a suitable solvent. This rinseate must be collected and disposed of as hazardous waste.[5]

Regulatory and Storage Guidelines

The management of hazardous waste is governed by federal, state, and local regulations. The primary federal legislation is the Resource Conservation and Recovery Act (RCRA) administered by the EPA.[9][10][11] Laboratories must adhere to these regulations, summarized below.

ParameterGuidelineSource
Drain Disposal Prohibited for hazardous chemicals.[5][6]
Evaporation Prohibited as a disposal method.[5]
SAA Max Volume 55 gallons of hazardous waste.[6]
SAA Max Volume (Acutely Toxic) 1 quart of liquid or 1 kg of solid.[6]
SAA Storage Time Limit Up to 12 months from the start date.[6]
Container Status Must be kept closed when not in use.[5][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 cluster_1 A This compound Waste Generated B Characterize as Hazardous Waste A->B Spill Accidental Spill? A->Spill C Select Compatible Container & Affix 'Hazardous Waste' Label B->C D List all Chemical Constituents and Percentages on Label C->D E Store Sealed Container in Designated Satellite Accumulation Area (SAA) D->E F Is Container Full or Waste Stream Complete? E->F G Continue Use, Keep Container Sealed F->G No H Contact EHS for Pickup & Complete Paperwork F->H Yes G->E I Waste Collected by Authorized Personnel H->I J Final Disposal at a Licensed Facility I->J Spill_Response Contain with Inert Absorbent Collect in Sealed Container Label as Hazardous Waste Request EHS Pickup Spill->Spill_Response Yes Spill_Response->H

Caption: this compound Disposal Workflow.

References

Comprehensive Safety and Handling Guide for Caryophyllene Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for laboratory professionals, including researchers, scientists, and drug development professionals, who handle Caryophyllene acetate (B1210297). The following procedures and plans are designed to ensure safe handling, storage, and disposal of this compound, minimizing risks and ensuring a secure laboratory environment.

Hazard Identification and Classification

Caryophyllene acetate presents several health and environmental hazards. Understanding these is the first step toward safe handling. The primary hazards are summarized in the table below.

Hazard ClassGHS CategoryHazard StatementCitations
Skin SensitizationCategory 1BH317: May cause an allergic skin reaction.[1][2][3]
Skin IrritationCategory 2H315: Causes skin irritation.[2]
Aspiration HazardCategory 1H304: May be fatal if swallowed and enters airways.[4]
Eye IrritationNot specifiedCauses mild eye irritation.[3]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[2][5]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[2][5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure and ensure personal safety when handling this compound. The required PPE varies based on the experimental procedure and the potential for exposure.

PPE TypeStandardRecommended SpecificationsCitations
Hand Protection EN 374Chemical-resistant, impermeable gloves (e.g., Nitrile rubber, PVA).[1][2][3][6]
Eye/Face Protection EN 166Tightly fitting safety goggles with side-shields or a face shield.[1][2][5][7]
Skin and Body Protection EN ISO 27065Lab coat. For tasks with a higher risk of splashing, consider liquid-impermeable clothing (Type 6) or an apron.[2][7]
Respiratory Protection EN 149Required when ventilation is inadequate or when aerosols/vapors are generated. Use a respirator with an organic vapor cartridge.[1][2][6][8]

Standard Operating Procedure (SOP) for Handling

Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.

3.1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1]

  • Use of a chemical fume hood is recommended for all procedures that may generate vapors or aerosols.

  • Ensure safety shower and eyewash stations are readily accessible.

3.2. Pre-Handling Preparations:

  • Review the Safety Data Sheet (SDS) for this compound before starting any new procedure.

  • Inspect all PPE for integrity before use.

  • Ensure all necessary handling equipment (e.g., spatulas, glassware, balances) is clean and readily available.

  • Clearly label all containers with the chemical name and hazard pictograms.

3.3. Handling Procedures:

  • Don the appropriate PPE as specified in the table above.

  • Dispense the required amount of this compound carefully to avoid generating dust or splashes.

  • Keep containers tightly closed when not in use.[1]

  • Avoid contact with skin, eyes, and clothing.[1][2][5]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[2]

3.4. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, alkalis, or oxidizing agents.[1]

  • Keep containers tightly sealed to prevent leakage and contamination.[1][4]

  • Store away from sources of heat, sparks, and open flames.[1][2]

Emergency Procedures

In the event of an emergency, follow these procedures to mitigate harm.

4.1. Spills and Leaks:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks).[1][3]

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[1][3] For large spills, dike the area to prevent spreading.[3]

  • Collection: Carefully collect the absorbed material into a labeled, sealable container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE, including respiratory protection.

4.2. First Aid Measures:

Exposure RouteFirst Aid InstructionsCitations
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash develops, seek medical attention.[1][2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[2]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. If swallowed, immediately call a poison control center or doctor. Rinse the mouth with water.[4][8]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste material (including contaminated absorbents and disposable PPE) in designated, clearly labeled, and sealed containers.

    • Do not mix with other waste streams.[8]

  • Disposal Route:

    • Dispose of the chemical waste through a licensed and approved waste disposal contractor.

    • All disposal activities must be in accordance with local, regional, and national regulations.[1][8]

    • Avoid releasing the chemical into the environment, drains, or surface waters.[1][2][5]

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

    • Decontaminated containers can then be recycled or disposed of as regular waste, following institutional guidelines.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_ppe PPE Selection cluster_verification Verification cluster_end Proceed with Task start Identify Handling Task ppe_low Low Exposure Risk (e.g., small quantity, closed system) - Lab Coat - Safety Glasses - Nitrile Gloves start->ppe_low Low Risk ppe_medium Medium Exposure Risk (e.g., open bench, weighing) - Lab Coat - Safety Goggles - Chemical Resistant Gloves start->ppe_medium Medium Risk ppe_high High Exposure Risk (e.g., generating aerosols, spill cleanup) - Chemical Resistant Suit/Apron - Face Shield & Goggles - Chemical Resistant Gloves - Respiratory Protection start->ppe_high High Risk verify Verify PPE Integrity and Proper Fit ppe_low->verify ppe_medium->verify ppe_high->verify verify->start Fail proceed Safe to Proceed verify->proceed Pass

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caryophyllene acetate
Reactant of Route 2
Reactant of Route 2
Caryophyllene acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.